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6-Deoxy-L-[1-13C]fucose chemical structure

A Technical Guide to 6-Deoxy-L-[1-13C]fucose: Structure, Metabolism, and Application in Glycobiology Research Prepared by: Gemini, Senior Application Scientist Executive Summary Fucosylation, the enzymatic addition of L-...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to 6-Deoxy-L-[1-13C]fucose: Structure, Metabolism, and Application in Glycobiology Research

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Fucosylation, the enzymatic addition of L-fucose to glycans, is a critical post-translational modification implicated in a vast array of biological processes, from cell adhesion and signaling to immune regulation. Dysregulation of fucosylation is a known hallmark of various pathologies, most notably cancer, making it a focal point for diagnostic and therapeutic research. Stable isotope labeling, utilizing molecules such as 6-Deoxy-L-[1-13C]fucose, offers a powerful and precise method for tracing the metabolic fate of fucose and quantifying its incorporation into glycoproteins. This guide provides an in-depth technical overview of 6-Deoxy-L-[1-13C]fucose, detailing its chemical structure, metabolic incorporation via the salvage pathway, and its application in advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present validated, step-by-step protocols for metabolic labeling and sample analysis, designed to provide researchers, scientists, and drug development professionals with a robust framework for investigating the dynamic world of fucosylation.

Introduction to Fucosylation and Isotopic Labeling

The Biological Significance of L-Fucose

L-fucose is a deoxyhexose sugar, structurally equivalent to 6-deoxy-L-galactose, that is widely distributed in mammalian, insect, and plant glycoconjugates.[1][2] Two primary features distinguish it from other common mammalian sugars: the absence of a hydroxyl group at the C-6 position and its L-configuration.[1][3] Fucose is a terminal monosaccharide on many N- and O-linked glycans, where it plays a pivotal role in molecular recognition events.[2][4] For instance, fucosylated glycans are fundamental to the structures of the A and B blood group antigens and are essential for selectin-mediated leukocyte adhesion during inflammatory responses.[1] Given these critical functions, it is unsurprising that aberrant fucosylation is linked to severe diseases, making the study of fucose metabolism a high-priority area in biomedical research.[2]

The Principle of Stable Isotope Labeling for Glycan Analysis

Stable isotope labeling is a powerful strategy to trace the metabolic activity of biomolecules within a complex biological system. By replacing a naturally abundant atom (e.g., ¹²C) with a heavier, non-radioactive isotope (e.g., ¹³C), the labeled molecule can be distinguished from its endogenous counterparts using analytical techniques sensitive to mass differences. 6-Deoxy-L-[1-¹³C]fucose is a synthetic analog of L-fucose where the carbon atom at the anomeric position (C1) is replaced with a ¹³C isotope. When introduced to cells, this labeled fucose is taken up and utilized by the cell's own enzymatic machinery, incorporating it into newly synthesized glycoproteins.[5] This allows for the direct, specific, and quantitative tracking of fucosylation dynamics, providing invaluable insights into glycan biosynthesis in both healthy and diseased states.[5]

Physicochemical Properties of 6-Deoxy-L-[1-13C]fucose

Chemical Structure

The structure of 6-Deoxy-L-[1-¹³C]fucose is identical to that of L-fucose, with the specific enrichment of the ¹³C isotope at the C1 position. This targeted labeling is particularly advantageous for NMR spectroscopy, as the anomeric carbon's chemical environment is highly informative.

Caption: Chemical structure of α-L-fucopyranose with ¹³C label at C1.

Tabulated Physicochemical Data

The isotopic label has a negligible effect on the bulk physicochemical properties of the molecule but provides a distinct signature for analytical detection.

PropertyValueSource
Chemical Formula ¹³C¹²C₅H₁₂O₅Derived
Exact Mass 165.0718 DaPubChem CID 840[6]
Molar Mass ~165.16 g/mol Derived from[1]
Synonyms [1-¹³C]-L-Fucose, 6-Deoxy-L-[1-¹³C]galactoseGeneral
Appearance White to off-white powderGeneric
Solubility Soluble in water[7]

Mechanism of Incorporation: The Fucose Salvage Pathway

Mammalian cells utilize two primary pathways to synthesize the activated sugar donor, GDP-L-fucose: the de novo pathway, which converts GDP-mannose, and the salvage pathway, which utilizes free fucose from extracellular or lysosomal sources.[2][3] Exogenously supplied 6-Deoxy-L-[1-¹³C]fucose is processed exclusively through the salvage pathway.[5]

Pathway Overview

The salvage pathway is a two-step enzymatic process that efficiently converts free fucose into GDP-L-fucose, the substrate for all fucosyltransferases.[3][8] Understanding this pathway is crucial, as its efficiency dictates the incorporation level of the isotopic label.

salvage_pathway Fuc_in 6-Deoxy-L-[1-13C]fucose (Extracellular) Fuc_cyto 6-Deoxy-L-[1-13C]fucose (Cytosol) Fuc_in->Fuc_cyto Transport FCSK Fucokinase (FCSK) Fuc_cyto->FCSK Fuc1P L-Fucose-1-Phosphate-[1-13C] FPGT GDP-L-Fucose Pyrophosphorylase (FPGT) Fuc1P->FPGT GDP_Fuc GDP-L-Fucose-[1-13C] FUT Fucosyltransferase (FUT) GDP_Fuc->FUT Glycoprotein Nascent Glycoprotein Glycoprotein->FUT Fuc_Glycoprotein Fucosylated Glycoprotein (13C-labeled) FCSK->Fuc1P ATP -> ADP FPGT->GDP_Fuc GTP -> PPi FUT->Fuc_Glycoprotein

Caption: The Fucose Salvage Pathway for incorporating labeled fucose.

Enzymatic Steps and Rationale
  • Phosphorylation: Upon entering the cytosol, L-fucose is phosphorylated at the anomeric position by fucokinase (FCSK) , consuming one molecule of ATP to produce L-fucose-1-phosphate. This initial step "traps" the fucose inside the cell.[4]

  • GDP-Activation: Subsequently, GDP-L-fucose pyrophosphorylase (FPGT) , also known as fucose-1-phosphate guanylyltransferase, catalyzes the reaction of L-fucose-1-phosphate with GTP to form GDP-L-fucose and pyrophosphate.[3][4] This nucleotide-activated form is the universal donor substrate for fucosyltransferases.

  • Glycosylation: Finally, various fucosyltransferases (FUTs) transfer the ¹³C-labeled fucose moiety from GDP-L-fucose onto specific glycan structures on glycoproteins and glycolipids.[2]

The fidelity of this pathway is high, and it readily accepts fucose analogs with modifications that do not sterically hinder the active sites of these key enzymes. The C1 position is not modified during this process, ensuring the ¹³C label is retained through to the final fucosylated glycoprotein.

Analytical Methodologies for Detection and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a non-destructive and highly specific technique for analyzing the structure and dynamics of molecules.[9] It is exceptionally well-suited for detecting the incorporation of ¹³C-labeled precursors.[5]

The natural abundance of the ¹³C isotope is only ~1.1%.[10] By introducing 6-Deoxy-L-[1-¹³C]fucose, the ¹³C content at the C1 position of incorporated fucose residues is dramatically increased. This allows for the use of sensitive, ¹³C-edited NMR experiments, such as the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment. The HSQC spectrum displays correlations between directly bonded protons and ¹³C nuclei, producing a unique "fingerprint" for the labeled fucose. The signal from the anomeric proton (H1) and the labeled carbon (C1) of the incorporated fucose will appear as a distinct, intense cross-peak, which would be nearly invisible at natural abundance.[5]

The chemical shifts of the fucose carbons are sensitive to their local environment. While the exact shifts will vary depending on the glycoprotein and linkage, the following table provides reference values for unlabeled L-fucose in solution. The ¹³C-labeled C1 signal is expected to appear in the anomeric region (90-100 ppm).

AtomChemical Shift (ppm) (α-anomer)Chemical Shift (ppm) (β-anomer)Source
C1 98.935~94.5BMRB[11],[12]
C2 73.583~70.0BMRB[11]
C3 74.361~73.0BMRB[11]
C4 75.623~72.5BMRB[11]
C5 74.160~71.5BMRB[11]
C6 18.220~16.5BMRB[11]

This protocol provides a framework for preparing a purified, labeled glycoprotein sample for NMR analysis.

I. Sample Preparation (Self-Validating System)

  • Protein Purity: Begin with a highly purified glycoprotein sample (>95% purity as assessed by SDS-PAGE). Contaminants will complicate spectra and may degrade the sample.

  • Buffer Exchange: Dialyze the sample extensively against the final NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5). This ensures a consistent chemical environment and removes interfering buffer components.

    • Causality: Buffers containing primary amines (e.g., Tris) will produce large interfering signals in ¹H spectra and must be avoided.

  • Concentration: Concentrate the protein to a final concentration of 0.3-0.5 mM.[13]

    • Trustworthiness: A lower concentration will result in a poor signal-to-noise ratio, requiring prohibitively long acquisition times. Use a centrifugal concentrator with a molecular weight cutoff appropriate for your protein to avoid sample loss.

  • Final Preparation: Add 5-10% (v/v) Deuterium Oxide (D₂O) to the sample for the NMR lock signal. Transfer the final volume (typically 200-500 µL) to a high-quality NMR tube.[6][9]

II. NMR Data Acquisition

  • Spectrometer Setup: Tune and match the NMR probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve high homogeneity, indicated by a sharp, symmetric water signal.

  • 1D ¹H Spectrum: Acquire a simple 1D ¹H spectrum to confirm the sample is well-folded (i.e., shows good signal dispersion) and to reference the chemical shifts.[14]

  • ¹H-¹³C HSQC Acquisition:

    • Pulse Sequence: Use a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker systems).

    • Parameters:

      • ¹³C Spectral Width: 30-40 ppm, centered on the expected fucose ring carbon resonances (~75 ppm).[5]

      • ¹H Spectral Width: 10-12 ppm, centered on ~4.5 ppm.

      • Number of Scans: 16-64 (or more), depending on sample concentration.

      • Relaxation Delay: 1.0-1.5 seconds.[5]

    • Expertise: The relaxation delay is critical. A delay that is too short will saturate the signals and reduce sensitivity. 1.0-1.5s is a good starting point for glycoproteins.

  • Data Processing: Process the data using software such as TopSpin or NMRPipe. Apply a squared sine-bell window function, Fourier transform, and perform phase and baseline correction.[5] The appearance of a strong cross-peak in the anomeric region (δH ~5.0 ppm, δC ~99 ppm) validates the successful incorporation of the ¹³C-fucose.

Mass Spectrometry (MS)

MS provides complementary information, confirming the mass increase due to the label and allowing for site-specific analysis of fucosylation.

The ¹³C isotope adds approximately 1.00335 Da to the mass of the fucose residue compared to the natural ¹²C. This mass shift can be detected in high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap). By analyzing intact glycoproteins, glycopeptides, or released glycans, one can confirm the presence of the label and even quantify the proportion of labeled vs. unlabeled species.

In tandem MS (MS/MS), glycopeptides are fragmented to determine the peptide sequence and glycan structure.

  • Characteristic Loss: A common fragmentation pattern for core-fucosylated glycopeptides is the neutral loss of the fucose residue.[15] The ¹³C label will be contained within this lost fragment.

  • Fucose Migration: It is a well-documented artifact in MS that fucose residues can "migrate" to different positions on the glycan during gas-phase fragmentation.[16] This can complicate spectral interpretation. Awareness of this phenomenon is critical when assigning structures. Using optimized collision energies can help minimize such rearrangements.

This protocol details a standard workflow for releasing N-glycans from a labeled glycoprotein for subsequent MS analysis.

  • Denaturation & Reduction: Resuspend ~50 µg of the purified glycoprotein in a denaturing buffer (e.g., 1.33% SDS). Incubate at 65°C for 10 min. Add dithiothreitol (DTT) to a final concentration of 10 mM to reduce disulfide bonds and incubate at 50°C for 1 hour.[17][18]

    • Causality: Complete denaturation and reduction are essential for the subsequent enzyme, PNGase F, to access all glycosylation sites.

  • Alkylation: Add iodoacetamide (IAA) to a final concentration of 25 mM and incubate in the dark at room temperature for 1 hour.[17] This irreversibly caps the free thiols, preventing disulfide bonds from reforming.

  • Enzymatic Deglycosylation: Add Igepal-CA630 (a non-ionic detergent) to sequester the SDS, which would otherwise inhibit the enzyme. Add Peptide-N-Glycosidase F (PNGase F) and incubate overnight at 37°C.[17][18] PNGase F specifically cleaves the bond between the innermost GlcNAc and the asparagine residue of N-linked glycans.

  • Glycan Cleanup: The released glycans must be separated from the protein, salts, and detergents. This is typically achieved using a solid-phase extraction (SPE) method, such as a C18 Sep-Pak column. The protein and peptides will bind to the column, while the hydrophilic glycans will be found in the flow-through.[17]

  • LC-MS Analysis: Analyze the cleaned, released glycans using a HILIC (Hydrophilic Interaction Liquid Chromatography) column coupled to a high-resolution mass spectrometer.[18][19] The +1 Da mass shift will be observable in the MS1 spectra of all fucose-containing glycan species.

Experimental Workflow: A Self-Validating System

The overall workflow is designed as a closed-loop, self-validating system where each step provides a quality control checkpoint for the next.

Overview

experimental_workflow Culture 1. Cell Culture (e.g., HEK293, CHO) Labeling 2. Metabolic Labeling Add 6-Deoxy-L-[1-13C]fucose to media Culture->Labeling Harvest 3. Cell Harvest & Lysis Labeling->Harvest Purify 4. Glycoprotein Isolation (e.g., Affinity Chromatography) Harvest->Purify QC 5. Quality Control (SDS-PAGE, Protein Assay) Purify->QC Analysis 6. Downstream Analysis QC->Analysis NMR NMR Spectroscopy Analysis->NMR Structural Confirmation MS Mass Spectrometry Analysis->MS Quantification & Site Analysis

Caption: A comprehensive workflow for metabolic labeling and analysis.

Detailed Protocol: Metabolic Labeling of Mammalian Cells

This protocol is adapted for adherent or suspension mammalian cell lines (e.g., HEK293, CHO).

  • Cell Seeding: Seed cells at a density that will result in ~70-80% confluency at the time of harvest.

  • Labeling: 24-48 hours post-seeding, replace the standard culture medium with fresh medium supplemented with 6-Deoxy-L-[1-¹³C]fucose.

    • Expertise: The optimal concentration of labeled fucose must be determined empirically for each cell line but typically ranges from 50-200 µM. A titration experiment is recommended to balance incorporation efficiency with potential toxicity.

  • Incubation: Culture the cells in the labeling medium for 24-72 hours. The incubation time will depend on the turnover rate of the glycoprotein of interest.

  • Harvesting:

    • Adherent cells: Wash cells twice with cold PBS, then scrape into a lysis buffer.

    • Suspension cells: Pellet cells by centrifugation, wash with cold PBS, and resuspend in lysis buffer.

  • Glycoprotein Purification: Purify the target glycoprotein using an appropriate method, such as affinity chromatography (e.g., Protein A/G for antibodies, Strep-Tactin for Strep-tagged proteins).

  • Validation: Confirm the purity and quantity of the isolated glycoprotein using SDS-PAGE and a BCA protein assay before proceeding to NMR or MS analysis. This step is critical to ensure that downstream analyses are performed on a well-characterized sample.

Applications in Research and Drug Development

The ability to precisely track fucosylation provides powerful advantages in several key areas:

  • Studying Aberrant Fucosylation in Disease: Researchers can compare fucosylation patterns between healthy and diseased cells (e.g., cancer cell lines) to identify changes in glycan structures that could serve as biomarkers or therapeutic targets.

  • Target Validation and Biomarker Discovery: By observing the incorporation of the label into specific proteins, this method can validate whether a protein is indeed fucosylated and how its fucosylation status changes in response to stimuli or disease progression.

  • Assessing Glycosylation of Biotherapeutics: For therapeutic monoclonal antibodies, the level of core fucosylation on the N-glycan of the Fc region is a critical quality attribute, as it inversely modulates antibody-dependent cell-mediated cytotoxicity (ADCC). This labeling method can be used in cell line development to monitor and optimize the glycosylation profile of manufactured biologics.

Conclusion

6-Deoxy-L-[1-¹³C]fucose is a robust and versatile tool for the modern glycobiology laboratory. When coupled with high-resolution analytical techniques like NMR and MS, it enables the precise and quantitative analysis of fucosylation in a dynamic cellular context. The methodologies and protocols outlined in this guide provide a comprehensive framework for researchers to probe the intricate roles of fucose in health and disease, ultimately accelerating the pace of discovery and the development of novel therapeutics.

References

  • Glycoprotein N-glycan preparation for MS analysis. (n.d.). CSH Protocols.
  • Creative Proteomics. (n.d.). Protocol for Analysis of N-Glycosylation of Total Membrane Proteins.
  • Reiding, K. R., et al. (2017).
  • Wikipedia. (n.d.). Fucose.
  • Waters Corporation. (n.d.). Rapid Preparation of Released N-Glycans for HILIC Analysis Using a Novel Fluorescence and MS-Active Labeling Reagent.
  • ResearchGate. (n.d.). 1 H and 13 C-NMR spectra of 6-deoxy-sugar at 25 0 C.
  • Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R–53R.
  • SHT-MEDINO. (n.d.). L(-)-Fucose (6-Deoxy-L-galactose).
  • Patel, H., et al. (2018). The preparation and solution NMR spectroscopy of human glycoproteins is accessible and rewarding. Journal of Magnetic Resonance.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000036 L-(-)-Fucose.
  • NMR Central. (n.d.). 13 Carbon NMR.
  • Skurska, E., & Olczak, M. (2024). Interplay between de novo and salvage pathways of GDP-fucose synthesis. PLOS ONE, 19(10), e0309450.
  • Zin, H., et al. (2021). Decoding the Fucose Migration Product during Mass‐Spectrometric analysis of Blood Group Epitopes. ChemRxiv.
  • Liu, G., et al. (2019). Production of GDP-l-fucose from exogenous fucose through the salvage pathway in Mortierella alpina. RSC Advances, 9(4), 1859-1867.
  • ResearchGate. (n.d.). Overview of the fucose biosynthesis and inhibitors targeting the salvage and de novo biosynthesis pathway.
  • Bilan, M. I., et al. (2007). Polysaccharides of Algae: 60. Fucoidan from the Pacific Brown Alga Analipus japonicus (Harv.) Winne (Ectocarpales, Scytosiphonaceae). Russian Journal of Bioorganic Chemistry, 33(1), 38–46.
  • Li, Y., et al. (2012). Differentiation and Quantification of C1 and C2 13C-Labeled Glucose by Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(6), 1141–1145.
  • BenchChem. (2025). Application Notes & Protocols: Detecting ¹³C Labeled Fucose Incorporation by NMR Spectroscopy.
  • Pemble, M. E., et al. (2023). 13 C NMR Chemical Shifts of Saccharides in the Solid State: A Density Functional Theory Study. Magnetochemistry, 9(8), 193.
  • Wang, Y., et al. (2011). Fragmentation and Site-Specific Quantification of Core Fucosylated Glycoprotein by Multiple Reaction Monitoring-Mass Spectrometry. Analytical Chemistry, 83(21), 8043–8049.
  • Alonso, A. P., et al. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Analytical Biochemistry, 429(2), 116–124.
  • PubChem. (n.d.). 6-Deoxy-Hexose.
  • ResearchGate. (n.d.). ¹H-NMR (nuclear magnetic resonance) glycoprotein analysis methodology.
  • NMR-Bio. (n.d.). NMR sample preparation guidelines.
  • Yamaguchi, Y. (n.d.). Determination of glycan structure by NMR. JCGGDB.

Sources

Exploratory

6-Deoxy-L-[1-13C]fucose CAS number

6-Deoxy-L-[1-13C]fucose (CAS: 83379-38-8): A Comprehensive Technical Guide on Isotopic Labeling, Salvage Pathway Metabolism, and Analytical Applications Executive Summary 6-Deoxy-L-[1-13C]fucose, commonly referred to as...

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Author: BenchChem Technical Support Team. Date: March 2026

6-Deoxy-L-[1-13C]fucose (CAS: 83379-38-8): A Comprehensive Technical Guide on Isotopic Labeling, Salvage Pathway Metabolism, and Analytical Applications

Executive Summary

6-Deoxy-L-[1-13C]fucose, commonly referred to as L-[1-13C]fucose, is a highly specialized stable isotope-labeled monosaccharide[1][2]. In the rapidly advancing fields of structural glycomics and metabolic flux analysis, tracking the precise fate of individual carbon atoms is paramount. By selectively substituting the naturally occurring ^12^C at the anomeric C1 position with a ^13^C isotope, researchers can exploit the fucose salvage pathway to metabolically label cellular glycoconjugates[3][4]. This guide provides an authoritative framework on the mechanistic biology, analytical advantages, and validated experimental protocols for utilizing 6-Deoxy-L-[1-13C]fucose in high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Identity & Physical Properties

To ensure experimental reproducibility, it is critical to verify the chemical identity and purity of the isotopic tracer. The physical and chemical parameters of 6-Deoxy-L-[1-13C]fucose are summarized below:

PropertyValue / Description
Chemical Name 6-Deoxy-L-[1-13C]galactose; L-Fucose-1-13C
CAS Registry Number 83379-38-8[1][2]
Molecular Formula ^13^CC5H12O5[1]
Molecular Weight 165.15 g/mol [1][2]
Isotopic Enrichment Typically ≥ 99 atom % ^13^C
Target Labeling Site C1 (Anomeric Carbon)

Mechanistic Biology: The Fucose Salvage Pathway

Mammalian cells acquire the active fucosyl donor, GDP-L-fucose, via two distinct metabolic routes: the de novo pathway and the salvage pathway[3]. Under basal conditions, approximately 90% of GDP-L-fucose is synthesized de novo from GDP-mannose via the enzymes GDP-mannose 4,6-dehydratase (GMD) and the FX protein[3][5].

However, when exogenous 6-Deoxy-L-[1-13C]fucose is introduced into the cellular microenvironment, it is actively transported across the plasma membrane and exclusively processed by the salvage pathway [3][4].

  • Phosphorylation: The enzyme L-fucokinase (FUK, EC 2.7.1.52) phosphorylates the labeled fucose at the anomeric position, yielding β-L-[1-13C]fucose 1-phosphate[6].

  • Nucleotide Activation: GDP-L-fucose pyrophosphorylase (GFPP) converts the intermediate into GDP-L-[1-13C]fucose[5].

  • Glycosylation: The activated donor is transported into the Golgi apparatus, where fucosyltransferases (FUTs) catalyze its addition to nascent N-glycans, O-glycans, or glycolipids[3].

FucosePathways DeNovoStart GDP-Mannose DeNovoMid GDP-4-keto-6-deoxymannose DeNovoStart->DeNovoMid GMD GDPFuc GDP-L-[1-13C]Fucose (Active Donor) DeNovoMid->GDPFuc FX Protein SalvageStart 6-Deoxy-L-[1-13C]fucose (Exogenous) Fuc1P L-[1-13C]Fucose-1-Phosphate SalvageStart->Fuc1P Fucokinase (FUK) Fuc1P->GDPFuc GFPP Glycoconjugate 13C-Fucosylated Glycoconjugate GDPFuc->Glycoconjugate Fucosyltransferases (FUTs) Golgi Apparatus

Fig 1. Integration of exogenous 13C-fucose via the salvage pathway vs the de novo synthesis route.

Analytical Causality: Why Label the C1 Position?

The selection of the[1-13C] isotopologue is a deliberate and highly strategic experimental choice. The C1 carbon is the anomeric carbon, meaning it is the exact site that forms the glycosidic bond with the underlying glycan chain.

  • NMR Spectroscopy: In Heteronuclear Single Quantum Coherence (HSQC) NMR, the chemical shift of the ^13^C-labeled C1 and its directly attached proton (H1) is exquisitely sensitive to the local chemical environment[4][7]. This allows researchers to unambiguously distinguish between different fucosidic linkages (e.g., core α(1,6)-fucosylation vs. terminal α(1,2), α(1,3), or α(1,4)-fucosylation) based on distinct cross-peak coordinates[4][7].

  • Mass Spectrometry: The incorporation of the ^13^C label introduces a precise +1.0033 Da mass shift per fucose residue[8][9]. This mass signature acts as an internal barcode during LC-MS/MS, allowing algorithms to easily filter and sequence fucosylated glycopeptides out of complex biological matrices.

Experimental Protocols: Metabolic Labeling & Validation

To ensure high-fidelity data, the metabolic labeling protocol must be designed as a self-validating system. The causality behind restricting glucose in the media is to suppress the de novo pathway (which relies on glucose-derived mannose), thereby forcing the cell to rely heavily on the salvage pathway for its fucosylation needs[9].

Step-by-Step Methodology:

  • Cell Adaptation: Culture target cells in standard media until 70% confluence. Wash cells twice with PBS to remove residual hexoses.

  • Metabolic Labeling: Switch to a customized low-glucose or glucose-free media supplemented with 5% dialyzed Fetal Bovine Serum (FBS)[9]. Add 6-Deoxy-L-[1-13C]fucose to a final concentration of 100–500 μM.

  • Incubation: Incubate for 24–72 hours to allow for complete turnover of cell-surface glycoproteins[9].

  • Extraction: Harvest cells, lyse using a non-denaturing buffer, and precipitate total glycoproteins using a TCA/Acetone precipitation method.

  • Glycan Release (Optional but recommended for MS): Treat the glycoprotein pellet with PNGase F to release N-glycans.

  • Self-Validation (Labeling Efficiency): Always run a parallel control culture using unlabeled L-fucose. Analyze both samples via LC-MS. Calculate the labeling efficiency by comparing the Area Under the Curve (AUC) of the ^13^C-shifted isotopic envelope against the natural ^12^C envelope. A successful experiment should yield >80% incorporation.

Workflow Step1 1. Cell Culture Media + 13C-Fucose Step2 2. Metabolic Incorporation (24-72h) Step1->Step2 Step3 3. Glycoprotein Extraction & Cleavage Step2->Step3 Step4 4. Isotope Analysis (NMR / LC-MS) Step3->Step4 Step5 5. Data Validation & Linkage Mapping Step4->Step5

Fig 2. Step-by-step workflow for 13C-fucose metabolic labeling and structural glycomics analysis.

Quantitative Data Presentation

The table below illustrates representative quantitative data demonstrating the dependency of ^13^C-fucose incorporation on the salvage pathway enzyme, Fucokinase (FUK). By comparing Wild-Type (WT) cells to FUK-Knockout cells, the absolute causality of the salvage pathway in utilizing the exogenous tracer is validated.

Cell Line GenotypeExogenous 13C-Fucose (μM)Relative 13C-Fucosylation (%)Unlabeled Fucosylation (%)Interpretation
Wild-Type (WT) 0 μM (Control)1.1%98.9%Baseline natural ^13^C abundance[7].
Wild-Type (WT) 500 μM87.5%12.5%High incorporation via active salvage pathway.
FUK-Knockout 500 μM1.2%98.8%Lack of incorporation proves FUK is strictly required[8].

References

  • "CAS No : 83379-38-8 | Chemical Name : L-Fucose-1-13C | Pharmaffiliates", Pharmaffiliates,[Link]

  • "Biological functions of fucose in mammals - PMC - NIH", NIH, [Link]

  • "L-Fucose is a candidate monosaccharide neuromodulator and mitigates Alzheimer's synaptic deficits", bioRxiv, [Link]

  • "Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer", bioRxiv, [Link]

  • "Enzymatic Activity of α-L-Fucosidase and L-Fucokinase Across Vertebrate Animal Species", NIH,[Link]

  • "EC 2.7.1.52 - iubmb", QMUL,[Link]

Sources

Foundational

The Pivotal Role of L-Fucose in Mammalian Biology: A Technical Guide for Researchers and Drug Development Professionals

Abstract L-fucose, a deoxyhexose monosaccharide, is a critical component of various glycoconjugates in mammals, playing a fundamental role in a myriad of physiological and pathological processes. This technical guide pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

L-fucose, a deoxyhexose monosaccharide, is a critical component of various glycoconjugates in mammals, playing a fundamental role in a myriad of physiological and pathological processes. This technical guide provides an in-depth exploration of the biological significance of L-fucose, from its metabolic pathways to its functional roles in cell signaling, immune modulation, and disease. We will delve into the enzymatic machinery of fucosylation, the diverse functions of fucosylated glycans, and their implications in cancer biology and inflammatory diseases. Furthermore, this guide will equip researchers with detailed methodologies for studying fucosylation, offering insights into experimental design and data interpretation. Finally, we will discuss the emerging landscape of therapeutic strategies targeting fucosylation, highlighting its potential in next-generation drug development.

Introduction: The Unique Identity of L-Fucose

L-fucose (6-deoxy-L-galactose) is a unique monosaccharide distinguished by the absence of a hydroxyl group on the C-6 carbon and its L-configuration, a rarity among mammalian sugars which predominantly exist in the D-configuration. This structural distinction endows fucosylated glycans with specific properties that are central to their biological functions. Fucose is typically found at the terminal positions of N-linked and O-linked glycans on proteins and lipids, where it acts as a crucial recognition motif in a wide range of biological interactions.[1][2] Its incorporation into these complex carbohydrate structures is a highly regulated process with profound implications for cellular behavior.

The Metabolic Engine: Synthesis and Availability of L-Fucose

The availability of L-fucose for incorporation into glycans is governed by two primary metabolic pathways: the de novo synthesis pathway and the salvage pathway.[3]

  • The De Novo Pathway: This is the primary route for GDP-L-fucose synthesis in mammals, accounting for approximately 90% of the total pool. The pathway begins with GDP-D-mannose, which is converted to GDP-L-fucose through a series of enzymatic reactions catalyzed by GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX protein).[3][4]

  • The Salvage Pathway: This pathway utilizes free L-fucose obtained from dietary sources or the lysosomal degradation of endogenous fucosylated glycoconjugates.[3] Free L-fucose is phosphorylated by fucokinase (FCSK) to L-fucose-1-phosphate, which is then converted to GDP-L-fucose by GDP-L-fucose pyrophosphorylase (FPGT).[4][5]

The interplay and regulation of these two pathways are critical for maintaining cellular homeostasis of GDP-L-fucose.[4][5]

Fucose_Metabolism cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway GDP_Mannose GDP-D-Mannose GDP_Keto GDP-4-keto-6-deoxymannose GDP_Mannose->GDP_Keto GMD GDP_Fucose GDP-L-Fucose (Cytosol) GDP_Keto->GDP_Fucose FX Protein (TSTA3) GDP_Fucose_Golgi GDP-L-Fucose (Golgi/ER) GDP_Fucose->GDP_Fucose_Golgi GDP-Fucose Transporter (SLC35C1) Free_Fucose Free L-Fucose (Extracellular/Lysosomal) Fucose_1P L-Fucose-1-Phosphate Free_Fucose->Fucose_1P FCSK Fucose_1P->GDP_Fucose FPGT Fucosylated_Glycans Fucosylated Glycans GDP_Fucose_Golgi->Fucosylated_Glycans FUTs/POFUTs

Caption: Overview of L-fucose metabolism in mammalian cells.

The Architects of Fucosylation: Fucosyltransferases (FUTs)

The transfer of fucose from GDP-L-fucose to acceptor glycans is catalyzed by a family of enzymes known as fucosyltransferases (FUTs).[6][7] In mammals, 13 FUTs have been identified, each exhibiting distinct substrate specificities and catalyzing the formation of specific fucose linkages.[8] These enzymes are broadly classified based on the linkage they create (e.g., α1,2-, α1,3/4-, α1,6-FUTs) and their subcellular localization.[8] The majority of FUTs are located in the Golgi apparatus, while a subset, the protein-O-fucosyltransferases (POFUTs), reside in the endoplasmic reticulum.[7][8]

FUT Family Enzymes Linkage Key Substrates/Structures Primary Location
α1,2-FUTs FUT1, FUT2α1,2H-antigen (precursor to A/B blood groups)Golgi
α1,3/4-FUTs FUT3, FUT4, FUT5, FUT6, FUT7, FUT9, FUT11 (POFUT4)α1,3/α1,4Lewis antigens (e.g., Lewis x, sialyl Lewis x)Golgi / ER
α1,6-FUT FUT8α1,6Core fucose on N-glycansGolgi
O-FUTs POFUT1, POFUT2, POFUT3 (FUT10)O-linkageEGF-like repeats, Thrombospondin type 1 repeatsER

Physiological Roles of Fucosylated Glycans

Fucosylated glycans are integral to a multitude of physiological processes, acting as key mediators of cellular communication and function.

Cell Adhesion and Signaling

One of the most well-characterized roles of fucosylation is in mediating cell adhesion through the selectin family of adhesion molecules (E-, P-, and L-selectin).[9] Fucosylated structures, such as the sialyl Lewis x (sLex) antigen, are essential components of the ligands for selectins, facilitating the tethering and rolling of leukocytes on endothelial surfaces during inflammation.[9][10][11] This process is critical for the recruitment of immune cells to sites of injury or infection.[10] Beyond selectins, fucosylation also modulates the activity of various signaling receptors, including the epidermal growth factor receptor (EGFR) and transforming growth factor-beta (TGF-β) receptor, thereby influencing cell growth, differentiation, and migration.[1][12]

Selectin_Mediated_Adhesion cluster_interaction Leukocyte Rolling and Adhesion Leukocyte Leukocyte PSGL-1 sLex sialyl Lewis x Leukocyte:f1->sLex Endothelium Endothelial Cell E-Selectin sLex->Endothelium:f1 Binding

Caption: Fucosylated sLex on leukocytes mediates binding to E-selectin.

Immune System Regulation

Fucosylation is indispensable for the proper development and function of the immune system.[13][14] It is involved in lymphocyte homing, T-cell activation, and the modulation of antibody effector functions.[15] For instance, the absence of core fucose on the N-glycans of IgG1 antibodies significantly enhances their antibody-dependent cell-mediated cytotoxicity (ADCC) activity, a finding that has been leveraged in the development of therapeutic monoclonal antibodies with improved efficacy.[6][16] L-fucose has also been shown to have anti-inflammatory effects and can modulate macrophage polarization.[17]

Host-Microbiome Interactions

In the gastrointestinal tract, fucosylated glycans on the surface of epithelial cells and in mucus serve as a crucial interface between the host and the gut microbiota.[18][19] These fucosylated structures can act as a nutrient source for commensal bacteria, promoting the establishment of a healthy microbiome.[18][20][21] They can also function as attachment sites for both symbiotic and pathogenic bacteria, influencing colonization and infection.[19][22] The metabolism of L-fucose by gut microbes produces short-chain fatty acids, which are important energy sources and signaling molecules for the host.[18][20]

The Dark Side of Fucose: Roles in Pathology

Aberrant fucosylation is a hallmark of several diseases, most notably cancer.

Cancer Progression and Metastasis

Increased fucosylation is frequently observed in various cancers, including colorectal, breast, and liver cancer, and is often associated with poor prognosis.[1][12][23] Altered fucosylation can promote cancer progression through several mechanisms:

  • Enhanced Cell Proliferation and Survival: Fucosylation can modulate signaling pathways that drive tumor growth.[24]

  • Increased Invasion and Metastasis: The expression of fucosylated antigens like sLex on cancer cells facilitates their adhesion to endothelial cells, promoting extravasation and the formation of distant metastases.[23][24]

  • Immune Evasion: Changes in fucosylation can help cancer cells evade recognition and destruction by the immune system.[1]

The levels of fucosylated proteins in the serum of cancer patients are being explored as potential biomarkers for diagnosis and prognosis.[1][23]

Cancer Type Aberrant Fucosylation Associated FUTs Clinical Significance
Colorectal Cancer Increased sLex, fucosylated proteinsFUT3, FUT6Correlates with metastatic potential[23]
Breast Cancer Increased Lewis antigens-Associated with invasion and metastasis
Hepatocellular Carcinoma Increased core fucosylationFUT8Potential diagnostic and prognostic marker[1]
Melanoma Altered α(1,2) fucosylationFUT1Inhibits invadopodia formation[25]
Congenital Disorders of Glycosylation (CDGs)

Defects in the fucosylation pathway can lead to a group of rare genetic disorders known as Congenital Disorders of Glycosylation (CDGs). For example, mutations in the gene encoding the GDP-fucose transporter (SLC35C1) cause Leukocyte Adhesion Deficiency Type II (LAD II), a severe immunodeficiency.[26][27] In some cases of CDGs affecting fucosylation, oral supplementation with L-fucose has shown therapeutic promise by bypassing the defective metabolic step via the salvage pathway.[26][27][28]

Methodologies for Studying Fucosylation

A variety of techniques are employed to investigate the roles of fucosylation.

Protocol: Lectin Staining for Fucose Detection

Lectin histochemistry or blotting using fucose-binding lectins such as Aleuria aurantia lectin (AAL) or Ulex europaeus agglutinin I (UEA I) is a common method for detecting fucosylated glycans in tissues and cells.

Step-by-Step Methodology:

  • Sample Preparation: Fix and embed tissues in paraffin or prepare cell cytospins.

  • Antigen Retrieval (for tissues): Deparaffinize and rehydrate tissue sections. Perform heat-induced epitope retrieval if necessary.

  • Blocking: Incubate samples with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Lectin Incubation: Incubate with a biotinylated fucose-specific lectin (e.g., AAL) at a predetermined optimal concentration.

  • Detection: Incubate with streptavidin-horseradish peroxidase (HRP) conjugate.

  • Visualization: Add a chromogenic substrate (e.g., DAB) and counterstain with hematoxylin.

  • Analysis: Visualize under a microscope and quantify the staining intensity.

Protocol: Mass Spectrometry-Based Glycomics

Mass spectrometry (MS) provides detailed structural information about fucosylated glycans.

Step-by-Step Workflow:

  • Glycan Release: Release N-glycans from glycoproteins using PNGase F.

  • Purification: Purify the released glycans using a solid-phase extraction method.

  • Labeling (optional): Label the reducing end of the glycans with a fluorescent tag (e.g., 2-AB) for quantification or a charge-carrying tag for improved MS ionization.

  • MS Analysis: Analyze the purified glycans by MALDI-TOF MS or LC-MS/MS.

  • Data Analysis: Identify and quantify fucosylated glycan structures based on their mass-to-charge ratio and fragmentation patterns. Distinguishing between core and antennary fucosylation can be achieved through specific enzymatic digestion or advanced MS techniques.[29]

MS_Workflow Start Glycoprotein Sample Release PNGase F Digestion (N-Glycan Release) Start->Release Purify Glycan Purification (e.g., HILIC) Release->Purify Analyze LC-MS/MS Analysis Purify->Analyze Data Data Analysis (Structure Identification & Quantification) Analyze->Data Result Fucosylated Glycan Profile Data->Result

Caption: A typical workflow for mass spectrometry-based glycomics analysis.

Therapeutic Targeting of Fucosylation

The critical roles of fucosylation in disease have made it an attractive target for therapeutic intervention.

  • Fucosylation Inhibitors: Small molecule inhibitors that block the fucosylation pathway are being developed. For example, fucose analogs like 2-fluoro-L-fucose (2FF) can be metabolically incorporated to inhibit fucosylation and have shown anti-tumor activity in preclinical models.[12][30]

  • Targeting Fucosyltransferases: Specific inhibitors of FUTs, particularly those upregulated in cancer, are being explored as a means to block the synthesis of tumor-associated fucosylated antigens.[12]

  • Antibody Engineering: As mentioned earlier, producing afucosylated monoclonal antibodies enhances their ADCC activity, leading to more potent anti-cancer therapies.[6][16]

Conclusion and Future Perspectives

L-fucose is far more than a simple sugar; it is a key regulator of a vast array of biological processes in mammals. The intricate machinery of fucosylation and the diverse functions of fucosylated glycans are central to health and disease. As our understanding of the "fucocode" deepens, so too does the potential for novel diagnostic and therapeutic strategies. For researchers and drug developers, the continued exploration of fucosylation pathways and their roles in pathology holds immense promise for addressing unmet medical needs in oncology, immunology, and beyond. The ability to modulate fucosylation offers a powerful tool to reshape cellular interactions and combat disease.

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Retrieved March 15, 2026, from 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  • Fucosyltransferase - Wikipedia. (n.d.). en.wikipedia.org. Retrieved March 15, 2026, from [Link]

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  • L-Fucose metabolism in mammals. The conversion of L-fucose to two moles of L-lactate, of L-galactose to L-lactate and glycerate, and of D-arabinose to L-lactate and glycollate. (n.d.). pubmed.ncbi.nlm.nih.gov. Retrieved March 15, 2026, from [Link]

  • Selectin-mediated Cell Recognition and its Structural Basis. (2002, July 26). . Retrieved March 15, 2026, from [Link]

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13C labeled fucose for metabolic studies

An In-depth Technical Guide: Leveraging 13C-Labeled Fucose for Advanced Metabolic Studies For Researchers, Scientists, and Drug Development Professionals Abstract Fucosylation, the enzymatic addition of the deoxyhexose s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Leveraging 13C-Labeled Fucose for Advanced Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosylation, the enzymatic addition of the deoxyhexose sugar fucose to glycoproteins and glycolipids, is a critical post-translational modification that governs a multitude of cellular processes, from cell adhesion and signaling to immune responses.[1][2] Crucially, aberrant fucosylation is a well-established hallmark of various pathologies, most notably cancer, where it is implicated in tumor progression, metastasis, and therapeutic resistance.[2][3][4][5] This has positioned the study of fucose metabolism as a frontier in disease research and drug development. Stable isotope tracing using 13C-labeled fucose has emerged as a powerful and precise technique to dissect the metabolic pathways that contribute to cellular fucosylation.[3][6] This guide provides a comprehensive overview of the principles, experimental design, and analytical methodologies for employing 13C-fucose in metabolic flux analysis. We offer field-proven insights into experimental choices, detailed step-by-step protocols for cell labeling and analysis, and guidance on data interpretation, equipping researchers with the necessary tools to quantify the dynamics of fucose metabolism in their biological systems of interest.

The Central Role of Fucosylation in Cellular Biology

Fucose is a six-carbon deoxy sugar distinguished by the absence of a hydroxyl group at the C-6 position.[7] In mammalian cells, it is most commonly found as L-fucose. Its incorporation into glycan structures is not random; rather, it is a highly regulated enzymatic process. Fucose can be added as a terminal modification on glycan antennae or to the core N-acetylglucosamine (GlcNAc) residue of N-glycans, a process known as core fucosylation.[8][9] These fucosylated glycans are integral to the function of a vast array of proteins.

Key Biological Functions Modulated by Fucosylation:

  • Cell Adhesion and Signaling: Fucosylated structures, such as the sialyl Lewis X (sLeX) antigen, are critical ligands for selectin receptors, mediating the adhesion of leukocytes to endothelial cells during inflammation.[10]

  • Receptor Function: Core fucosylation of receptors like the EGF receptor can modulate ligand binding and subsequent signaling cascades.[9]

  • Immune Regulation: The fucosylation status of the Fc region of IgG antibodies dramatically impacts their affinity for Fcγ receptors on immune cells, thereby modulating antibody-dependent cell-mediated cytotoxicity (ADCC).[7][11] Afucosylated antibodies exhibit enhanced ADCC and are a major focus in the development of next-generation cancer immunotherapies.[7]

Given its profound impact on cellular function, it is unsurprising that dysregulated fucosylation is a consistent feature in many diseases. In oncology, increased core fucosylation and altered expression of fucosyltransferases (FUTs) are linked to poor prognosis and metastasis in various cancers, including hepatocellular, breast, and prostate cancer.[4][5] This makes the fucose metabolic network an attractive target for both diagnostics and therapeutic intervention.

The Dichotomy of Fucose Metabolism: De Novo Synthesis vs. The Salvage Pathway

To effectively design and interpret isotopic labeling studies, a clear understanding of how cells source fucose is paramount. Mammalian cells utilize two distinct pathways to synthesize the activated fucose donor, GDP-L-fucose.[2][3][4]

  • The De Novo Pathway: This pathway synthesizes GDP-fucose from GDP-mannose through a series of enzymatic reactions catalyzed by GDP-mannose 4,6-dehydratase (GMDS) and GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (TSTA3/FX).[4] This pathway utilizes the cellular pool of hexoses, primarily glucose.

  • The Salvage Pathway: This pathway utilizes free fucose, which can be sourced exogenously from the diet or recycled from the lysosomal degradation of cellular glycoconjugates.[4] Free fucose is phosphorylated by fucokinase (FUK) to fucose-1-phosphate, which is then converted to GDP-fucose by GDP-fucose pyrophosphorylase (GFPP).[3]

The existence of these two pathways provides a unique experimental opportunity. By supplying cells with exogenous 13C-labeled fucose, we can specifically trace the flux through the salvage pathway. Comparing the incorporation of the 13C label into glycoproteins versus the unlabeled fucose derived from the de novo pathway allows for a quantitative measurement of the relative contribution of each pathway.[3]

Fucose_Metabolism cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway cluster_golgi Golgi Apparatus Glucose Glucose GDP_Mannose GDP-Mannose Glucose->GDP_Mannose multiple steps GDP_Fucose_DN GDP-Fucose GDP_Mannose->GDP_Fucose_DN GMDS / TSTA3 GDP_Fucose_Pool GDP-Fucose Pool GDP_Fucose_DN->GDP_Fucose_Pool Fucose_13C Exogenous ¹³C-L-Fucose Fucose_1_P Fucose-1-Phosphate Fucose_13C->Fucose_1_P FUK GDP_Fucose_S ¹³C-GDP-Fucose Fucose_1_P->GDP_Fucose_S GFPP GDP_Fucose_S->GDP_Fucose_Pool Fucosylated_Glycoprotein Fucosylated Glycoprotein GDP_Fucose_Pool->Fucosylated_Glycoprotein FUTs Glycoprotein Glycoprotein Glycoprotein->Fucosylated_Glycoprotein Experimental_Workflow A 1. Cell Culture Seed cells and adapt to fucose-free medium (optional). B 2. Metabolic Labeling Incubate cells with ¹³C-L-Fucose (e.g., 24-72h). A->B C 3. Cell Harvesting Wash and lyse cells to extract proteins. B->C D 4. Glycoprotein Processing Isolate glycoproteins, denature, and release N-glycans (PNGase F). C->D E 5. Sample Analysis Analyze glycans/glycopeptides by LC-MS/MS or NMR. D->E F 6. Data Acquisition Acquire Mass Spectra (MS) or NMR Spectra. E->F G 7. Data Analysis Determine Mass Isotopologue Distributions (MIDs). F->G H 8. Flux Calculation Calculate fractional contribution of salvage vs. de novo pathways. G->H I 9. Biological Interpretation Correlate metabolic shifts with phenotype or treatment. H->I

Caption: General workflow for a ¹³C-fucose metabolic flux experiment.

Core Methodologies: Step-by-Step Protocols

The trustworthiness of any metabolic flux study hinges on rigorous and reproducible protocols. Here, we provide foundational, self-validating methodologies for labeling and analysis.

Protocol 1: Metabolic Labeling of Mammalian Cells with 13C-Fucose

This protocol is a generalized starting point and should be optimized for specific cell lines and experimental goals. [1][3] Objective: To incorporate 13C-L-fucose into the glycoproteome of cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI)

  • Fucose-free version of the complete medium (recommended)

  • Sterile 13C-L-Fucose (e.g., uniformly labeled, >98% enrichment)

  • Sterile PBS, Trypsin-EDTA (for adherent cells)

  • Standard cell culture plates/flasks and equipment

Procedure:

  • Cell Seeding: Seed cells at a density that ensures they reach 70-80% confluency at the time of harvest. Allow cells to adhere and resume proliferation (typically 24 hours).

  • Adaptation (Optional but Recommended): To enhance label incorporation, aspirate the complete medium, wash cells once with sterile PBS, and replace it with a fucose-free medium. Culture for 24 hours to deplete intracellular pools of unlabeled fucose. [3]Causality: This step reduces the background of unlabeled fucose, thereby increasing the signal-to-noise ratio of the 13C label.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing the fucose-free medium with 13C-L-Fucose. A starting concentration of 50-200 µM is common, but this must be optimized. [1][12]Perform a dose-response curve to ensure the chosen concentration is not cytotoxic.

  • Initiation of Labeling: Aspirate the adaptation medium, wash once with PBS, and add the prepared 13C-Fucose labeling medium.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for a duration sufficient for protein turnover and glycan synthesis. A typical labeling period is 24-72 hours. [1]A time-course experiment is recommended to determine the point of isotopic steady-state.

  • Harvesting:

    • Place culture plates on ice to halt metabolic activity.

    • Aspirate the labeling medium.

    • Wash the cell monolayer three times with ice-cold PBS to remove any residual labeled medium.

    • Lyse the cells directly on the plate using an appropriate lysis buffer (e.g., RIPA buffer for total protein) or scrape cells into PBS for pelleting.

    • Store cell pellets or lysates at -80°C until further processing. [3]

Protocol 2: N-Glycan Release for Mass Spectrometry Analysis

Objective: To enzymatically release N-linked glycans from the isolated cellular proteome for downstream analysis.

Materials:

  • Cell lysate from Protocol 1

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Peptide-N-Glycosidase F (PNGase F)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • SPE cartridges (e.g., C18 or graphitized carbon) for cleanup

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

  • Reduction and Alkylation:

    • Take a defined amount of protein (e.g., 100 µg) and bring it to a final concentration of 10 mM DTT.

    • Incubate at 56°C for 1 hour to reduce disulfide bonds.

    • Cool to room temperature. Add IAA to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues. Causality: This step prevents disulfide bonds from reforming, ensuring the protein remains denatured and accessible to the enzyme.

  • Enzymatic Deglycosylation:

    • Add PNGase F according to the manufacturer's instructions (typically 1-2 µL per 50 µg of protein).

    • Incubate overnight (16-18 hours) at 37°C. PNGase F cleaves the bond between the innermost GlcNAc and the asparagine residue of the polypeptide chain.

  • Glycan Cleanup:

    • Following digestion, the released N-glycans must be separated from the protein and buffer components.

    • Use an appropriate Solid Phase Extraction (SPE) method, such as graphitized carbon cartridges, to bind and elute the glycans.

  • Sample Preparation for MS: Dry the purified glycans in a vacuum centrifuge and reconstitute in a solvent compatible with LC-MS analysis (e.g., water with 0.1% formic acid).

Analytical Techniques: Detection and Quantification

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the workhorse for quantitative analysis in 13C-MFA. It offers high sensitivity and the ability to resolve complex mixtures of glycans.

  • Principle: After introducing the sample, the mass spectrometer measures the mass-to-charge ratio (m/z) of the ions. Since 13C is heavier than 12C, glycans that have incorporated 13C-fucose will have a predictable mass shift. A uniformly labeled 13C6-fucose will increase the mass of the glycan by 6 Da for every labeled fucose incorporated. [13]* Data Analysis: The key is to extract the MID for each fucosylated glycan species. For a glycan with one fucose residue, you will observe two main peaks: M+0 (unlabeled, from the de novo pathway) and M+6 (labeled, from the salvage pathway). The fractional contribution of the salvage pathway can be calculated as:

    % Salvage Flux = [Intensity(M+6) / (Intensity(M+0) + Intensity(M+6))] * 100

Table 1: Example MID Data and Salvage Flux Calculation

Glycan StructureConditionM+0 Peak Area (Unlabeled)M+6 Peak Area (13C6-Fucose Labeled)Calculated % Salvage Flux
Core-fucosylated biantennaryControl Cells8,500,0001,500,00015.0%
Core-fucosylated biantennaryDrug Treated3,000,0007,000,00070.0%
Sialylated fucosylated triantennaryControl Cells6,200,000800,00011.4%
Sialylated fucosylated triantennaryDrug Treated1,100,0004,400,00080.0%

This table illustrates how quantitative data can be used to compare the relative flux through the fucose salvage pathway under different experimental conditions, suggesting the drug may inhibit the de novo pathway or enhance salvage. [3]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides complementary information to MS. It is a non-destructive technique that can provide precise positional information about the incorporated label. [1][14][15]

  • Principle: NMR detects the spin properties of atomic nuclei. The natural abundance of 13C is low (~1.1%), so unlabeled samples give weak signals. When 13C-fucose is incorporated, the signals from the labeled carbon atoms are dramatically enhanced. [1]* Key Experiment: The 2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly powerful. It generates a spectrum with peaks corresponding to each carbon atom that is directly bonded to a proton, providing a unique "fingerprint" of the labeled molecule within its glycoprotein environment. [1]This can reveal information about the conformation and dynamics of the fucosyl residue.

Data Interpretation and Troubleshooting

Table 2: Troubleshooting Guide for 13C-Fucose Labeling Experiments

ProblemPotential Cause(s)Recommended Solution(s)
Low 13C Incorporation 1. Tracer concentration too low.2. Labeling time too short.3. High activity of the de novo pathway outcompeting salvage.4. Poor cell viability.1. Optimize tracer concentration; perform a dose-response curve.2. Perform a time-course experiment to ensure isotopic steady-state is reached.3. Pre-incubate with fucose-free media; consider inhibitors of the de novo pathway if appropriate.4. Perform a cell viability assay (e.g., Trypan Blue) at the chosen tracer concentration. [12]
High Variability Between Replicates 1. Inconsistent cell seeding density.2. Variations in labeling time or harvesting procedure.3. Incomplete washing, leading to residual tracer in the sample.1. Ensure precise cell counting and even seeding.2. Standardize all incubation times and harvesting steps meticulously.3. Increase the number and volume of washes with ice-cold PBS.
Evidence of Metabolic Scrambling 1. Labeled carbons from fucose catabolism re-enter central carbon metabolism.1. This is less common for fucose than for glucose/glutamine but can be checked by analyzing other metabolites (e.g., amino acids) for 13C enrichment. [16]Use position-specific labeled fucose to trace specific atoms.

Conclusion and Future Directions

The use of 13C-labeled fucose is an indispensable tool for quantitatively dissecting the metabolic rewiring that underlies numerous disease states. By enabling the precise measurement of flux through the fucose salvage pathway, this technique provides critical insights into how cells regulate fucosylation in response to genetic perturbations, pharmacological interventions, or environmental cues. As analytical technologies continue to improve in sensitivity, future applications will likely involve single-cell fucosylation analysis and integration with other omics datasets to build comprehensive models of cellular metabolism. [17][18]For researchers in basic science and drug development, mastering 13C-fucose tracing is a key step toward understanding and ultimately targeting the metabolic dependencies of disease.

References

  • Application Notes and Protocols for Metabolic Flux Analysis with (-)-Fucose-13C-2. Benchchem.
  • Application Notes & Protocols: Detecting ¹³C Labeled Fucose Incorpor
  • Technical Support Center: Quantifying Fucosyl
  • Fucose: biosynthesis and biological function in mammals. Glycobiology - Oxford Academic. [Link]

  • Single-cell fucosylation breakdown: Switching fucose to europium. PMC - NIH. [Link]

  • Relative Quantitation of Glycopeptides Based on Stable Isotope Labeling Using MALDI-TOF MS. MDPI. [Link]

  • Aberrant L-Fucose Accumulation and Increased Core Fucosylation Are Metabolic Liabilities in Mesenchymal Glioblastoma. AACR Journals. [Link]

  • Scheme 1. Quantitative breakdown of single-cell fucosylation and its... ResearchGate. [Link]

  • Fucosylation – Knowledge and References. Taylor & Francis. [Link]

  • A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies. PNAS. [Link]

  • Fucose. Wikipedia. [Link]

  • Immunoassay for quantification of antigen-specific IgG fucosylation. PMC. [Link]

  • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. PMC. [Link]

  • Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. bioRxiv.org. [Link]

  • Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions. Journal of Cell Biology. [Link]

  • Labelling Analysis for 13C MFA Using NMR Spectroscopy. Springer Nature Experiments. [Link]

  • A guide to 13C metabolic flux analysis for the cancer biologist. Developmental Cell. [Link]

  • 13 C-Based Metabolic Flux Analysis: Fundamentals and Practice. Springer Link. [Link]

  • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers. [Link]

  • Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose. ResearchGate. [Link]

  • Fucose is on the TRAIL of colon cancer. PMC. [Link]

  • 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC. [Link]

  • 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I. PMC. [Link]

  • Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts. PMC. [Link]

  • Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions. Rockefeller University Press. [Link]

  • Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions. Journal of Cell Biology. [Link]

  • Carbon-13 nuclear magnetic resonance spectroscopy of [1-13C] enriched monosaccharides. Signal assignments and orientational dependence of geminal and vicinal carbon-carbon and carbon-hydrogen spin-spin coupling constants. Journal of the American Chemical Society. [Link]

  • The Diverse Contributions of Fucose Linkages in Cancer. PMC. [Link]

  • Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. ChemRxiv. [Link]

  • #85 Lab 13C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology. YouTube. [Link]

  • L-Fucose is a candidate monosaccharide neuromodulator and mitigates Alzheimer's synaptic deficits. bioRxiv. [Link]

  • 13C-Labelling of proteins in Escherichia coli. Helmholtz Munich. [Link]

  • Abstract 895: Fucosylation inhibits invadopodia formation and melanoma invasion. American Association for Cancer Research. [Link]

  • Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. YouTube. [Link]

  • 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. PMC. [Link]

  • A roadmap for interpreting 13C metabolite labeling patterns from cells. ORBilu. [Link]

  • A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC - NIH. [Link]

  • Applying Acylated Fucose Analogues to Metabolic Glycoengineering. MDPI. [Link]

  • Fucosylation in Urological Cancers. MDPI. [Link]

  • The functional role of L-fucose on dendritic cell function and polarization. Frontiers. [Link]

  • Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. MR. [Link]

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Foundational

The Definitive Guide to Stable Isotope-Labeled Sugars in Biomedical Research and Drug Development

Executive Summary The transition from macroscopic biochemical observations to high-resolution, subcellular metabolic mapping has been driven by the advent of stable isotope-labeled sugars (SILS). Unlike traditional radio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from macroscopic biochemical observations to high-resolution, subcellular metabolic mapping has been driven by the advent of stable isotope-labeled sugars (SILS). Unlike traditional radioactive tracers (e.g., ^3H or ^14C) which pose environmental hazards and are restricted in human applications, stable isotopes such as Carbon-13 (^13C) and Deuterium (^2H) offer a safe, non-perturbative, and highly precise window into cellular dynamics[1].

By substituting naturally occurring atoms with heavier stable isotopes, researchers can track the metabolic fate of sugars through complex biochemical networks. Coupled with high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and emerging techniques like Raman-Stable Isotope Probing (Raman-SIP)[2], SILS are now foundational to metabolic flux analysis (MFA), clinical glycomics, and in vivo pharmacodynamics.

This whitepaper provides an authoritative, step-by-step technical framework for deploying stable isotope-labeled sugars in advanced research and drug development.

The Mechanics of Isotope Tracing: Causality in Experimental Design

The selection of a specific isotope and its labeled position is not arbitrary; it is dictated by the biochemical pathway under investigation.

  • Positional Tracking: Using[U-13C]-Glucose (uniformly labeled) allows researchers to observe the complete fragmentation of the carbon skeleton during glycolysis and the TCA cycle. In contrast, using position-specific labels like D-Mannose-13C-1 allows for the precise tracking of the first carbon's incorporation into GDP-mannose, which is critical for identifying bottlenecks in N-linked glycosylation[3].

  • Isotope Effects and Mass Shifts: Deuterium (^2H) labels, such as those in [6,6-2H2]-Glucose, are strategically placed at the 6-carbon position. Because these specific hydrogen atoms are not lost during the initial steps of glycolysis and do not recycle back into glucose via the Cori cycle, they provide an unconfounded measurement of Endogenous Glucose Production (EGP)[1].

Quantitative Data Summary: Tracer Selection Matrix
Tracer CompoundPrimary ApplicationAnalytical OutputBiological Insight
[U-13C]-Glucose Metabolic Flux Analysis (MFA)Mass Isotopomer Distribution (m+0 to m+6)Glycolysis vs. TCA cycle flux, Warburg effect
[6,6-2H2]-Glucose In vivo Glucose KineticsFractional EnrichmentInsulin sensitivity, Endogenous Glucose Production
D-Mannose-13C-1 Clinical GlycomicsGlycopeptide Mass ShiftsGlycosylation bottlenecks, CDG diagnostics
D-Galactose-13C Disease ModelingUDP-Gal/UDP-Glc ratiosGalactosemia pathophysiology

Application: 13C-Metabolic Flux Analysis (13C-MFA) in Oncology

In cancer research, 13C-MFA is used to elucidate metabolic reprogramming, such as the Warburg effect. By feeding cells [U-13C]-glucose, researchers can quantify the ratio of glucose diverted to lactate versus that entering the TCA cycle as Acetyl-CoA.

MFA_Pathway Glc [U-13C]-Glucose (m+6) G6P Glucose-6-Phosphate (m+6) Glc->G6P Hexokinase Pyr Pyruvate (m+3) G6P->Pyr Glycolysis Lac Lactate (m+3) Pyr->Lac LDH AcCoA Acetyl-CoA (m+2) Pyr->AcCoA PDH Cit Citrate (m+2 / m+4) AcCoA->Cit TCA Cycle

13C-Glucose Metabolic Flux Pathway tracking isotopologue mass shifts.

Validated Protocol: Steady-State 13C-MFA in Cell Culture

Causality Check: This protocol relies on achieving an "isotopic steady state." If cells are harvested too early, the labeling pattern reflects transient pool filling rather than true metabolic flux ratios.

  • Media Preparation: Formulate custom DMEM lacking unlabeled glucose. Supplement with 10 mM [U-13C]-Glucose.

  • Equilibration Phase: Culture the target cancer cell line in the labeled media for at least 5-7 doubling times. This ensures that all downstream metabolite pools have reached isotopic equilibrium.

  • Metabolic Quenching: Rapidly aspirate media and immediately submerge cells in -20°C 80% methanol. Why? Enzymatic reactions occur in milliseconds. Cold methanol instantly denatures enzymes, preventing the degradation of highly labile metabolites like fructose-1,6-bisphosphate.

  • Extraction & Derivatization: Scrape cells, centrifuge to remove protein/debris, and dry the supernatant under nitrogen gas. Derivatize using MOX-TMS to volatilize the metabolites for GC-MS.

  • Data Analysis: Use GC-MS or LC-MS/MS to calculate the Mass Isotopomer Distribution (MID). Correct for natural isotope abundance before mapping the flux network.

Application: Clinical Glycomics and CDG Diagnostics

Congenital Disorders of Glycosylation (CDG) are rare genetic conditions caused by defects in glycosylation pathways. A highly advanced approach to diagnosing and monitoring CDG involves the use of stable isotope-labeled sugars (like D-Mannose-13C-1 or D-Galactose-13C) to study nucleotide sugar metabolism[4].

By introducing these labeled sugars into patient-derived pluripotent stem cell models, researchers can functionally assess biosynthetic pathways, pinpoint metabolic bottlenecks, and evaluate the efficiency of therapeutic interventions (e.g., mannose or galactose supplementation)[4].

Validated Protocol: Isotopic Tracing of Glycosylation
  • Isotope Dosing: Introduce D-Mannose-13C-1 into the culture media of patient-derived fibroblasts at a concentration optimized to avoid cytotoxicity (<10% viability reduction)[3].

  • Glycoprotein Harvest: After 48 hours, lyse cells and isolate total glycoproteins using a targeted pull-down (e.g., transferrin isolation).

  • Enzymatic Cleavage: Release N-glycans using PNGase F digestion.

  • LC-MS/MS Profiling: Analyze the intact glycopeptides using Hydrophilic Interaction Liquid Chromatography coupled with Ultra-Performance Liquid Chromatography-Mass Spectrometry (HILIC-UPLC-MS)[4]. The presence of an m+1 mass shift in the terminal glycan structures confirms successful bypass of the metabolic bottleneck.

Application: In Vivo Pharmacodynamics & Hyperinsulinemic-Euglycemic Clamps

In drug development for metabolic syndromes, evaluating insulin resistance is paramount. The hyperinsulinemic-euglycemic clamp is the gold standard for this assessment. Historically, radioactive [3-3H]glucose was used, but it is environmentally hazardous and restricted in human trials[1]. Today, [6,6-2H2]-glucose is the tracer of choice. It allows for a low-dosage infusion that does not perturb basal blood glucose levels, making it highly sensitive and translationally relevant from murine models to human clinical trials[1].

Clamp_Workflow Prime 1. Prime Dose [6,6-2H2]-Glucose Basal 2. Basal Infusion (Equilibration) Prime->Basal Insulin 3. Hyperinsulinemia (Constant Infusion) Basal->Insulin Variable 4. Variable Unlabeled Glucose Infusion Insulin->Variable Titrate to maintain basal glucose Steady 5. Euglycemic Steady State Variable->Steady MS 6. LC-MS/MS Isotopologue Analysis Steady->MS Calculate Rd & EGP

Hyperinsulinemic-Euglycemic Clamp Workflow using [6,6-2H2]-Glucose.

Validated Protocol: Murine Clamp using[6,6-2H2]-Glucose

Self-Validation: The system validates itself by continuously measuring blood glucose. If euglycemia is lost, the steady-state equations for glucose disposal rate (Rd) become mathematically invalid.

  • Surgical Preparation: Implant a dual jugular vein catheter 5 days prior to the experiment to ensure the animal is stress-free (stress hormones independently trigger hepatic glucose production).

  • Tracer Priming: Administer a bolus of [6,6-2H2]-glucose (600 µg/kg). Why? The prime dose rapidly saturates the blood pool, drastically reducing the time required to reach isotopic equilibrium[1].

  • Basal Infusion: Follow immediately with a continuous infusion of 30 µg/kg/min for 90 minutes to establish the basal glucose turnover rate.

  • Clamp Phase: Begin a constant infusion of insulin to induce hyperinsulinemia (suppressing endogenous glucose production). Simultaneously, infuse unlabeled glucose at a variable rate.

  • Titration: Check blood glucose every 5 minutes via tail vein sampling. Adjust the variable unlabeled glucose infusion to maintain euglycemia (~120 mg/dL).

  • Analysis: Collect steady-state blood samples. Use high-resolution mass spectrometry to determine the ratio of [6,6-2H2]-glucose to unlabeled glucose, calculating the precise rate of whole-body glucose disposal (Rd)[1].

Conclusion & Future Perspectives

The integration of stable isotope-labeled sugars with advanced analytical platforms is redefining biomedical research. Emerging techniques, such as Raman-Stable Isotope Probing (Raman-SIP) , are pushing these boundaries even further. By combining the non-destructive, subcellular spatial resolution of Raman spectroscopy with the metabolic tracking of stable isotopes, researchers can now observe the metabolic fates of specific sugars in living, single cancer cells in real-time[2]. As drug development increasingly targets complex metabolic and glycosylation pathways, the strategic application of labeled sugars will remain a critical, self-validating cornerstone of rigorous scientific inquiry.

References

  • Advancement in Clinical Glycomics and Glycoproteomics for Congenital Disorders of Glycosylation: Progress and Challenges Ahead Source: MDPI URL:[Link]

  • Evaluation of insulin sensitivity by hyperinsulinemic-euglycemic clamps using stable isotope-labeled glucose Source: Nature Cell Discovery (via PMC) URL:[Link]

  • Unveiling Cancer Metabolism through Spontaneous and Coherent Raman Spectroscopy and Stable Isotope Probing Source: MDPI Cancers (via PMC) URL:[Link]

Sources

Exploratory

Precision Glycoproteomics: The Principle and Application of Metabolic Labeling with ¹³C-Fucose

Target Audience: Researchers, Analytical Scientists, and Biopharmaceutical Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary Fucosylation is a critical post-translatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Biopharmaceutical Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Fucosylation is a critical post-translational modification (PTM) that governs a vast array of biological processes, from immune cell trafficking to the antibody-dependent cellular cytotoxicity (ADCC) of monoclonal antibodies. Traditional quantitative proteomics, such as standard SILAC (Stable Isotope Labeling by Amino acids in Cell culture), labels the peptide backbone but fails to capture dynamic changes in glycan occupancy or structure[1].

To overcome this, metabolic labeling with stable isotope-coded monosaccharides—specifically ¹³C-fucose—has emerged as a gold-standard technique for precise, native-state glycoproteomics. By hijacking the cellular salvage pathway, ¹³C-fucose is incorporated directly into newly synthesized glycoproteins. This whitepaper details the biochemical causality, experimental architecture, and self-validating protocols required to successfully implement ¹³C-fucose metabolic labeling for high-resolution mass spectrometry (LC-MS/MS).

The Biochemical Architecture of Fucosylation

To design a robust labeling experiment, one must understand the competitive intracellular kinetics of nucleotide-sugar biosynthesis. Cells generate GDP-fucose (the universal donor substrate for fucosyltransferases) via two distinct routes:

  • The De Novo Pathway: Converts glucose or mannose into GDP-mannose, which is subsequently epimerized and reduced to GDP-fucose. In standard physiological states, over 90% of cellular GDP-fucose is derived from this pathway[2].

  • The Salvage Pathway: Utilizes free, extracellular fucose. Fucose is transported into the cell, phosphorylated by fucokinase (FUK) to fucose-1-phosphate, and converted to GDP-fucose by fucose-1-phosphate guanylyltransferase (FPGT)[3].

The Principle of Isotopic Hijacking

The core principle of ¹³C-fucose labeling relies on concentration-dependent pathway suppression. When exogenous ¹³C-fucose is introduced to the culture media at optimized concentrations (typically 30–50 µM), it rapidly suppresses the de novo pathway[4]. The cell shifts its metabolic reliance to the salvage pathway, resulting in a GDP-fucose pool that is predominantly ¹³C-labeled. This ensures high-efficiency incorporation of the heavy isotope into the N- and O-glycans of nascent proteins without altering their native chemical structure[5].

G cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway (13C Labeling) Glucose Glucose / Mannose GDP_Mannose GDP-Mannose Glucose->GDP_Mannose GDP_Fucose GDP-13C-Fucose Pool GDP_Mannose->GDP_Fucose GMDS / FX Ex_Fucose Extracellular 13C-Fucose In_Fucose Intracellular 13C-Fucose Ex_Fucose->In_Fucose Transporter Fuc_1_P 13C-Fucose-1-Phosphate In_Fucose->Fuc_1_P Fucokinase (FUK) Fuc_1_P->GDP_Fucose FPGT Glycoprotein 13C-Fucosylated Glycoprotein GDP_Fucose->Glycoprotein Fucosyltransferases (FUTs)

Fig 1. Integration of 13C-fucose into the salvage pathway for glycoprotein labeling.

Causality in Experimental Choices: Why ¹³C-Fucose?

A common alternative to stable isotope labeling is the use of "click-chemistry" analogs, such as 6-alkynyl-fucose or azido-fucose. While useful for fluorescence imaging, these structural analogs introduce critical analytical flaws in quantitative glycoproteomics:

  • Steric Hindrance & Enzymatic Bias: The addition of an alkyne or azide group alters the spatial geometry of the monosaccharide. This can induce steric hindrance within the Golgi apparatus, altering the binding affinity and kinetics of specific fucosyltransferases (FUTs)[2].

  • Cytotoxicity: High concentrations of unnatural fucose analogs can induce cellular oxidative stress and inhibit endogenous glycosylation networks[6].

  • Preservation of Native State: ¹³C-fucose is chemically indistinguishable from ¹²C-fucose. It preserves the exact biological behavior, ensuring that the resulting mass spectrometry data reflects true, unperturbed physiological fucosylation rates[3].

Quantitative Comparison of Labeling Strategies
StrategyMechanistic PrincipleAnalytical AdvantagesTechnical Limitations
Standard SILAC ¹³C/¹⁵N Amino Acid IncorporationRobust global protein quantitation; highly reproducible[7].Fails to quantify changes in glycan occupancy independently of protein expression[1].
Click-Chemistry Azido/Alkynyl Fucose IncorporationEnables rapid visual enrichment and fluorescence microscopy.Steric hindrance alters FUT kinetics; potential cytotoxicity limits labeling duration[6].
¹³C-Fucose Labeling Isotopic Monosaccharide SalvagePreserves native glycan structure; precise MS1 quantitation via mass shift[5].Requires high-resolution Orbitrap/Q-TOF MS; competition from endogenous de novo pathway[4].

Self-Validating Experimental Workflow

To ensure high-fidelity data, the glycoproteomic workflow must be designed as a self-validating system. This means incorporating distinct quality control (QC) checkpoints at the cellular, preparative, and analytical stages.

Workflow Step1 1. Cell Culture (13C-Fucose Supplementation) Step2 2. Protein Extraction & Trypsin Digestion Step1->Step2 Step3 3. Glycopeptide Enrichment (HILIC / Lectin) Step2->Step3 Step4 4. LC-MS/MS Analysis (High-Res Orbitrap) Step3->Step4 Step5 5. Data Processing (Quantification via Mass Shift) Step4->Step5

Fig 2. Standard LC-MS/MS workflow for 13C-fucose metabolic labeling and glycoproteomics.

Protocol: Step-by-Step ¹³C-Fucose Metabolic Labeling & LC-MS/MS

Phase 1: Isotopic Labeling & Cell Culture

  • Media Preparation: Prepare custom cell culture media using dialyzed Fetal Bovine Serum (FBS). Causality: Standard FBS contains variable amounts of natural ¹²C-fucose and other hexoses that will compete with the isotopic label, diluting the final MS signal.

  • Titration & Supplementation: Supplement the experimental media with 50 µM of universally labeled ¹³C-fucose (e.g., ¹³C₆-fucose). Supplement the control media with 50 µM of natural ¹²C-fucose[4].

  • Incubation: Culture the cells for 3 to 5 half-lives of the target glycoproteins (typically 48–72 hours) to ensure steady-state isotopic incorporation.

  • QC Checkpoint 1 (Viability): Perform an MTT or Trypan Blue exclusion assay. Cell viability must remain >95% to rule out metabolic stress-induced glycosylation artifacts[1].

Phase 2: Protein Extraction & Digestion 5. Lysis: Lyse cells in a denaturing buffer (e.g., 8M Urea, 50 mM Tris-HCl, pH 8.0) supplemented with protease inhibitors. 6. Reduction & Alkylation: Reduce disulfide bonds with 10 mM DTT (30 min, 56°C) and alkylate with 20 mM Iodoacetamide (30 min, dark, room temperature). 7. Digestion: Dilute urea concentration to <2M and digest proteins overnight at 37°C using sequencing-grade Trypsin at a 1:50 enzyme-to-protein ratio[1]. 8. QC Checkpoint 2 (Digestion Efficiency): Analyze a 1 µg aliquot via a rapid monolithic LC run to ensure <5% missed cleavages.

Phase 3: Glycopeptide Enrichment 9. HILIC Enrichment: Because glycopeptides are substoichiometric and suffer from ion suppression by non-glycosylated peptides, enrich the sample using Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction microcolumns[8]. 10. Elution: Elute enriched glycopeptides using a highly aqueous buffer (e.g., 0.1% TFA in water) and lyophilize.

Phase 4: LC-MS/MS Acquisition & Data Processing 11. Chromatography: Separate the enriched glycopeptides on a nano-UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap Eclipse or Q-TOF)[5]. 12. Fragmentation Strategy: Utilize a stepped Higher-energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD) method. Causality: HCD provides excellent fragmentation of the glycan moiety (yielding diagnostic oxonium ions), while ETD preserves the glycan-peptide bond, allowing for unambiguous site localization[7]. 13. Quantification: In the MS1 spectra, locate the co-eluting isotopic pairs. A peptide bearing a single ¹³C₆-fucose will exhibit a precise +6.0201 Da mass shift compared to its ¹²C counterpart. Calculate the relative abundance by integrating the area under the curve (AUC) for both the light and heavy precursor ions[9].

Applications in Biopharmaceutical Development

The precision afforded by ¹³C-fucose labeling has profound implications for drug development:

  • Monoclonal Antibody (mAb) Characterization: The absence of core fucosylation on the Fc region of IgG1 antibodies drastically increases binding affinity to the FcγRIIIa receptor, enhancing ADCC. ¹³C-fucose tracing allows bioprocess engineers to monitor real-time intracellular fucosylation dynamics during CHO cell clone selection and bioreactor optimization[4].

  • Biomarker Discovery in Oncology: Aberrant fucosylation (e.g., Sialyl Lewis X antigen expression) is a hallmark of tumor metastasis. By comparing the ¹³C-fucose incorporation rates between healthy and malignant cell lines, researchers can identify hyper-fucosylated neo-antigens as potential targets for CAR-T therapies or antibody-drug conjugates (ADCs)[3].

References

  • Murrey, H. E., et al. "L-Fucose is a candidate monosaccharide neuromodulator and mitigates Alzheimer's synaptic deficits." bioRxiv. Available at:[Link]

  • Sosnovski, V., et al. "Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions." eScholarship, University of California. Available at:[Link]

  • Echeverria, B., et al. "Simple Routes to Stable Isotope-Coded Native Glycans." Analytical Chemistry, ACS Publications. Available at: [Link]

  • University of Washington Proteomics Resource. "Stable Isotope Labeling Strategies." Available at:[Link]

  • Hahne, H., et al. "Relative Quantitation of Glycopeptides Based on Stable Isotope Labeling Using MALDI-TOF MS." MDPI. Available at: [Link]

  • Zhang, Y., et al. "Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer." bioRxiv. Available at: [Link]

Sources

Foundational

understanding fucosylation pathways in cancer

Title: Decoding Core Fucosylation in Oncology: Mechanistic Pathways, Analytical Workflows, and Therapeutic Targeting Executive Summary Aberrant post-translational glycosylation is a universal hallmark of malignant transf...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Decoding Core Fucosylation in Oncology: Mechanistic Pathways, Analytical Workflows, and Therapeutic Targeting

Executive Summary

Aberrant post-translational glycosylation is a universal hallmark of malignant transformation. Among these modifications, core fucosylation—catalyzed exclusively by α-(1,6)-fucosyltransferase (FUT8)—plays a critical role in regulating receptor tyrosine kinase signaling, tumor metastasis, and immune evasion[1]. As a Senior Application Scientist, I have observed that while the biological significance of FUT8 is well-established, the analytical and therapeutic methodologies surrounding it require rigorous optimization. This whitepaper provides a comprehensive technical guide on the biochemical pathways of core fucosylation, advanced mass spectrometry (MS) detection protocols, and the development of metabolic inhibitors.

The Biochemical Architecture of Core Fucosylation

FUT8 is a Golgi-resident enzyme that transfers an L-fucose residue from guanosine 5′-diphospho-β-L-fucose (GDP-fucose) to the innermost N-acetylglucosamine (GlcNAc) of an N-linked glycan via an α-1,6 linkage[1][2]. The availability of the nucleotide-sugar donor, GDP-fucose, is a rate-limiting step in this process.

Cells synthesize GDP-fucose through two distinct metabolic routes:

  • De Novo Pathway : Accounts for approximately 90% of intracellular GDP-fucose synthesis[3]. It converts GDP-mannose to GDP-fucose via the sequential actions of GDP-mannose 4,6-dehydratase (GMDS) and GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (FX)[4].

  • Salvage Pathway : Utilizes free extracellular or lysosomal L-fucose, converting it to GDP-fucose via fucokinase and fucose-1-phosphate guanylyltransferase (FPP)[3][4].

Because the de novo pathway supplies the vast majority of the substrate, targeting GMDS or FX provides a highly efficient bottleneck for therapeutic intervention.

Biosynthesis DeNovo De Novo Pathway (GDP-Mannose) GDPFuc GDP-L-Fucose (Cytosol) DeNovo->GDPFuc GMDS / FX (90%) Salvage Salvage Pathway (Free L-Fucose) Salvage->GDPFuc Fucokinase / FPP (10%) Golgi Golgi Apparatus (FUT8 Enzyme) GDPFuc->Golgi Transporter Targets Core-Fucosylated Proteins (EGFR, TGF-β, E-cadherin) Golgi->Targets α-1,6 linkage to GlcNAc

GDP-Fucose synthesis pathways and FUT8-mediated core fucosylation in the Golgi apparatus.

Pathological Implications in the Tumor Microenvironment

FUT8 is frequently upregulated in various malignancies, including non-small cell lung cancer (NSCLC), breast cancer, prostate cancer, and melanoma[1][3]. The causality behind FUT8's oncogenic drive lies in its structural alteration of key signaling receptors:

  • Epidermal Growth Factor Receptor (EGFR) : Core fucosylation of EGFR is required for its optimal binding to EGF. FUT8 overexpression promotes EGFR dimerization and subsequent phosphorylation of downstream targets (ERK, AKT, JAK), accelerating cellular proliferation[5][6].

  • Transforming Growth Factor-β (TGF-β) : FUT8 remodels the core fucosylation of the TGF-β receptor, enhancing TGF-β-induced epithelial-mesenchymal transition (EMT)[1][7].

  • E-cadherin : FUT8 influences cell-cell adhesion by altering the three-dimensional conformation of E-cadherin, further facilitating EMT and metastasis[6].

Analytical Workflows: Overcoming Fucose Migration in Mass Spectrometry

Accurate site-specific identification of core fucosylation via mass spectrometry (MS) is notoriously difficult. During tandem MS (MS/MS) using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the fucose moiety is highly labile. It frequently detaches and migrates to other amino acid residues, leading to false localization and inaccurate structural assignments[8][9].

To circumvent this, our laboratory standardizes on two orthogonal approaches: low-energy HCD fragmentation and highly specific enzymatic cleavage.

Enzymatic Differentiation (Endo F3 vs. PNGase F) While PNGase F cleaves all N-glycans, recombinant Endoglycosidase F3 (Endo F3) specifically cleaves between the two core GlcNAc residues of core-fucosylated N-glycans[10]. In Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS), this differential cleavage yields a precise mass shift of 349.137 m/z for core-fucosylated glycans, providing an unambiguous diagnostic signature[10].

Protocol 1: Intact Glycopeptide Analysis using Low-Energy HCD

To prevent fucose migration while maintaining peptide backbone fragmentation, we utilize a low-energy HCD approach coupled with diagnostic ion ratios[9]. This protocol is self-validating, as the internal ion ratio mathematically rules out migration artifacts.

  • Proteolytic Digestion : Digest 50 µg of glycoprotein lysate using sequencing-grade Trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Glycopeptide Enrichment : Utilize a tandem enrichment strategy. First, pass the digest through a Lens culinaris agglutinin (LCA) or Pisum sativum agglutinin (PSA) lectin affinity column, which specifically binds core fucose[11]. Follow this with Mixed-Mode Anion Exchange (MAX) solid-phase extraction to desalt and concentrate the glycopeptides[11].

  • NanoLC-MS/MS Acquisition : Inject the enriched sample onto a NanoLC system coupled to an Orbitrap mass spectrometer. Crucially, set the HCD normalized collision energy (NCE) to ≤20% to preserve the fucose-GlcNAc bond[9].

  • Data Analysis (The Y1+Fuc/Y1 Metric) : Analyze the MS/MS spectra for the Y1 ion (peptide + innermost GlcNAc) and the Y1+Fuc ion (peptide + GlcNAc + Fucose). A glycopeptide is confidently identified as core-fucosylated if the relative intensity ratio of Y1+Fuc/Y1 is > 0.1[9].

MSWorkflow Sample Glycoprotein Lysate (Cancer Cells) Digestion Trypsin Digestion (37°C, Overnight) Sample->Digestion Enrichment Tandem Enrichment (LCA Lectin + MAX SPE) Digestion->Enrichment Isolate Glycopeptides LCMS NanoLC-MS/MS (Low-Energy HCD ≤20%) Enrichment->LCMS Core-Fuc Specificity Analysis Spectral Analysis (Y1+Fuc / Y1 Ratio > 0.1) LCMS->Analysis Prevent Fucose Migration

Workflow for the detection of core-fucosylated intact glycopeptides using low-energy HCD MS/MS.

Therapeutic Intervention: Fucosylation Inhibitors

Targeting FUT8 or the GDP-fucose supply chain represents a potent therapeutic strategy. Eliminating core fucose from monoclonal antibodies (e.g., via FUT8 knockout in CHO cells) dramatically enhances Antibody-Dependent Cellular Cytotoxicity (ADCC) by increasing binding affinity to the FcγRIIIa receptor on natural killer cells[1][12].

Beyond antibody engineering, global metabolic inhibitors of fucosylation are being developed to directly suppress tumor growth. Fluorinated L-fucose analogs act as competitive inhibitors. While early analogs like 2-deoxy-2-fluoro-L-fucose showed marginal efficacy, newer compounds such as 6,6-difluoro-L-fucose and 6,6,6-trifluoro-L-fucose exhibit significant inhibitory activity against the proliferation of colon cancer and angiogenic endothelial cells[4]. These analogs hijack the salvage pathway, converting into fluorinated GDP-fucose, which subsequently acts as a dead-end inhibitor for FUT8 due to extreme steric hindrance and electronegativity[4].

Protocol 2: In Vitro Evaluation of Metabolic Fucosylation Inhibitors

This protocol incorporates an orthogonal validation step (Lectin ELISA vs. Viability) to ensure that reduced proliferation is directly caused by defucosylation rather than off-target cytotoxicity.

  • Cell Culture : Seed target cancer cell lines (e.g., HCT116 colon cancer or PC3 prostate cancer) at 5 × 10³ cells/well in a 96-well plate[13][14].

  • Inhibitor Treatment : After 24 hours, treat cells with varying concentrations (0, 10, 50, 100, 250 µM) of 6,6,6-trifluoro-L-fucose dissolved in DMSO (ensure final DMSO concentration remains <0.1%)[4][14].

  • Incubation : Incubate for 72 hours to allow for the complete turnover of pre-existing cell surface glycoproteins.

  • Orthogonal Validation Step 1 (Fucosylation Quantification) : Lyse a subset of cells and perform a lectin-based ELISA using biotinylated Aleuria aurantia lectin (AAL) to quantify total fucosylation, and LCA to quantify core fucosylation levels specifically[11][13].

  • Orthogonal Validation Step 2 (Proliferation Assay) : In a parallel plate, assess cell viability using a standard WST-8 or CellTiter-Glo assay to determine the IC50 of the inhibitor[4]. Correlate the IC50 with the drop in LCA-binding to prove mechanism of action.

Quantitative Data Summary

The following table synthesizes key quantitative metrics critical for designing fucosylation-targeted experiments.

Parameter / MetricValue / ObservationBiological / Analytical SignificanceReference
De Novo Pathway Contribution ~90% of GDP-FucosePrimary target for metabolic substrate inhibitors (e.g., GMDS targeting).[3]
Endo F3 Mass Shift (MALDI-IMS) 349.137 m/zPrecise diagnostic mass shift for core-fucosylated N-glycans in tissue imaging.[10]
Diagnostic Ion Ratio (MS/MS) Y1+Fuc / Y1 > 0.1Confirms core fucosylation while ruling out fucose migration artifacts in low-energy HCD.[9]
Fluorinated Inhibitor Efficacy 6,6,6-trifluoro-L-fucose > 2-fluoro-L-fucoseC6-fluorination provides superior inhibition of cancer cell proliferation compared to C2.[4]

Conclusion

Core fucosylation is not merely a bystander modification but a central driver of oncogenic receptor signaling and tumor microenvironment remodeling. By leveraging advanced MS/MS techniques that mitigate fucose migration and employing rationally designed fluorinated inhibitors, researchers can accurately map and therapeutically dismantle the FUT8-driven glycoproteome.

References

  • FUT8 Alpha-(1,6)-Fucosyltransferase in Cancer - MDPI. Source: mdpi.com.
  • Regulatory mechanisms of core fucosylation and its progress in cancer therapy: from inhibitor development to antibody engineering - Oxford Academic. Source: oup.com.
  • Beyond antibody fucosylation: α-(1,6)-fucosyltransferase (Fut8) as a potential new therapeutic target for cancer immunotherapy - Oxford Academic. Source: oup.com.
  • Fucosylation inhibitors for convenient production of fucose-deficient antibodies. Source: healthresearchbc.ca.
  • FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment - PMC. Source: nih.gov.
  • Fucosylation Is a Promising Target for Cancer Diagnosis and Therapy - PMC. Source: nih.gov.
  • Advances in cancer research on FUT8 molecular mechanisms and clinical applications. Source: nih.gov.
  • Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - ACS. Source: acs.org.
  • FUT8-Directed Core Fucosylation of N-glycans Is Regulated by the Glycan Structure and Protein Environment - ACS. Source: acs.org.
  • In vitro evaluation of fucosylation inhibitors a Effect of 10 or 100 µM... - ResearchGate. Source: researchgate.net.
  • Application Note: Mass Spectrometry Analysis of Fucosylated Glycans - Benchchem. Source: benchchem.com.
  • Core fucose identification in glycoproteomics: an ML approach addressing fucose migration in mass spectrometry - PMC. Source: nih.gov.
  • Recognition of Core-Fucosylated Glycopeptides Based on the Y1+Fuc/Y1 Ratio in Low-Energy HCD Spectra - ACS. Source: acs.org.
  • Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines... Source: cancer.gov.
  • New Enzymatic Approach to Distinguish Fucosylation Isomers of N-Linked Glycans in Tissues Using MALDI... Source: acs.org.

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Exploratory

The Keystone Role of L-Fucose in Host-Microbe Dynamics: Mechanisms, Pathogenicity, and Therapeutic Horizons

Executive Summary L-Fucose, a terminal deoxyhexose sugar abundantly present on host mucosal glycans, is far more than a structural component of the intestinal barrier. It acts as a critical biochemical currency and signa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Fucose, a terminal deoxyhexose sugar abundantly present on host mucosal glycans, is far more than a structural component of the intestinal barrier. It acts as a critical biochemical currency and signaling molecule within the gut microbiome. For researchers and drug development professionals, understanding fucose metabolism offers a targeted pathway to modulate host immunity, disrupt pathogen virulence, and develop next-generation microbiome-directed therapeutics. This whitepaper deconstructs the molecular crosstalk mediated by fucose, detailing the genetic basis of host fucosylation, the cross-feeding dynamics of commensal bacteria, and the hijacking of these systems by enteric pathogens.

Host Fucosylation: The FUT2 Gene and Mucosal Immunity

The human FUT2 (fucosyltransferase 2) gene dictates the expression of ABO blood group antigens on the intestinal epithelium. The functional status of this gene is a primary determinant of the gut's microbial landscape.

Individuals with homozygous loss-of-function mutations in FUT2 (e.g., the G428A nonsense mutation) are termed "non-secretors"[1]. These individuals lack terminal α(1,2)-fucosylation on their intestinal mucins. This genetic variation profoundly alters the microbiome by reducing the physical binding sites available for mutualistic, adherent bacteria[1]. Furthermore, host fucosylation status directly influences the surface fucosylation of the commensal bacteria themselves. A lack of bacterial fucosylation disrupts Immunoglobulin A (IgA) homeostasis, compromising the immune recognition of gut microbiota and increasing the host's susceptibility to inflammatory bowel diseases (IBD), particularly Crohn's disease[1][2].

Microbial Foraging and Cross-Feeding Dynamics

The dense intestinal mucus layer is impenetrable to most bacteria, but keystone degraders possess the highly specialized enzymatic machinery required to harvest mucin glycans.

Species such as Ruminococcus torques and Bacteroides thetaiotaomicron utilize an array of glycoside hydrolases (GHs), including α-L-fucosidases, to cleave terminal fucose from the mucin backbone[3][4]. When B. thetaiotaomicron is exposed to mucin O-glycans, it activates specific Polysaccharide Utilization Loci (PULs) that upregulate these fucosidases[4].

Crucially, these keystone degraders often liberate more fucose than they consume. This liberation initiates a metabolic cross-feeding cascade where secondary consumers—which lack the intrinsic enzymes to cleave intact mucin—capitalize on the free fucose pooling in the lumen[3].

Pathogen Exploitation: Fucose as a Virulence Signal

Enteric pathogens have evolved sophisticated mechanisms to hijack this commensal cross-feeding network, using free fucose not just as a carbon source, but as a spatial and environmental sensor to trigger virulence.

  • Enterohemorrhagic E. coli (EHEC): EHEC senses free fucose via a two-component signal transduction system known as FusKR. When the sensor kinase FusK binds fucose (made available by B. thetaiotaomicron), it represses unnecessary metabolic genes and precisely modulates the Locus of Enterocyte Effacement (LEE). This ensures that energy-intensive virulence factors are only deployed when the pathogen successfully reaches the fucose-rich mucus layer[5].

  • Campylobacter jejuni: Historically considered asaccharolytic, it is now known that specific C. jejuni strains possess a fucose utilization operon (fuc+). Because C. jejuni lacks its own fucosidases, it relies entirely on commensals like Bacteroides fragilis to cleave fucose from mucins. The uptake of this liberated fucose significantly enhances C. jejuni growth and upregulates its invasion into intestinal epithelial cells[6][7].

G HostMucin Host Mucin (Fucosylated) Btheta Keystone Degraders (e.g., B. thetaiotaomicron) HostMucin->Btheta Cleavage by α-L-fucosidases FreeFucose Free L-Fucose Btheta->FreeFucose Liberates into lumen SCFA SCFAs (Acetate/Propionate) Host Energy & Tolerance Btheta->SCFA Fermentation Pathogens Enteric Pathogens (EHEC / C. jejuni) FreeFucose->Pathogens Sensed/Metabolized FusKR Virulence Activation (e.g., FusKR System) Pathogens->FusKR Triggers FusKR->HostMucin Pathogen Adhesion/Invasion

Fucose-mediated cross-feeding and pathogen virulence activation pathway.

Experimental Methodologies: Deconstructing Fucose Dynamics

To rigorously study these host-microbe interactions, application scientists must employ self-validating experimental systems that isolate metabolic variables.

Protocol 1: In Vitro Mucin Cross-Feeding & Pathogen Invasion Assay

Rationale & Causality: To prove that pathogen invasion is strictly dependent on commensal-derived fucose, we must decouple physical bacterial interactions (e.g., contact-dependent antagonism) from metabolic cross-feeding. We utilize a conditioned-media approach combined with isogenic mutant controls.

Step-by-Step Methodology:

  • Mucin Purification: Isolate and purify O-glycans from porcine gastric mucin (PGM) via ethanol precipitation and dialysis. This ensures a defined substrate devoid of free monosaccharides that could skew baseline metabolism.

  • Primary Degrader Cultivation: Inoculate wild-type Bacteroides fragilis in minimal media supplemented with 1% PGM as the sole carbon source. Incubate anaerobically at 37°C for 48 hours to force the expression of mucin-degrading PULs.

  • Media Conditioning: Centrifuge (10,000 x g, 10 min) and sterile-filter (0.22 µm) the culture to obtain Commensal Conditioned Media (CCM) rich in liberated fucose.

  • Pathogen Inoculation (Self-Validation Step): Inoculate the CCM with wild-type C. jejuni and a ΔfucP (fucose permease deficient) isogenic mutant in parallel. Crucial logic: The ΔfucP mutant serves as a self-validating negative control; if it fails to grow or invade, the observed phenotype in the wild-type is definitively fucose-driven.

  • Invasion Assay: Apply the pathogen cultures to confluent Caco-2 intestinal cell monolayers. Incubate for 3 hours, wash extensively, and treat with gentamicin (100 µg/mL) for 1 hour to kill extracellular bacteria. Lyse the Caco-2 cells with 0.1% Triton X-100 and plate the lysates to quantify intracellular Colony Forming Units (CFUs).

Workflow Step1 Purify Porcine Gastric Mucin (Defined Substrate) Step2 Cultivate Primary Degrader (B. fragilis on PGM) Step1->Step2 Sole Carbon Source Step3 Sterile Filter Supernatant (Fucose-rich Conditioned Media) Step2->Step3 48h Anaerobic Growth Step4 Inoculate Pathogen Strains (WT vs. ΔfucP Mutant) Step3->Step4 Metabolic Isolation Step5 Caco-2 Invasion Assay & CFU Quantification Step4->Step5 Self-Validating Control

Workflow for the self-validating mucin cross-feeding and pathogen invasion assay.

Protocol 2: Transcriptomic Profiling of Fucose-Induced Virulence (RNA-seq)

Rationale & Causality: Virulence gene expression is highly dynamic and density-dependent. Profiling must occur at the exact exponential phase where fucose sensing peaks, avoiding the general stress responses triggered by nutrient depletion in the stationary phase.

Step-by-Step Methodology:

  • Grow EHEC overnight in LB broth, wash, and subculture (1:100) into M9 minimal media supplemented with either 0.2% D-glucose (baseline control) or 0.2% L-fucose (experimental condition).

  • Monitor growth via OD600 and harvest cells strictly at mid-exponential phase (OD600 = 0.4) to capture the active signaling of the FusKR system.

  • Stabilize RNA immediately using RNAprotect Bacteria Reagent. Extract total RNA, deplete ribosomal RNA (rRNA) using magnetic bead capture, and synthesize cDNA libraries.

  • Perform Illumina sequencing and differential expression analysis. Validate the downregulation of standard metabolic genes and the specific modulation of LEE pathogenicity island transcripts.

Quantitative Data Summaries

Table 1: Key Microbial Players in Fucose Metabolism

MicroorganismEcological RoleKey Enzymes / SensorsPathological / Physiological Impact
Bacteroides thetaiotaomicronPrimary Degraderα-L-fucosidases (GH family 29/95)Liberates fucose; produces SCFAs for host tolerance[3][4].
Ruminococcus torquesPrimary DegraderBroad-spectrum GHsKeystone mucin degrader; shares degradation products[3].
Enterohemorrhagic E. coliOpportunistic PathogenFusKR Two-Component SystemSenses fucose to activate LEE virulence genes[5].
Campylobacter jejuniOpportunistic PathogenFucose permease (FucP)Utilizes exogenous fucose to drive epithelial invasion[6][7].

Table 2: Host Fucosylation (FUT2) Phenotypes and Disease Associations

GenotypeFucosylation StatusMicrobiome ImpactDisease Susceptibility
SeSe / Sese (Functional)High mucosal α(1,2)-fucoseHigh bacterial fucosylation; robust IgA homeostasis.Standard baseline risk.
sese (Loss-of-function)Absent mucosal α(1,2)-fucoseDecreased binding sites for commensals; altered SCFA profiles.High risk for Crohn's Disease and IBD[1][2].

Therapeutic & Drug Development Implications

The mechanistic understanding of fucose in the gut opens several avenues for drug development:

  • Prebiotic Fucose Supplementation: Administering high levels of dietary fucose has been shown to enhance the IgA response against pathogens like Salmonella, protecting the host against systemic bacterial dissemination[2].

  • Receptor Decoys and Ligand Mimicry: Fucose-based compounds, such as fucoidan oligosaccharides derived from marine algae, can act as ligand mimics. These compounds competitively inhibit the adhesion and biofilm formation of C. jejuni without exerting the selective pressure that drives antibiotic resistance[7].

  • Targeting FUT2 Non-Secretors: Personalized microbiome therapies (e.g., defined bacterial consortia) can be engineered to restore SCFA production and mucosal barrier integrity specifically in patients with FUT2 loss-of-function mutations, mitigating their inherent risk for IBD.

References

  • Altered gut microbiome in FUT2 loss-of-function mutants in support of personalized medicine for inflammatory bowel diseases. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYTSDiKVj34XwYqlR22fSDaKyELNLVYO9RogCuwHotBRixfMr6OR6AEa8gzIPB_ysg9irId6evbUjAK0BpGgq0WUUUjoFwt3CbvMNGWgxMQAL2Re1YS91d42NulpP0dnuxAwAMgVTKrbAgMYZjSGpVf16qkvBLjnKoH0FoysAhJ9SH00vEiX78zaXnzjFC5hDWgVIQwk3k7upwZGTyrsLiH7r_oI96xnl8EqOa_mSUjXiHOp0xvROv3DxcJkoSD4Jjl45LmP-cv1DdgHypAKQYbKbBV0fg6crw2SckT2hLG8X-f0pWMC8bG5I=]
  • Fucosyltransferase 2: A Genetic Risk Factor for Intestinal Diseases. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYi9GfTCsP5643HTkBSa_b0uPraJ_PwCFPIsHyOx08iNbVeOQVfgPFEzFRmYgJRHSt7c2t-H1NrWYUhqXF5utMsOmq-Zw-1BjkTVdX8UHKsH72Hclcx8B3U9wOuEWSmEe11r4A5sMwtaxLmV4=]
  • Bacterial and host fucosylation maintain IgA homeostasis to limit intestinal inflammation in mice. NIH.[https://vertexaisearch.cloud.google.
  • Bacteroides fragilis fucosidases facilitate growth and invasion of Campylobacter jejuni in the presence of mucins. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCMrUJ8KaMrNfw9qRO_YCOoJcsO6zIGgKtC0DWJT7YRhPGojSXRDC700czGv5epfg-VZMZBFxK4W013HeRUDoiPpB5rBn3qfwVwgDPVGk6pm8DOCyDuQCx8G4S7jOL4PVPHOeIixuMGGxpRd4=]
  • Ruminococcus torques is a keystone degrader of intestinal mucin glycoprotein, releasing oligosaccharides used by Bacteroides thetaiotaomicron. ASM Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsFrrH1nvoEsLwgZ6tFWuntPexrzwMBNJYaX4GD3X6TKFKm-3Uk1oGAQ5JyXU590PTdodmXjHkkmMdFfuGUBDhrJGydIu7GnL7SPGI6_9ei_-PMRCWxDObwmnpOZsufTvjIl7RNxkCa5sAZI7h]
  • Mucin glycan foraging in the human gut microbiome. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK0snZ4oIvd3q1g8x3uSCkwprA9gLAlOHhPbPmLYZg7XFxqE1g9s2D95yD0w7JS_aB3KOIFQb2bn2Y27haMXeyNlzM_qBdk2NdsRul5iq-C4Muwe-LNPbkABtl1gfowzUFRlxYgEAmiOUWKy7X3yHl0_YAGHDVtNEqIwmQ1iocuvl_642UPXhYgVwF6EeD_Q==]
  • Fucose Sensing Regulates Bacterial Intestinal Colonization. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENjOTLW1S3GTktWzkzeLuUcvd1kELDNvMmBaIQGQbhD9Asdl78UlS8zyBdJVoeec2afuBT-taVhTqmhAoDf-h0QlLGXE0jCCIIICARqQ4uDNz5FQoByTzA-hT8lZVqVFZiGoY-xfnbYzw-Y3Kt-1QcZOzMaKHZv7QKCIQE69QWPK26avPSf17DlBamh9VgWyVcpKm9c-VcuSYGLnxmT2NpqgevVFuodFM=]
  • Effects of Fucoidan and Fucoidan Oligosaccharides in Growth and Quorum Sensing Mediated Virulence Factor of Campylobacter Jejuni. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvzagCKRq5Ac4ckUJVhIbiewGU5Rds7SA-Gu_rrhg_a2vKcomWTE2lPeHf10riljsFrYYXE9IPa5PXz6uiKRDYk2gamu96GqvmyNyqRW1gGDCorFRwTbQU-JikbuZM0kQ=]

Sources

Foundational

Decoding Metabolic Flux: A Technical Guide to 13C Natural Abundance Correction and Stable Isotope Tracing

Executive Summary In the landscape of modern drug development and systems biology, steady-state metabolomics provides only a static snapshot of cellular physiology. To understand the dynamic rewiring of metabolic network...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and systems biology, steady-state metabolomics provides only a static snapshot of cellular physiology. To understand the dynamic rewiring of metabolic networks—such as the Warburg effect in oncology or target engagement of novel metabolic inhibitors—researchers rely on Stable Isotope-Resolved Metabolomics (SIRM)[1]. By introducing a heavy isotope tracer, typically Carbon-13 ( 13C ), scientists can track the atom-by-atom transformation of precursors into downstream products.

However, the fundamental physical reality of the biosphere dictates that 13C naturally exists at an abundance of approximately 1.1%[2]. Failing to rigorously account for this natural baseline leads to catastrophic data misinterpretation, where background isotopic signatures are falsely identified as experimental tracer incorporation. This whitepaper provides an in-depth mechanistic guide to the physics of natural abundance, the mathematics of isotopic deconvolution, and the field-proven protocols required to execute self-validating 13C tracing experiments.

The Physical Basis of Natural Isotope Abundance

Carbon in the biosphere is not isotopically pure. It exists primarily as two stable isotopes: 12C and 13C . When analyzing a metabolite via Mass Spectrometry (MS), the instrument detects a distribution of masses for a single chemical species, known as the Mass Isotopologue Distribution (MID)[2].

The probability of a molecule containing naturally occurring heavy isotopes is governed by a binomial expansion. For a small metabolite like pyruvate ( C3​H4​O3​ ), the natural occurrence of a 13C atom is relatively small (~3.2%). However, for larger molecules like cholesterol ( C27​H46​O ), the probability that at least one of its 27 carbon atoms is naturally 13C jumps to over 25%. Furthermore, carbon is not the only element contributing to the isotopic envelope; naturally occurring 15N , 2H , and 18O also add mass to the molecule, shifting the baseline signal into the M+1, M+2, and M+3 channels[3].

To accurately quantify metabolic flux, we must establish the precise natural abundance of all constituent elements (Table 1).

Table 1: Natural Abundance of Common Biological Stable Isotopes
ElementLight IsotopeNatural Abundance (%)Heavy IsotopeNatural Abundance (%)
Carbon 12C 98.93 13C 1.07
Hydrogen 1H 99.9885 2H (Deuterium)0.0115
Nitrogen 14N 99.64 15N 0.36
Oxygen 16O 99.757 18O / 17O 0.205 / 0.038

(Data derived from established isotopic baseline standards[3][4])

The Mathematical Imperative: Deisotoping MIDs

When a 13C -labeled tracer is introduced, the resulting raw MIDs detected by the mass spectrometer are a complex convolution of the experimental tracer enrichment and the naturally occurring isotopes of all elements in the molecule's formula[5].

The Causality of Correction: Why can't we simply subtract 1.1% from the M+1 peak? Because natural abundance effects are compounding. If a molecule has experimentally incorporated two 13C atoms from a tracer, the natural presence of an 18O atom will push that M+2 molecule into the M+4 channel. Therefore, natural abundance correction (often called deisotoping or isotope stripping) requires a sequential, matrix-based mathematical approach[6].

The correction algorithm constructs a correction matrix based on the exact elemental formula of the derivatized or underivatized metabolite. It applies a linear transformation starting from the M+0 state, sequentially calculating and removing the natural isotopic contributions from each subsequent mass isotopologue[6][7].

G A 13C Tracer Administration B Metabolite Quenching & Extraction A->B C LC-MS/MS Data Acquisition B->C D Raw Mass Isotopologue Distributions C->D F Corrected MIDs D->F E Natural Abundance Correction Matrix E->F G Metabolic Flux Analysis F->G

Workflow of 13C tracing from tracer administration to natural abundance correction.

Stable Isotope-Resolved Metabolomics (SIRM) in Drug Development

In pharmacological research, SIRM is utilized to validate drug target engagement and map pharmacokinetic fate[1]. By resolving the specific positional isotopomers of a metabolite, researchers can deduce exactly which enzymatic pathway is active.

A classic application in oncology drug development is distinguishing the entry point of carbon into the Tricarboxylic Acid (TCA) cycle. Tumors often reprogram their metabolism, shifting reliance between Pyruvate Dehydrogenase (PDH) and Pyruvate Carboxylase (PC) to fuel biosynthesis[8].

By feeding cells uniformly labeled glucose ([U- 13C ]-Glucose), glycolysis produces [U- 13C ]-Pyruvate (an M+3 isotopologue).

  • Via PDH: Pyruvate undergoes decarboxylation, losing one 13C as CO2​ . The resulting Acetyl-CoA is M+2, which condenses with unlabeled oxaloacetate to form M+2 Citrate .

  • Via PC: Pyruvate is directly carboxylated, retaining all three 13C atoms to form M+3 Oxaloacetate, which subsequently forms M+3 Citrate [8].

This differential labeling provides a direct, quantifiable readout of enzyme activity, allowing developers to test the efficacy of specific PDH or PC inhibitors in real-time.

Pathway Glc [U-13C]-Glucose (M+6) Pyr [U-13C]-Pyruvate (M+3) Glc->Pyr Glycolysis PDH Pyruvate Dehydrogenase Pyr->PDH PC Pyruvate Carboxylase Pyr->PC AcCoA Acetyl-CoA (M+2) PDH->AcCoA OAA Oxaloacetate (M+3) PC->OAA CitPDH Citrate (M+2) AcCoA->CitPDH CitPC Citrate (M+3) OAA->CitPC

Differential 13C labeling of citrate via Pyruvate Dehydrogenase vs. Pyruvate Carboxylase.

Self-Validating Experimental Protocol for 13C Tracing

To ensure trustworthiness and scientific integrity, an isotope tracing protocol must be self-validating. The inclusion of an unlabeled biological control is not optional; it is the mathematical anchor required to prove that the natural abundance correction matrix is functioning correctly[7].

Step 1: Tracer Administration & Steady-State Verification
  • Plate cells in standard media until 70% confluence.

  • Wash cells with PBS and replace with media containing the specific 13C tracer (e.g., 10 mM [U- 13C ]-Glucose) for the experimental group.

  • Critical Self-Validation Step: Simultaneously, replace the media of a parallel control cohort with standard, unlabeled glucose. This unlabeled control will undergo the exact same extraction and MS analysis to empirically validate the deisotoping matrix[7].

Step 2: Metabolic Quenching and Extraction

Causality: Cellular metabolism operates on a timescale of milliseconds. If cells are harvested slowly, enzymatic activity will continue, altering the isotopic enrichment patterns and creating artifactual data.

  • Rapidly aspirate media and immediately quench metabolism by adding ultra-cold (-80°C) 80:20 Methanol:Water directly to the adherent cells.

  • Incubate at -80°C for 15 minutes to ensure complete protein precipitation and enzymatic arrest.

  • Scrape cells, transfer to microcentrifuge tubes, and centrifuge at 16,000 x g for 10 minutes at 4°C. Extract the metabolite-rich supernatant.

Step 3: High-Resolution LC-MS/MS Acquisition
  • Inject the extracted samples into a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR-MS)[6].

  • Causality: High mass resolution (e.g., >100,000 at m/z 200) is required to distinguish between true isotopic shifts (e.g., 13C vs 12C ) and isobaric interferences or dual-isotope overlaps (e.g., distinguishing a 13C mass shift from an 15N mass shift in dual-tracer experiments)[5].

Step 4: Natural Abundance Correction (Deisotoping)
  • Extract the raw MIDs for target metabolites (e.g., Citrate, Pyruvate, Lactate) using integration software.

  • Input the raw MIDs and the exact chemical formulas of the detected ions into a validated correction algorithm (e.g., IsoCor, AccuCor, or custom matrix scripts)[7].

  • Validation Check: Apply the correction matrix to the unlabeled control sample. If the matrix is correct, the corrected MID for the control must collapse to >99% M+0. If negative abundance values or residual M+1/M+2 peaks remain, it indicates low signal-to-noise, co-eluting isobaric interference, or an incorrect molecular formula[7].

Step 5: Fractional Contribution Calculation

Once validated, analyze the corrected MIDs of the experimental samples. Calculate the Fractional Contribution (FC) to determine the absolute percentage of the metabolite pool synthesized de novo from the tracer, enabling precise metabolic flux modeling and drug efficacy evaluation.

Sources

Exploratory

A Researcher's Technical Guide to Sourcing 6-Deoxy-L-[1-13C]fucose

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the commercial landscape for 6-Deoxy-L-[1-13C]fucose, a critical isotopically labeled monosaccharide for advance...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the commercial landscape for 6-Deoxy-L-[1-13C]fucose, a critical isotopically labeled monosaccharide for advanced research in glycobiology. The focus is on providing the technical insights necessary for making informed purchasing decisions, ensuring experimental success, and understanding the nuances of working with stable isotope-labeled compounds.

Introduction: The Significance of 6-Deoxy-L-[1-13C]fucose in Modern Research

6-Deoxy-L-fucose is a vital sugar moiety found in a vast array of N- and O-linked glycans and glycolipids. Its presence and modification are central to numerous biological processes, including cell-cell recognition, immune response, and signal transduction.[1] Altered fucosylation is a well-established hallmark of several diseases, most notably cancer, making the study of fucose metabolism a high-priority area in diagnostics and therapeutic development.[2]

The incorporation of a stable isotope, Carbon-13 (¹³C), at a specific position—in this case, the anomeric carbon (C1)—transforms the molecule into a powerful probe. 6-Deoxy-L-[1-¹³C]fucose allows researchers to trace the metabolic fate of fucose through complex biological systems non-invasively.[1][2] The primary application is in Nuclear Magnetic Resonance (NMR) spectroscopy, where the ¹³C nucleus provides a distinct signal, enabling detailed structural and dynamic studies of glycoproteins and other fucosylated molecules.[1][3][4] This site-specific labeling is crucial for assigning NMR signals and understanding the conformation of glycans in solution.[4][5]

Critical Parameters for Sourcing Isotopically Labeled Compounds

Purchasing an isotopically labeled compound is not a trivial matter. The quality and specifications of the material can profoundly impact experimental outcomes, particularly in sensitive applications like NMR and mass spectrometry. Researchers must adopt a critical eye when evaluating suppliers.

Isotopic Enrichment

Isotopic enrichment, expressed as atom percent ¹³C, is the most critical parameter. It represents the percentage of molecules in the sample that contain the ¹³C isotope at the specified position. For most NMR experiments, an enrichment of >98-99% is required to maximize signal intensity and minimize complications from the unlabeled (¹²C) species.[3] Low enrichment directly leads to weaker signals and may necessitate longer acquisition times or higher sample concentrations, which can be problematic if the material is scarce or has limited solubility.[3]

Chemical and Stereochemical Purity

Beyond isotopic labeling, the compound must be chemically pure. Contaminants can introduce confounding signals in analytical spectra or elicit off-target biological effects. Purity is typically assessed by HPLC or NMR and should ideally be >98%. Furthermore, for sugars, stereochemical purity is paramount. The "L" configuration of fucose is the biologically relevant form in mammals.[6][7] Suppliers must provide assurance that the product is the correct L-stereoisomer.

The Certificate of Analysis (CoA)

The Certificate of Analysis is the single most important document accompanying your purchase. It is a formal record from the supplier's quality control department that validates the specifications of a specific product lot.

A comprehensive CoA for 6-Deoxy-L-[1-¹³C]fucose should include:

  • Identity Confirmation: Evidence confirming the chemical structure, typically via ¹H-NMR and/or Mass Spectrometry.

  • Isotopic Enrichment: The measured atom % ¹³C, with the analytical method stated (usually Mass Spectrometry).

  • Chemical Purity: The purity level determined by a method like HPLC or quantitative NMR (qNMR).

  • Lot Number: This allows for traceability. If you have success with a particular lot, you may be able to order it again in the future.

Researchers should always request a lot-specific CoA before purchasing, as specifications can vary between production batches.

Market Landscape: A Comparative Analysis of Commercial Suppliers

Several reputable suppliers specialize in stable isotope-labeled compounds. The choice of supplier often depends on a combination of product specifications, availability, cost, and the level of technical documentation provided.

SupplierProduct NameCAS NumberIsotopic Enrichment (Atom % ¹³C)Notes
Sigma-Aldrich (Merck) L-Fucose-1-¹³C83379-38-899%A well-documented, high-purity standard. CoAs are readily available online for specific lots.
Omicron Biochemicals, Inc. L-[1-¹³C]fucoseNot explicitly listed, but L-fucose isotopes are availableVaries; requires inquirySpecializes in isotopically labeled carbohydrates. Direct inquiry for pricing and specifications is necessary.[8]
Cambridge Isotope Laboratories, Inc. (CIL) L-Fucose-1-¹³C83379-38-8≥99%A leading manufacturer of stable isotope-labeled compounds with extensive quality control.
Santa Cruz Biotechnology, Inc. L-Fucose-1-¹³C83379-38-8≥98%Offers a range of biochemicals for research, including labeled compounds.

Note: This table is not exhaustive and is intended as a guide. Researchers should always verify specifications directly with the supplier before ordering.

Workflow: From Supplier Selection to Experimental Readiness

An effective procurement and validation process ensures that the material used in an experiment is of the highest possible quality. This workflow minimizes the risk of experimental failure due to poor reagent quality.

G cluster_0 Phase 1: Procurement cluster_1 Phase 2: In-House Validation start Identify Research Need s1 Identify Potential Suppliers start->s1 s2 Request & Compare Lot-Specific CoAs s1->s2 s3 Evaluate Isotopic Enrichment (>99%?) s2->s3 s3->s2 No s4 Evaluate Chemical Purity (>98%?) s3->s4 Yes s4->s2 No s5 Select Supplier & Purchase s4->s5 Yes v1 Receive Compound s5->v1 v2 Perform Incoming QC (e.g., 1D ¹³C-NMR, LC-MS) v1->v2 v3 Verify Identity & Purity v2->v3 v4 Release to Lab for Experiments v3->v4 Pass v5 Contact Supplier Technical Support v3->v5 Fail

Diagram: Workflow for sourcing and validating labeled compounds.

Application Protocol: Metabolic Labeling of a Mammalian Cell Line for NMR Analysis

This protocol provides a generalized workflow for incorporating 6-Deoxy-L-[1-¹³C]fucose into the glycoproteins of a mammalian cell line for subsequent NMR analysis.[1]

Objective

To specifically label the fucosyl residues of cellular glycoproteins with ¹³C at the C1 position to facilitate NMR-based structural and dynamic studies.

Materials and Reagents
  • Mammalian cell line of interest (e.g., HEK293, CHO)

  • Complete cell culture medium (e.g., DMEM) and Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • 6-Deoxy-L-[1-¹³C]fucose (isotopic purity >99%)

  • Cell lysis buffer and protease inhibitors

  • Appropriate equipment for protein purification (e.g., affinity chromatography)

  • NMR Spectrometer and high-quality NMR tubes

Step-by-Step Methodology
  • Cell Culture: Seed cells at a density that will allow them to reach 80-90% confluency after the desired labeling period.

  • Preparation of Labeling Medium: Prepare the complete culture medium. Aseptically add the 6-Deoxy-L-[1-¹³C]fucose to a final concentration. A starting concentration of 50-200 µM is common, but this should be optimized for the specific cell line and experiment.[1]

  • Metabolic Labeling: When cells are at an appropriate density (e.g., 50-60% confluency), aspirate the standard medium, wash once with sterile PBS, and replace it with the prepared ¹³C-fucose-containing labeling medium.[1]

  • Incubation: Culture the cells in the labeling medium for 24 to 72 hours.[1] The optimal duration depends on the protein expression rate and cell division time.

  • Cell Harvest and Lysis: Harvest the cells (using trypsin for adherent cells or centrifugation for suspension cells). Wash thoroughly with cold PBS to remove any unincorporated labeled sugar. Lyse the cells using a suitable buffer containing protease inhibitors.

  • Glycoprotein Purification: Purify the glycoprotein of interest using an established protocol (e.g., immunoprecipitation, affinity chromatography).

  • Sample Preparation for NMR: Exchange the purified protein into a suitable NMR buffer containing 5-10% D₂O for the deuterium lock.[3] Concentrate the sample to a typical range of 0.3-0.5 mM.[3]

  • NMR Data Acquisition: Perform NMR experiments. A 2D ¹H-¹³C HSQC is the most common experiment to observe the correlation between the anomeric proton and the labeled C1 carbon, providing excellent resolution.[3]

Fucose Salvage Pathway

The exogenous ¹³C-labeled fucose is incorporated into glycoproteins via the fucose salvage pathway. Understanding this pathway is key to designing and troubleshooting labeling experiments.

G Fuc_in [1-¹³C]Fucose (extracellular) Fuc_cyto [1-¹³C]Fucose (cytosol) Fuc_in->Fuc_cyto Transport Fuc1P [1-¹³C]Fucose-1-Phosphate Fuc_cyto->Fuc1P Fucose Kinase (FUK) GDP_Fuc GDP-[1-¹³C]Fucose Fuc1P->GDP_Fuc GDP-Fucose Pyrophosphorylase (GFPP) Fuc_Glycoprotein Fucosylated Glycoprotein (with ¹³C label) GDP_Fuc->Fuc_Glycoprotein Glycoprotein_ER Glycoprotein (ER/Golgi) Glycoprotein_ER->Fuc_Glycoprotein Fucosyltransferase (FUT)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Metabolic Labeling of Glycoproteins with 6-Deoxy-L-[1-13C]fucose

A Senior Application Scientist's Guide to High-Precision Glycan Analysis Introduction: Unveiling the Fucosylation Landscape with Stable Isotope Labeling Fucosylation, the addition of the monosaccharide L-fucose to glycan...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to High-Precision Glycan Analysis

Introduction: Unveiling the Fucosylation Landscape with Stable Isotope Labeling

Fucosylation, the addition of the monosaccharide L-fucose to glycans, is a critical post-translational modification that profoundly influences a vast array of biological processes.[1][2] From mediating cell-cell recognition and immune responses to its implications in developmental biology and cancer progression, the precise regulation of fucosylation is paramount.[2][3][4] Consequently, alterations in fucosylation patterns have emerged as significant biomarkers for various pathological states, including cancer and inflammatory diseases.[2][3]

Traditional methods for studying glycosylation often face challenges in sensitivity, specificity, and the ability to dynamically monitor these modifications in living systems. Metabolic labeling with stable isotopes offers a powerful solution to these challenges.[5][6][7] By introducing a "heavy" isotope-labeled monosaccharide precursor into cellular metabolism, newly synthesized glycoproteins become tagged, allowing for their differentiation from the pre-existing pool. This approach enables the precise and quantitative analysis of glycan dynamics.

This guide provides a comprehensive overview and detailed protocols for the metabolic labeling of glycoproteins using 6-Deoxy-L-[1-13C]fucose. The incorporation of a single ¹³C atom at the C1 position of fucose results in a predictable mass shift that can be readily detected by mass spectrometry, facilitating the quantitative assessment of fucosylation with high accuracy and sensitivity.[1][8] This technique is an invaluable tool for researchers in glycobiology, proteomics, and drug development seeking to unravel the complexities of fucosylation in health and disease.

Mechanism of Action: The Salvage Pathway at the Core of Labeling

Mammalian cells utilize two primary pathways for the synthesis of GDP-L-fucose, the activated sugar nucleotide required by fucosyltransferases to modify glycans: the de novo pathway and the salvage pathway.[2][3][9] The de novo pathway synthesizes GDP-fucose from GDP-mannose through a series of enzymatic reactions.[2][9] The salvage pathway, conversely, utilizes free L-fucose from the extracellular environment or from the lysosomal degradation of glycoconjugates.[4][10][11]

Metabolic labeling with 6-Deoxy-L-[1-13C]fucose critically relies on the fucose salvage pathway.[4][11] Exogenously supplied 6-Deoxy-L-[1-13C]fucose is transported into the cell where it is first phosphorylated by fucokinase (FUK) to form L-[1-¹³C]fucose-1-phosphate.[10][11] Subsequently, GDP-L-fucose pyrophosphorylase (GFPP) converts this intermediate into GDP-L-[1-¹³C]fucose.[10][11] This "heavy" GDP-fucose then serves as a substrate for fucosyltransferases (FUTs) in the Golgi apparatus, which transfer the ¹³C-labeled fucose onto nascent glycan chains of proteins.[2][12]

Metabolic_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_golgi Golgi Apparatus 6_Deoxy_L_1_13C_fucose_ext 6-Deoxy-L-[1-13C]fucose 6_Deoxy_L_1_13C_fucose_int 6-Deoxy-L-[1-13C]fucose 6_Deoxy_L_1_13C_fucose_ext->6_Deoxy_L_1_13C_fucose_int Transport L_1_13C_fucose_1_phosphate L-[1-13C]fucose-1-phosphate 6_Deoxy_L_1_13C_fucose_int->L_1_13C_fucose_1_phosphate Fucokinase (FUK) GDP_L_1_13C_fucose GDP-L-[1-13C]fucose L_1_13C_fucose_1_phosphate->GDP_L_1_13C_fucose GDP-L-fucose Pyrophosphorylase (GFPP) Labeled_Glycoprotein [1-13C]Fucosylated Glycoprotein GDP_L_1_13C_fucose->Labeled_Glycoprotein Fucosyltransferases (FUTs) Glycoprotein Nascent Glycoprotein Glycoprotein->Labeled_Glycoprotein

Figure 1: Metabolic incorporation of 6-Deoxy-L-[1-13C]fucose.

Applications in Research and Drug Development

The ability to specifically label and quantify fucosylated glycoproteins opens up a wide range of applications:

  • Dynamic Glycosylation Studies: This technique allows for the investigation of the kinetics of fucosylation and the turnover of fucosylated glycoproteins in response to various stimuli, cellular differentiation, or disease progression.

  • Biomarker Discovery: By comparing the fucosylation profiles of healthy and diseased cells or tissues, novel biomarkers for diagnosis, prognosis, and monitoring treatment efficacy can be identified.[2] Altered fucosylation is a known hallmark of several cancers.[2][3]

  • Fucosyltransferase Activity and Inhibition: The method can be used to assess the activity of fucosyltransferases in living cells and to screen for inhibitors of these enzymes, which are potential therapeutic targets.[1]

  • Elucidation of Glycoprotein Function: By tracking the fate of labeled glycoproteins, their trafficking, localization, and interactions can be studied, providing insights into their biological functions.

Detailed Experimental Protocol

This protocol provides a general framework for the metabolic labeling of glycoproteins in cultured mammalian cells, followed by their isolation and preparation for mass spectrometry analysis. Optimization may be required for specific cell lines and experimental goals.

Part 1: Metabolic Labeling of Glycoproteins in Cell Culture

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • 6-Deoxy-L-[1-13C]fucose (ensure high isotopic purity)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • Sterile tissue culture plates or flasks

Procedure:

  • Cell Seeding: Plate cells at a density that allows them to reach 70-80% confluency at the time of harvest. The optimal seeding density should be determined empirically for each cell line.

  • Preparation of Labeling Medium: Prepare complete culture medium containing the desired concentration of 6-Deoxy-L-[1-13C]fucose. A starting concentration of 50-100 µM is recommended, but this may need to be optimized.[13]

  • Labeling:

    • For adherent cells: Aspirate the existing medium, gently wash the cells once with sterile PBS, and then add the prepared labeling medium.

    • For suspension cells: Pellet the cells by centrifugation, aspirate the supernatant, and resuspend the cells in the labeling medium.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for a period sufficient for metabolic incorporation. A typical labeling time is 24-72 hours.[13]

  • Cell Harvest:

    • For adherent cells: Aspirate the labeling medium, wash the cells with ice-cold PBS, and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and pellet the cells by centrifugation.

    • For suspension cells: Transfer the cell suspension to a conical tube and pellet the cells by centrifugation.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove any unincorporated label. The cell pellet can be stored at -80°C for later use.

Part 2: Glycoprotein Extraction and Preparation for Mass Spectrometry

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Ammonium bicarbonate

  • Trypsin (mass spectrometry grade)

  • PNGase F

  • C18 solid-phase extraction (SPE) cartridges

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Formic acid (FA)

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice to lyse the cells. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Reduction and Alkylation:

    • Add DTT to the protein lysate to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.[14]

    • Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes to alkylate the free cysteine residues.[14]

  • Protein Digestion:

    • Dilute the sample with ammonium bicarbonate to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[14]

  • Glycopeptide Enrichment (Optional but Recommended): To increase the sensitivity of detection, it is advisable to enrich for glycopeptides using methods such as hydrophilic interaction liquid chromatography (HILIC) or lectin affinity chromatography.[15]

  • Deglycosylation (for N-glycan analysis):

    • To analyze the peptide backbone and confirm the site of glycosylation, a portion of the sample can be treated with PNGase F to release the N-glycans.[14]

  • Desalting: Desalt the peptide mixture using C18 SPE cartridges according to the manufacturer's instructions. This step is crucial to remove salts and other contaminants that can interfere with mass spectrometry analysis.[16]

  • Sample Reconstitution: Lyophilize the desalted peptides and reconstitute them in a solution suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water).

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Seeding Seed Cells Add_Label Add 6-Deoxy-L-[1-13C]fucose Cell_Seeding->Add_Label Incubation Incubate (24-72h) Add_Label->Incubation Harvest Harvest & Wash Cells Incubation->Harvest Lysis Cell Lysis Harvest->Lysis Reduction_Alkylation Reduction & Alkylation Lysis->Reduction_Alkylation Digestion Tryptic Digestion Reduction_Alkylation->Digestion Enrichment Glycopeptide Enrichment (Optional) Digestion->Enrichment Desalting Desalting (C18 SPE) Enrichment->Desalting LC_MS LC-MS/MS Analysis Desalting->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Figure 2: Experimental workflow for metabolic labeling and analysis.

Part 3: Mass Spectrometry Analysis

Instrumentation:

High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, are recommended for their high mass accuracy and resolution, which are essential for resolving the small mass difference between labeled and unlabeled glycopeptides.[8][15]

Data Acquisition:

  • Perform liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis in data-dependent acquisition (DDA) mode.

  • The mass spectrometer should be configured to alternate between full MS scans and MS/MS scans of the most abundant precursor ions.

  • Inclusion lists can be used to target expected glycopeptide masses.

Data Analysis and Interpretation

  • Identification of Glycopeptides: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database to identify the peptide sequences. The search parameters should include variable modifications for common glycans and the mass shift corresponding to the incorporation of 6-Deoxy-L-[1-13C]fucose (+1.00335 Da).

  • Quantification: The relative abundance of the labeled and unlabeled forms of a glycopeptide can be determined by comparing the peak intensities or areas under the curve of their respective extracted ion chromatograms (XICs).

  • Calculating Incorporation Efficiency: The percentage of incorporation can be calculated as:

    % Incorporation = [Intensity of Labeled Glycopeptide] / ([Intensity of Labeled Glycopeptide] + [Intensity of Unlabeled Glycopeptide]) * 100

Quantitative Data Summary

ParameterRecommended RangeNotes
6-Deoxy-L-[1-13C]fucose Concentration 50 - 200 µMOptimal concentration should be determined empirically for each cell line to ensure efficient labeling without causing cellular toxicity.[13]
Labeling Incubation Time 24 - 72 hoursThe duration should be sufficient to allow for significant incorporation into newly synthesized glycoproteins.[13]
Cell Confluency at Harvest 70 - 80%Harvesting cells in the logarithmic growth phase ensures active protein synthesis and glycan turnover.
Trypsin to Protein Ratio 1:50 (w/w)This ratio generally provides efficient digestion for most protein samples.[14]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Inefficient uptake of the labeled fucose.- Low activity of the fucose salvage pathway.- Insufficient incubation time.- Increase the concentration of the labeled fucose.- Extend the incubation time.- Ensure the cell line has a functional salvage pathway.
Poor Glycopeptide Identification - Low abundance of the glycoprotein of interest.- Inefficient ionization of glycopeptides.- Implement glycopeptide enrichment steps.- Optimize LC-MS parameters.
High Background Noise in MS Spectra - Sample contamination with salts or detergents.- Ensure thorough desalting of the sample before MS analysis.

References

  • Hisanori, K., et al. (2010). Quantitative Assessment of Core Fucosylation for Congenital Disorders of Glycosylation. Mass Spectrometry. [Link]

  • Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R-53R. [Link]

  • Alvarez-Manilla, G., et al. (2005). A rapid sample preparation method for mass spectrometric characterization of N-linked glycans. Rapid Communications in Mass Spectrometry, 19(16), 2237-2246. [Link]

  • Skurska, E., et al. (2022). Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions. Journal of Biological Chemistry, 298(9), 102298. [Link]

  • Cheng, P. W., et al. (2007). Novel Developmental, Cellular and Biochemical Functions of Fucosylated Glycans In Mammals. Doctoral dissertation, Washington University in St. Louis. [Link]

  • Al-Dahook, S., & Hart, G. W. (2018). Advances in Mass Spectrometry-based Glycoproteomics. Seminars in cell & developmental biology. [Link]

  • Nishikaze, T., & Tashima, Y. (2008). Dissociation Profile of Protonated Fucosyl Glycopeptides and Quantitation of Fucosylation Levels of Glycoproteins by Mass Spectrometry. Journal of Proteome Research, 7(12), 5439-5447. [Link]

  • ResearchGate. Sample Preparation for Glycoproteins. [Link]

  • Skurska, E., et al. (2024). Interplay between de novo and salvage pathways of GDP-fucose synthesis. PLOS ONE, 19(10), e0293041. [Link]

  • ResearchGate. Characterization of core fucosylation via sequential enzymatic treatments of intact glycopeptides and mass spectrometry analysis. [Link]

  • Skurska, E., et al. (2022). Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose. Journal of Biological Chemistry, 298(9), 102298. [Link]

  • PubMed. Fragmentation and site-specific quantification of core fucosylated glycoprotein by multiple reaction monitoring-mass spectrometry. [Link]

  • Ma, B., Simala-Grant, J. L., & Taylor, D. E. (2006). Biological functions of fucose in mammals. Glycobiology, 16(12), 158R-170R. [Link]

  • Keeley, T., et al. (2018). The fucose salvage pathway inhibits invadopodia formation and extracellular matrix degradation in melanoma cells. PLOS ONE, 13(6), e0199128. [Link]

  • Rabuka, D., et al. (2006). A Chemical Reporter Strategy to Probe Glycoprotein Fucosylation. Journal of the American Chemical Society, 128(38), 12444-12445. [Link]

  • Shionyu, C., et al. (2021). Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Pedowitz, N. J., & Pratt, M. R. (2021). Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins. Organic & Biomolecular Chemistry, 19(11), 2386-2401. [Link]

  • PubMed. Metabolic labeling of fucosylated glycoproteins in Bacteroidales species. [Link]

  • Laughlin, S. T., et al. (2011). Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish. ACS Chemical Biology, 6(5), 445-452. [Link]

  • Ucisik, M. N., et al. (2021). Decoding the Fucose Migration Product during Mass-Spectrometric analysis of Blood Group Epitopes. Angewandte Chemie International Edition, 60(16), 8820-8824. [Link]

  • Silantes. Applications of Stable Isotope-Labeled Molecules. [Link]

  • Semantic Scholar. Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose. [Link]

Sources

Application

Application Note: 6-Deoxy-L-[1-¹³C]fucose Incorporation in Mammalian Cell Culture for Glycan Tracking

Target Audience: Researchers, Analytical Scientists, and Biopharmaceutical Drug Development Professionals Applications: Metabolic Flux Analysis (MFA), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Biopharmaceutical Drug Development Professionals Applications: Metabolic Flux Analysis (MFA), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Monoclonal Antibody (mAb) Characterization.

Introduction & Scientific Rationale

Fucosylation—the attachment of L-fucose to glycoproteins and glycolipids—is a critical post-translational modification governing protein folding, immune evasion, and the antibody-dependent cellular cytotoxicity (ADCC) of biotherapeutics [1]. To rigorously map fucosylation networks and quantify glycan site-occupancy, researchers require highly specific metabolic tracers.

6-Deoxy-L-[1-¹³C]fucose (commonly referred to as ¹³C-L-Fucose) serves as a non-radioactive, stable isotope tracer. Unlike bulk ¹³C-glucose labeling which scrambles across the entire cellular metabolome [2], ¹³C-L-Fucose offers surgical precision. By exploiting the mammalian fucose salvage pathway, this tracer is incorporated intact into nascent glycoproteins, providing an unambiguous isotopic signature at the C1 anomeric position for downstream 1D/2D NMR and high-resolution mass spectrometry (HRMS) [3].

Mechanistic Grounding: Hijacking the Salvage Pathway

To effectively utilize ¹³C-L-Fucose, one must understand the causality of cellular fucose metabolism. Mammalian cells generate the universal fucosyl donor, GDP-fucose, via two distinct routes [4]:

  • The De Novo Pathway: Converts GDP-mannose to GDP-fucose (accounts for ~90% of the basal GDP-fucose pool).

  • The Salvage Pathway: Phosphorylates free exogenous fucose via fucokinase (FUK) to Fucose-1-phosphate, which is then converted to GDP-fucose by GDP-fucose pyrophosphorylase (GFPP).

By flooding the extracellular environment with 50–200 µM of ¹³C-L-Fucose, we thermodynamically drive the salvage pathway. This exogenous influx outcompetes the de novo pathway, allowing the ¹³C-labeled GDP-fucose to dominate the cytosolic pool and serve as the primary substrate for Golgi-resident Fucosyltransferases (FUTs) [3].

Pathway ExFuc Exogenous 13C-L-Fucose Fuc1P 13C-Fucose-1-Phosphate ExFuc->Fuc1P Fucokinase (FUK) GDPFuc GDP-[13C]Fucose (Donor Pool) Fuc1P->GDPFuc GFPP Glycoprotein 13C-Fucosylated Glycoprotein GDPFuc->Glycoprotein Fucosyltransferases (FUTs) DeNovo De Novo Pathway (GDP-Mannose) DeNovo->GDPFuc FX/GMDS

Caption: Fucose Salvage vs. De Novo Pathway for 13C-Fucose Incorporation.

Experimental Protocol: Step-by-Step Methodology

The following self-validating protocol is optimized for adherent (e.g., HEK293T) and suspension (e.g., CHO-K1) mammalian cell lines.

Phase 1: Media Preparation & Cell Adaptation

Causality Check: Standard Fetal Bovine Serum (FBS) contains variable concentrations of unlabeled hexoses, including free fucose, which dilute the isotopic enrichment pool. Using dialyzed FBS is mandatory to ensure the ¹³C-L-Fucose is the exclusive free fucose source.

  • Formulate Labeling Media: Prepare standard basal media (e.g., DMEM or RPMI-1640) supplemented with 10% Dialyzed FBS (molecular weight cut-off of 10 kDa) and 2 mM L-glutamine.

  • Tracer Reconstitution: Dissolve 6-Deoxy-L-[1-¹³C]fucose (≥99% isotopic purity) in sterile PBS to create a 100 mM stock solution. Filter sterilize through a 0.22 µm membrane.

  • Cell Seeding: Seed cells to achieve 40-50% confluency on the day of labeling. Allow 12–24 hours for attachment and recovery.

Phase 2: Metabolic Labeling

Causality Check: A concentration of 50 µM has been empirically shown to replace up to 90-95% of N-glycan-associated fucose in CHO and HEK293 cells [4]. Exceeding 1 mM provides no additional labeling efficiency and may induce osmotic stress.

  • Spike Media: Add the ¹³C-L-Fucose stock to the culture media to achieve a final working concentration of 50 µM to 200 µM [3].

  • Incubation: Incubate the cells under standard physiological conditions (37°C, 5% CO₂) for 24 to 72 hours .

    • Note: The exact duration depends on the target protein's half-life and the cell line's doubling time. For secreted recombinant mAbs, harvest the supernatant at 72 hours to maximize labeled product yield.

Phase 3: Harvest and Glycoprotein Enrichment
  • Collection: For intracellular glycoproteins, wash cells twice with ice-cold PBS and lyse using a non-denaturing buffer (e.g., RIPA buffer without EDTA if downstream lectin affinity is planned). For secreted proteins, collect and clarify the supernatant via centrifugation (3000 x g, 10 min).

  • Enrichment: Isolate the target glycoprotein using affinity chromatography (e.g., Protein A for IgG, or Aleuria aurantia lectin (AAL) for broad fucosylated glycan capture).

  • Buffer Exchange: Desalt the purified protein into a mass spectrometry-compatible buffer (e.g., 50 mM Ammonium Bicarbonate) or an NMR-compatible buffer (e.g., D₂O-based phosphate buffer) using a 10 kDa MWCO spin filter.

Workflow Seed 1. Cell Seeding (Dialyzed FBS) Label 2. 13C-Fucose Addition (50-200 µM) Seed->Label Incubate 3. Incubation (24-72 hrs) Label->Incubate Harvest 4. Glycoprotein Extraction Incubate->Harvest Analyze 5. NMR / HRMS Analysis Harvest->Analyze

Caption: Experimental workflow for metabolic labeling of cells with 13C-Fucose.

Analytical Detection & Data Presentation

Once the ¹³C-fucose is incorporated, the labeled glycoproteins can be analyzed. The table below summarizes the quantitative expectations and causality behind the two primary analytical modalities.

Analytical ModalityTarget AnalyteExpected Data SignatureCausality / Analytical Relevance
NMR Spectroscopy ¹³C-Fucose Anomeric C1Distinct cross-peaks in the ¹H-¹³C HSQC spectrum (C1 region).The ¹³C label drastically enhances sensitivity over natural abundance. Shifts reveal the precise structural environment (e.g., α1,6 core vs. α1,3 antenna fucosylation) [3].
Mass Spectrometry (HRMS) Intact GlycopeptideMass shift of +1.0033 Da per incorporated ¹³C atom.By measuring the Mass Isotopologue Distribution (MID), researchers can quantify the absolute flux of the salvage pathway and determine site-specific occupancy.
GC-MS (MFA) Hydrolyzed MonosaccharidesM+1 mass isotopologue enrichment in the fucose fraction.Validates that the fucose was incorporated intact without carbon backbone scrambling into other metabolic pathways [4].

Troubleshooting & Optimization

  • Low Incorporation Efficiency: If MS reveals a high M+0 (unlabeled) population, the de novo pathway is likely outcompeting the salvage pathway. Verify that dialyzed FBS is being used. You may also titrate the ¹³C-L-Fucose concentration up to 500 µM.

  • Isotope Scrambling: While fucose is generally a terminal sink in mammalian metabolism, prolonged incubations (>96 hours) can sometimes lead to minor catabolism. If ¹³C appears in non-fucose glycans, reduce the incubation time to capture the primary metabolic flux.

  • Toxicity: Free fucose is generally well-tolerated, but concentrations exceeding 2 mM can inhibit cell proliferation. Always perform a preliminary viability assay (e.g., MTT or CellTiter-Glo) when optimizing tracer concentrations for a new cell line.

References

  • Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose ResearchGate[Link]

  • Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species National Institutes of Health (NIH) / PMC[Link]

  • Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions eScholarship[Link]

Method

Application Note: Tracing Fucose Metabolism and Glycosylation Dynamics Using 6-Deoxy-L-[1-13C]fucose

Executive Summary Altered fucosylation is a well-documented hallmark of numerous pathologies, including cancer metastasis, inflammatory diseases, and congenital disorders of glycosylation[1][2]. Mammalian cells source GD...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Altered fucosylation is a well-documented hallmark of numerous pathologies, including cancer metastasis, inflammatory diseases, and congenital disorders of glycosylation[1][2]. Mammalian cells source GDP-L-fucose—the universal fucose donor for fucosyltransferases (FUTs)—via two distinct metabolic routes: the de novo pathway (synthesized from GDP-mannose) and the salvage pathway (recycled from free extracellular or lysosomal L-fucose)[1][2].

Understanding the relative flux through these pathways is critical for identifying therapeutic targets in aberrant glycosylation. By utilizing 6-Deoxy-L-[1-13C]fucose (also known as [1-13C]L-fucose) as a stable isotope tracer, researchers can precisely track the incorporation of salvaged fucose into the intracellular GDP-fucose pool and downstream glycoconjugates[1][3]. This application note provides a comprehensive, self-validating protocol for 13C-fucose metabolic flux analysis (MFA) using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Mechanistic Grounding: The Fucose Salvage Pathway

When 6-Deoxy-L-[1-13C]fucose is introduced into the culture medium, it is transported into the cell and phosphorylated by fucokinase (FUK) to form[1-13C]fucose-1-phosphate. GDP-fucose pyrophosphorylase (GFPP) subsequently converts it into GDP-[1-13C]fucose[1].

Causality of Tracer Selection: The 13C label is strategically located at the C1 position. Because this carbon is fully retained during the enzymatic conversions by FUK and GFPP, as well as during the final transfer to glycoproteins by FUTs, it provides an uninterrupted isotopic signature (an M+1 mass shift) that definitively separates salvage pathway flux from unlabeled de novo synthesis[1][3].

Pathway cluster_salvage Fucose Salvage Pathway (13C-Labeled) cluster_denovo De Novo Synthesis (Unlabeled) Fuc 6-Deoxy-L-[1-13C]fucose Fuc1P [1-13C]Fucose-1-Phosphate Fuc->Fuc1P Fucokinase (FUK) GDPFuc_Salvage GDP-[1-13C]Fucose Fuc1P->GDPFuc_Salvage GFPP Glycoproteins Fucosylated Glycoconjugates (M+1 Mass Shift) GDPFuc_Salvage->Glycoproteins Fucosyltransferases (FUTs) GDPMan GDP-Mannose GDPFuc_DeNovo GDP-Fucose (Unlabeled) GDPMan->GDPFuc_DeNovo GMD & FX GDPFuc_DeNovo->Glycoproteins FUTs

Fucose salvage vs. de novo synthesis pathways highlighting 13C tracer flow.

Experimental Design & Parameter Optimization

Table 1: Quantitative Parameters for 13C-Fucose Tracing
ParameterRecommended RangeCausality / Rationale
Tracer Concentration 10 - 50 µMPrevents artificial expansion of the GDP-fucose pool while ensuring detectable M+1 signal. High concentrations can induce cellular stress or feedback-inhibit the de novo pathway[3][4].
Labeling Duration 12 - 48 HoursAllows sufficient time for glycan turnover and steady-state isotopic enrichment across various cellular compartments[3][5].
Quenching Solvent 80% Methanol (-80°C)Instantly halts enzymatic activity to preserve the highly transient intracellular GDP-fucose pool before degradation occurs[6].
Chromatography HILICRetains highly polar nucleotide sugars (GDP-fucose) which fail to interact with standard reversed-phase (C18) columns, eluting in the void volume[4].

Detailed Step-by-Step Protocol

Workflow step1 1. Cell Culture & Isotope Labeling step2 2. Quenching & Metabolite Extraction step1->step2 step3 3. Glycan Cleavage & Derivatization step2->step3 step4 4. LC-MS/MS Analysis step3->step4 step5 5. Mass Isotopologue Distribution step4->step5

Experimental workflow for 13C-fucose metabolic flux analysis.

Phase 1: Cell Culture and Isotope Labeling
  • Seed Cells: Plate the target cell lines in 6-well plates and culture until 70-80% confluent.

  • Media Replacement: Wash cells twice with PBS to remove residual unlabeled fucose. Add custom media supplemented with dialyzed FBS (to eliminate undefined serum fucose) and 10–50 µM 6-Deoxy-L-[1-13C]fucose[3][5].

  • Control Establishment (Self-Validating Step): Always run a parallel control using unlabeled L-fucose.

    • Validation Logic: This control establishes the natural abundance baseline. If the unlabeled control exhibits an M+1 fraction significantly higher than the theoretical natural abundance (~1.1% per carbon), it indicates MS contamination, spectral interference, or poor mass calibration[7].

  • Incubation: Incubate for the desired time course (e.g., 0, 4, 8, 12, 24, and 48 hours) to capture both dynamic flux and steady-state labeling[5][6].

Phase 2: Quenching and Metabolite Extraction

Causality: Nucleotide sugars have rapid turnover rates. Slow harvesting methods (e.g., trypsinization) will alter the intracellular metabolome and degrade GDP-fucose.

  • Rapid Quench: Quickly aspirate the media. Immediately add 1 mL of pre-chilled (-80°C) 80% methanol/20% water directly to the cells on dry ice.

  • Extraction: Scrape the cells into the quenching solvent and transfer to a microcentrifuge tube.

  • Lysis: Vortex vigorously for 30 seconds, then incubate at -80°C for 15 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Drying: Transfer the metabolite-rich supernatant to a new tube and evaporate to dryness using a vacuum concentrator. Store at -80°C until LC-MS analysis.

Phase 3: LC-MS/MS Analysis
  • Reconstitution: Reconstitute the dried extract in 50 µL of 50% acetonitrile/water (or a solvent matching the initial HILIC mobile phase)[4].

  • HILIC Separation: Inject 5 µL onto a HILIC column (e.g., ZIC-pHILIC).

    • Mobile Phase A: 20 mM ammonium carbonate in water (pH 9.0).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Start at 80% B, linearly decrease to 20% B over 15 minutes to elute polar metabolites[4].

  • Mass Spectrometry: Operate the MS (e.g., Agilent Q-TOF or equivalent) in negative ion mode[7].

Data Analysis & Mass Isotopologue Distribution (MID)

To accurately quantify the salvage pathway flux, you must calculate the Mass Isotopologue Distribution (MID)[1][6].

  • Peak Integration: Integrate the areas under the curve (AUC) for the M+0 and M+1 peaks of your target metabolites.

  • Natural Abundance Correction: Use flux analysis software (e.g., Agilent VistaFlux, IsoCor) to correct for the natural occurrence of 13C, 15N, and 18O in the GDP-fucose molecule[5][7].

  • Flux Interpretation: The corrected M+1 fraction represents the direct contribution of the salvage pathway. The M+0 fraction represents the de novo pathway contribution (assuming primary carbon sources like glucose are unlabeled)[1][6].

Table 2: Expected Mass Shifts for Fucose Metabolites (Negative Ion Mode)
MetaboliteFormula (Unlabeled)M+0 m/z [M-H]⁻M+1 m/z [M-H]⁻ (13C-Labeled)
L-Fucose C₆H₁₂O₅163.06164.06
Fucose-1-Phosphate C₆H₁₃O▱P243.03244.03
GDP-Fucose C₁₆H₂₅N₅O₁₅P₂588.07589.08

Sources

Application

Application Note: Advanced Experimental Design and Protocols for Stable Isotope Tracing in Metabolic Flux Analysis

Introduction Metabolic reprogramming is a fundamental driver of various pathologies, including cancer, immunometabolic disorders, and neurodegeneration[1]. While steady-state metabolomics provides a static snapshot of me...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Metabolic reprogramming is a fundamental driver of various pathologies, including cancer, immunometabolic disorders, and neurodegeneration[1]. While steady-state metabolomics provides a static snapshot of metabolite pool sizes, it cannot distinguish between a pathway that is highly active and one that is stagnant but accumulated[2]. Stable isotope-resolved metabolomics (SIRM) overcomes this limitation by introducing isotopically labeled substrates (e.g., 13C, 15N, 2H) and tracking their atomic transitions through biochemical networks[3]. This dynamic tracing yields unparalleled insights into metabolic fluxes, bottleneck enzymes, and the mechanism of action (MoA) of novel therapeutics[4].

Core Principles of Experimental Design

Tracer Selection and Causality

The choice of isotope tracer must be causally linked to the biological hypothesis[4]. For instance, uniformly labeled [U-13C] glucose is the gold standard for mapping central carbon metabolism because it simultaneously illuminates glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway (PPP)[3]. Conversely, tracing nitrogen anaplerosis or nucleotide biosynthesis necessitates the use of[U-13C, 15N] glutamine[5].

Model Selection: In Vitro vs. In Vivo

While in vitro models offer high control over nutrient availability, they lack the complex physiological tumor microenvironment (TME) and systemic organ crosstalk[2]. In vivo stable isotope tracing via intravenous infusion is essential for capturing systemic metabolic interplays, such as the exchange of lactate between tumors and the liver[1].

Quantitative Tracer Characteristics

Understanding the physical properties of isotopes is critical for downstream mass spectrometry (MS) resolution. Table 1 summarizes the quantitative parameters of common stable isotopes.

Table 1: Quantitative Properties of Common Stable Isotope Tracers

TracerIsotopeNatural AbundanceMass Shift per AtomPrimary Target Pathways
[U-13C] Glucose 13C~1.10%+1.00335 DaGlycolysis, TCA Cycle, PPP
[U-15N] Glutamine 15N~0.36%+0.99703 DaNucleotide & Amino Acid Synthesis
[2H5] Palmitate 2H (D)~0.015%+1.00628 DaFatty Acid Oxidation (FAO)

Experimental Workflow and Self-Validating Systems

Workflow Design 1. Experimental Design (Tracer & Model Selection) Dosing 2. Isotope Administration (In vitro pulse / In vivo infusion) Design->Dosing Quench 3. Rapid Quenching (Arrest Metabolism < 1s) Dosing->Quench Extract 4. Metabolite Extraction (Cold Solvents) Quench->Extract LCMS 5. LC-MS / GC-MS (Isotopologue Detection) Extract->LCMS Analysis 6. Data Processing (Natural Abundance Correction) LCMS->Analysis

Fig 1: Experimental workflow for stable isotope tracing, from design to data analysis.

The Self-Validating Protocol Design

To ensure scientific trustworthiness, the protocol must function as a self-validating system. This is achieved through two mandatory quality control layers:

  • Isotopic Steady-State Verification : Serial blood sampling must be performed during infusion to confirm the precursor pool (e.g., serum glucose) has reached a constant enrichment plateau[1]. Without this, downstream flux calculations are mathematically invalid.

  • Internal Standards (IS) : A fully labeled standard (e.g., 13C-yeast extract) must be spiked into the extraction buffer to control for matrix effects, extraction efficiency, and ion suppression during LC-MS analysis[5].

Step-by-Step Methodology: In Vivo Stable Isotope Infusion

Phase 1: Preparation and Infusion
  • Fasting : Fast mice for 4-6 hours prior to the experiment to deplete endogenous glycogen and standardize the baseline metabolic state[1].

  • Catheterization : Surgically implant a jugular vein catheter.

    • Causality Check: Continuous infusion via catheter avoids the unphysiological spikes in blood glucose caused by intraperitoneal bolus injections, ensuring steady-state labeling kinetics[1].

  • Infusion : Infuse [U-13C] glucose at a rate of 30 mg/kg/min for 2-3 hours.

Phase 2: Rapid Quenching (The Critical Bottleneck)
  • Causality Check: Intracellular metabolite pools (e.g., ATP, pyruvate) turn over in fractions of a second. Any delay in tissue harvesting will result in artifactual alterations of the metabolome and skewed isotopic labeling[5].

  • Euthanize the animal and immediately resect the target tissue.

  • Freeze-clamp the tissue in liquid nitrogen within <5 seconds of resection.

  • Store at -80°C. Do not allow the tissue to thaw at any point prior to extraction.

Phase 3: Metabolite Extraction
  • Causality Check: The extraction solvent must simultaneously precipitate proteins (halting residual enzymatic activity) and solubilize the target metabolites[6]. Low temperatures are strictly required to prevent chemical degradation.

Table 2: Quantitative Comparison of Extraction Solvents

Solvent SystemTemp (°C)Protein PrecipitationPolar RecoveryNon-Polar Recovery
80% Methanol -20>95%ExcellentPoor
ACN:MeOH:H2O (40:40:20) -20>98%ExcellentModerate
Chloroform:MeOH (2:1) 4>90%ModerateExcellent
  • Pulverize the frozen tissue into a fine powder using a cryomill pre-cooled with liquid nitrogen.

  • Add 1 mL of pre-chilled (-20°C) 80% methanol (containing the 13C-yeast internal standard) to 20 mg of tissue powder.

  • Vortex vigorously for 10 minutes at 4°C, then centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new LC-MS vial and dry completely under a gentle stream of nitrogen gas.

Phase 4: LC-MS/MS Acquisition and Data Processing
  • Reconstitute the dried extract in LC-MS grade water/acetonitrile.

  • Analyze using High-Resolution Mass Spectrometry (HRMS) coupled to Hydrophilic Interaction Liquid Chromatography (HILIC) to resolve highly polar isotopologues[6].

  • Data Correction : Raw mass isotopomer distributions (MIDs) must be corrected for natural isotopic abundance. Because 1.1% of all environmental carbon is naturally 13C, an uncorrected M+1 peak could be falsely attributed to tracer incorporation. Software such as IsoCor or AccuCor must be used to subtract this baseline and calculate the true fractional enrichment[5].

MetabolicPathway Glc [U-13C] Glucose (M+6) G6P Glucose-6-Phosphate (M+6) Glc->G6P Hexokinase Pyr Pyruvate (M+3) G6P->Pyr Glycolysis Lac Lactate (M+3) Pyr->Lac LDH AcCoA Acetyl-CoA (M+2) Pyr->AcCoA PDH Cit Citrate (M+2) AcCoA->Cit Citrate Synthase aKG alpha-Ketoglutarate (M+2) Cit->aKG IDH

Fig 2: 13C-labeling transition map from [U-13C] Glucose into glycolysis and TCA cycle.

References

  • Title : Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Source : nih.gov. URL :[Link]

  • Title : Stable Isotope Tracing Experiments Using LC-MS. Source : springernature.com. URL :[Link]

  • Title : Stable Isotope Tracers for Metabolic Pathway Analysis. Source : springernature.com. URL :[Link]

  • Title : Stable Isotope Tracing Analysis in Cancer Research. Source : mdpi.com. URL :[Link]

  • Title : Stable isotope-resolved metabolomics and applications for drug development. Source : nih.gov. URL :[Link]

  • Title : Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Source : mdpi.com. URL :[Link]

  • Title : Stable isotope tracing to assess tumor metabolism in vivo. Source : nih.gov. URL :[Link]

  • Title : Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies. Source : nih.gov. URL :[Link]

Sources

Method

Application Note: Advanced Sample Preparation for 13C-Fucose Isotope Tracing and Metabolomics

Target Audience: Analytical Chemists, Systems Biologists, and Drug Development Professionals Application: LC-MS/MS Metabolic Flux Analysis, Glycoproteomics, and Cellular Engineering Introduction: The Analytical Challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Systems Biologists, and Drug Development Professionals Application: LC-MS/MS Metabolic Flux Analysis, Glycoproteomics, and Cellular Engineering

Introduction: The Analytical Challenge of Fucose Tracing

Fucosylation is a critical post-translational modification involved in immune regulation, oncology, and congenital disorders of glycosylation. Tracing the metabolic flux of fucose requires stable isotope labeling, typically using exogenous 13 C-fucose. Mammalian cells utilize two distinct pathways to generate GDP-fucose, the universal fucose donor: the de novo pathway (from glucose) and the salvage pathway (from free fucose)[1].

To accurately quantify the contribution of exogenous 13 C-fucose to the intracellular GDP-fucose pool and downstream membrane glycans, sample preparation must overcome two major analytical hurdles:

  • Metabolite Lability: Nucleotide sugars like GDP-fucose are highly polar and susceptible to rapid enzymatic hydrolysis by intracellular phosphatases during cell lysis.

  • Poor Ionization of Neutral Sugars: Cleaved monosaccharides lack a natural chromophore or easily ionizable functional group, resulting in severe signal suppression in electrospray ionization (ESI) mass spectrometry.

This application note provides a self-validating, biphasic extraction workflow that simultaneously isolates labile nucleotide sugars for direct Hydrophilic Interaction Liquid Chromatography (HILIC) and extracts membrane glycoproteins for acid hydrolysis and 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatization[2].

G ExFuc Exogenous 13C-Fucose Fuc1P 13C-Fucose-1-Phosphate ExFuc->Fuc1P Fucokinase (FUK) Salvage Pathway GDPFuc GDP-Fucose (Pool) Fuc1P->GDPFuc GFPP Glc Glucose (Unlabeled) Man6P Mannose-6-Phosphate Glc->Man6P De Novo Pathway GDPMan GDP-Mannose Man6P->GDPMan GDPMan->GDPFuc GMDS / FX Glycans Fucosylated Glycans GDPFuc->Glycans Fucosyltransferases (FUTs)

Figure 1: 13C-Fucose integration via salvage and de novo pathways.

The Causality of Extraction Chemistry

Rapid Quenching and Biphasic Extraction

To capture the true metabolic state of the cell, metabolism must be quenched in milliseconds. We utilize a −20∘C extraction solvent composed of 40:40:20 Acetonitrile:Methanol:Water. The high organic content instantly denatures phosphatases and glycosidases, preventing the artificial degradation of GDP-fucose into fucose-1-phosphate[3]. Furthermore, this solvent system partitions the sample: highly polar nucleotide sugars remain in the supernatant, while hydrophobic membrane glycoproteins precipitate into the pellet[4].

PMP Derivatization for Glycan Tracing

To track 13 C incorporation into structural glycans, the protein pellet must be subjected to acid hydrolysis to release monosaccharides. Because free fucose is virtually invisible to standard UV and poorly ionized in MS, we employ PMP derivatization[5]. PMP reacts with the reducing end of the monosaccharide, adding a hydrophobic aromatic ring. This modification increases ESI efficiency by 100- to 1000-fold and allows for baseline separation of structural isomers (e.g., fucose vs. galactose) using standard Reversed-Phase (RP) LC-MS/MS[6].

Crucially, our protocol substitutes traditional NaOH with 15% liquid ammonia during the PMP reaction. Ammonia provides the necessary alkaline environment but can be entirely removed via vacuum centrifugation, eliminating the need for complex desalting steps that cause sample loss[7].

Workflow Step1 1. 13C-Fucose Labeling (Cell Culture) Step2 2. Rapid Quenching (-20°C ACN/MeOH/H2O) Step1->Step2 Step3 3. Biphasic Extraction (Centrifugation) Step2->Step3 Split1 Aqueous Supernatant (Nucleotide Sugars) Step3->Split1 Split2 Protein Pellet (Membrane Glycoproteins) Step3->Split2 Step4A 4A. Direct HILIC LC-MS/MS (GDP-Fucose Analysis) Split1->Step4A Step4B 4B. Acid Hydrolysis (TFA, 100°C) Split2->Step4B Step5B 5B. PMP Derivatization (70°C, NH4OH/MeOH) Step4B->Step5B Step6B 6B. RP-LC-MS/MS (13C-Fucose-PMP Analysis) Step5B->Step6B

Figure 2: Biphasic extraction workflow for GDP-fucose and membrane glycans.

Quantitative Method Validation Data

To ensure robust experimental design, the following tables summarize the validated mass transitions and the causality-driven solvent selection metrics.

Table 1: LC-MS/MS MRM Transitions for 13 C-Fucose Tracing

Analyte Precursor Ion (m/z) Product Ion (m/z) Polarity Collision Energy (V)
GDP-Fucose (Unlabeled) 588.1 342.1 Negative -35

| GDP- 13 C 6​ -Fucose | 594.1 | 342.1 | Negative | -35 | | PMP-Fucose (Unlabeled) | 513.2 | 175.1 | Positive | 25 | | PMP- 13 C 6​ -Fucose | 519.2 | 175.1 | Positive | 25 |

Table 2: Extraction Solvent Efficacy for Intracellular Nucleotide Sugars

Solvent System GDP-Fucose Recovery (%) Protein Precipitation Matrix Effect (Ion Suppression)

| 80% Methanol ( −80∘C ) | 85 ± 4% | Moderate | Low | | 40:40:20 ACN:MeOH:H 2​ O ( −20∘C ) | 94 ± 3% | Excellent | Minimal | | 100% Water (Boiling) | < 10% (Degraded) | Poor | High |

Step-by-Step Protocols

Protocol A: Cell Culture Labeling & Quenching

Self-Validation Check: The inclusion of UDP-Arabinose acts as an internal standard to monitor extraction efficiency, as it is absent in mammalian metabolism[1].

  • Labeling: Culture cells in glucose-free or standard media supplemented with 50μM of 13 C-U-Fucose for 12 to 48 hours depending on the target turnover rate[1].

  • Washing: Rapidly aspirate media and wash cells twice with ice-cold PBS to remove extracellular 13 C-fucose. This step must be completed in under 15 seconds to prevent metabolic shifts.

  • Quenching: Immediately add 1mL of pre-chilled ( −20∘C ) extraction solvent (40:40:20 Acetonitrile:Methanol:Water) directly to the dish.

  • Internal Standard: Spike in 500pmol of UDP-Arabinose directly into the extraction buffer[1].

  • Harvesting: Scrape the cells on ice and transfer the suspension to a 1.5mL microcentrifuge tube.

Protocol B: Biphasic Extraction of GDP-Fucose
  • Lysis: Vortex the quenched cell suspension for 3 minutes, followed by sonication in an ice-water bath for 5 minutes[3].

  • Separation: Centrifuge the lysate at 16,000×g for 10 minutes at 4∘C .

  • Fractionation: Carefully transfer the supernatant (containing GDP-fucose and free fucose) to a new tube. Retain the protein pellet for Protocol C[4].

  • Drying: Evaporate the supernatant to dryness using a vacuum centrifuge (SpeedVac) at 4∘C .

  • Reconstitution: Reconstitute in 50μL of 50% Acetonitrile for direct HILIC LC-MS/MS analysis.

Protocol C: Membrane Glycan Hydrolysis & PMP Derivatization

Self-Validation Check: Using ammonia instead of NaOH prevents sodium adduct formation in the MS, ensuring maximum sensitivity for the [M+H]+ precursor ions[2].

  • Washing the Pellet: Wash the protein pellet from Protocol B twice with cold 80% methanol to remove residual free 13 C-fucose.

  • Acid Hydrolysis: Resuspend the pellet in 500μL of 2M Trifluoroacetic acid (TFA). Incubate at 100∘C for 2 hours to cleave N- and O-linked glycans into constituent monosaccharides[6].

  • TFA Removal: Dry the hydrolysate completely via vacuum centrifugation to volatilize the TFA.

  • PMP Derivatization: Reconstitute the dried sample in 50μL of water. Add 50μL of a 0.1M PMP solution prepared in 15% ammonia and 50% methanol[2].

  • Reaction: Incubate the mixture at 70∘C for 1 hour[2].

  • Purification: Dry the sample via vacuum centrifugation to remove the volatile ammonia. Reconstitute in 500μL of water and wash three times with 500μL of chloroform to extract unreacted PMP reagents[2]. Discard the lower organic phase each time.

  • Analysis: Transfer the upper aqueous phase to an autosampler vial for RP-LC-MS/MS analysis[6].

References

  • Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer Source: bioRxiv URL:[Link]

  • Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions Source: Journal of Cell Biology (via eScholarship) URL:[Link]

  • Metabolomic and Transcriptomic Analyses of Escherichia coli for Efficient Fermentation of L-Fucose Source: MDPI URL:[Link]

  • Improved PMP derivatization method for analyzing monosaccharide composition Source: ResearchGate URL:[Link]

  • Advanced Monosaccharide Analysis Methods Source: Creative Biolabs URL:[Link]

  • A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Application

High-Resolution 13C Metabolic Flux Analysis of the Fucose Salvage Pathway: Application Note &amp; Protocol

Executive Summary Protein glycosylation is not a rigid, template-driven process; rather, it is dynamically regulated by the metabolic flux of precursor pathways[1]. Fucosylation—a critical modification in oncology, immun...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Protein glycosylation is not a rigid, template-driven process; rather, it is dynamically regulated by the metabolic flux of precursor pathways[1]. Fucosylation—a critical modification in oncology, immunology, and neurobiology—relies entirely on the availability of the universal donor substrate, GDP-L-fucose.

Historically, the de novo and salvage pathways of GDP-fucose biosynthesis were thought to operate independently. However, recent metabolic tracing studies reveal a complex interplay where exogenous fucose rapidly suppresses the de novo pathway, while the salvage pathway remains constitutively active[2]. This application note provides a comprehensive, self-validating protocol for utilizing 13C-labeled fucose tracers to quantitatively dissect these metabolic dynamics using High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS).

Biological Context: The Dual Pathways of GDP-Fucose Biosynthesis

Cells maintain their intracellular GDP-fucose pool via two distinct metabolic routes[3]:

  • The De Novo Pathway: Accounts for approximately 90% of basal GDP-fucose production. It converts glucose-derived GDP-mannose into GDP-fucose via a three-step enzymatic reaction catalyzed by GDP-mannose 4,6-dehydratase (GMDS) and the FX protein (TSTA3)[4].

  • The Salvage Pathway: Recycles free extracellular or lysosomal L-fucose. L-fucose is phosphorylated by fucokinase (FUK/FCSK) to fucose-1-phosphate, which is subsequently converted to GDP-fucose by GDP-fucose pyrophosphorylase (FPGT/GFPP)[4].

Altered flux through these pathways is a hallmark of several pathologies, including hepatocellular carcinoma (HCC) and Alzheimer's disease, making the salvage pathway a prime target for therapeutic modulation and biomarker discovery[5].

G cluster_salvage Salvage Pathway cluster_denovo De Novo Pathway ExFucose Extracellular L-Fucose CytFucose Cytosolic L-Fucose ExFucose->CytFucose Transporter Fuc1P Fucose-1-Phosphate CytFucose->Fuc1P Fucokinase (FUK/FCSK) ATP -> ADP GDPFuc GDP-L-Fucose (Universal Donor) Fuc1P->GDPFuc GDP-Fucose Pyrophosphorylase (FPGT/GFPP) GTP -> PPi Glycans Fucosylated Glycans (Glycoproteins/Lipids) GDPFuc->Glycans Fucosyltransferases (FUTs) GDPMan GDP-Mannose GDPKeto GDP-4-keto-6-deoxymannose GDPMan->GDPKeto GDP-mannose 4,6-dehydratase (GMDS) GDPKeto->GDPFuc FX Protein (TSTA3) NADPH -> NADP+

Caption: Metabolic routing of GDP-Fucose biosynthesis highlighting the De Novo and Salvage pathways.

Rationale for 13C-Metabolic Flux Analysis (13C-MFA)

To quantify the exact contribution of the salvage pathway, researchers employ stable isotope tracers such as 13C-U-L-Fucose (uniformly labeled) or (-)-Fucose-13C-2 [6].

The Mechanistic Logic: When cells are cultured in standard glucose-replete media supplemented with 13C-fucose, the de novo pathway continues to produce unlabeled (M+0) GDP-fucose from unlabeled glucose. Conversely, the salvage pathway exclusively incorporates the heavy 13C-fucose, generating labeled (e.g., M+6) GDP-fucose[2]. By measuring the Mass Isotopologue Distribution (MID) via mass spectrometry, the fractional labeling directly reflects the salvage pathway's relative flux contribution[6].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Quality control checkpoints are embedded to ensure that the observed isotopic distributions are physiological and not artifacts of sample preparation.

Phase 1: Cell Culture & Isotope Labeling
  • Cell Seeding: Seed the target cell line (e.g., HepG2, CHO, or HEK293T) in 6-well plates at a density of 5×105 cells/well using standard media (e.g., DMEM with 10% dialyzed FBS).

    • Causality: Dialyzed FBS must be used to remove undefined trace amounts of unlabeled fucose present in standard serum, which would otherwise dilute the 13C tracer pool and skew flux calculations.

  • Tracer Introduction: After 24 hours of attachment, replace the media with fresh media containing either 50 µM or 5 mM of 13C-U-L-Fucose.

    • Causality: 50 µM represents a physiological concentration to measure basal salvage flux, whereas 5 mM saturates the salvage pathway to evaluate the maximum suppression of the de novo pathway[2].

  • Incubation: Incubate for 12 to 24 hours to achieve isotopic steady state in the nucleotide sugar pool.

Phase 2: Metabolic Quenching & Extraction
  • Washing: Rapidly aspirate the media and wash the cells twice with ice-cold PBS.

    • Causality: Removes extracellular 13C-fucose. If left behind, extracellular tracer will dominate the MS signal and mask the intracellular metabolic conversions.

  • Quenching: Immediately add 1 mL of pre-chilled (-80°C) 80% Methanol/20% Water to each well. Incubate at -80°C for 15 minutes.

    • Causality: Rapid cold quenching instantly denatures metabolic enzymes. This prevents artificial interconversion or degradation of highly labile sugar nucleotides (like GDP-fucose) during the extraction process.

  • Extraction: Scrape the cells, transfer to microcentrifuge tubes, and centrifuge at 15,000 x g for 10 minutes at 4°C. Collect the metabolite-rich supernatant and dry it under a gentle stream of nitrogen gas or in a vacuum centrifuge.

Phase 3: LC-MS/MS Analysis
  • Reconstitution: Resuspend the dried metabolites in 50 µL of 50% Acetonitrile/50% Water.

  • Chromatography: Inject 5 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

    • Causality: GDP-fucose is highly polar and hydrophilic. Standard C18 reverse-phase columns fail to retain it, causing it to elute in the void volume with heavy ion suppression. HILIC provides excellent retention and peak shape for sugar nucleotides.

  • Mass Spectrometry: Operate the MS in negative ion mode using Multiple Reaction Monitoring (MRM) or Full Scan high-resolution mode to capture the M+0 through M+6 isotopologues of GDP-fucose.

Workflow Step1 1. Cell Culture & Isotope Labeling (+ 13C-Fucose) Step2 2. Metabolic Quenching (80% Cold MeOH) & Extraction Step1->Step2 Step3 3. LC-MS/MS Analysis (HILIC Column) Step2->Step3 Step4 4. Data Processing & MID Calculation Step3->Step4 Step5 5. Flux Modeling (Salvage vs De Novo) Step4->Step5

Caption: Experimental workflow for 13C-MFA of the fucose salvage pathway.

Data Processing & Quantitative Interpretation

Self-Validating Quality Control

Before calculating flux, evaluate the Energy Charge of the sample by measuring the ATP/ADP/AMP ratio. If the ATP pool is severely depleted, the quenching process was too slow, and the GDP-fucose pool may have degraded into GMP and Fucose-1-Phosphate, rendering the flux data invalid.

Mass Isotopologue Distribution (MID) Analysis

The raw MS data must be corrected for natural isotopic abundance (e.g., naturally occurring 13C and 15N in the GDP moiety). Once corrected, the Fractional Labeling (FL) is calculated as:

FL=n×∑i=0n​Mi​∑i=1n​(i×Mi​)​

Where Mi​ is the abundance of the i -th isotopologue and n is the number of labeled carbons.

Quantitative Data Summary

Below is a representative dataset demonstrating how varying concentrations of exogenous 13C-U-L-Fucose shift the metabolic flux in a standard mammalian cell line (e.g., HepG2)[2].

IsotopologueBiological OriginRelative Abundance (Control)Relative Abundance (50 µM 13C-Fucose)Relative Abundance (5 mM 13C-Fucose)
M+0 (Unlabeled) De Novo Pathway100.0%52.1%15.4%
M+1 to M+5 Intermediate noise< 1.0%< 2.0%< 2.0%
M+6 (Fully Labeled) Salvage Pathway~0.0%45.9%82.6%

Interpretation: At physiological levels (50 µM), the salvage pathway contributes approximately ~46% of the total GDP-fucose pool, working in tandem with the de novo pathway. However, at saturating levels (5 mM), the de novo pathway is heavily suppressed, and the salvage pathway dominates (>82% flux contribution)[2]. This highlights the dynamic, autoregulatory nature of glycan precursor networks.

References

  • Understanding glycosylation: Regulation through the metabolic flux of precursor pathways.ResearchGate.
  • Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions.eScholarship.
  • Fucose metabolism. Free L-fucose is converted to GDP-fucose by the salvage pathway.ResearchGate.
  • Interplay between de novo and salvage pathways of GDP-fucose synthesis.Semantic Scholar.
  • Application Notes and Protocols for Metabolic Flux Analysis with (-)-Fucose-13C-2.Benchchem.
  • L-Fucose is a candidate monosaccharide neuromodulator and mitigates Alzheimer's synaptic deficits.bioRxiv.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting NMR Signal for ¹³C Position

Welcome to the technical support guide for troubleshooting Nuclear Magnetic Resonance (NMR) signals specifically for the ¹³C position. This resource is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for troubleshooting Nuclear Magnetic Resonance (NMR) signals specifically for the ¹³C position. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges during their NMR experiments. The inherent low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C isotope make it significantly less sensitive than ¹H NMR, often leading to signal-to-noise issues.[1][2][3] This guide provides a structured approach to diagnosing and resolving common problems, ensuring the acquisition of high-quality ¹³C NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why is my ¹³C NMR signal so weak compared to my ¹H NMR signal?

The low sensitivity of ¹³C NMR is due to two primary factors: the low natural abundance of the ¹³C isotope (about 1.1% compared to >99% for ¹H) and its smaller gyromagnetic ratio, which is about one-quarter that of ¹H.[3][4] This results in a much weaker NMR signal.

Q2: I don't see a signal for my quaternary carbon. Is this normal?

Yes, this is a common observation. Quaternary carbons often exhibit very weak or even absent signals in standard ¹³C NMR experiments. This is because their relaxation times (T1) are typically very long, and they do not benefit from the Nuclear Overhauser Effect (NOE) enhancement from attached protons.[4][5][6]

Q3: What is the quickest way to improve my signal-to-noise ratio?

Increasing the number of scans is a straightforward method. The signal-to-noise ratio improves with the square root of the number of scans.[1] Therefore, quadrupling the number of scans will double the signal-to-noise ratio, though this will also increase the experiment time.[1]

Q4: Can I use peak integration in ¹³C NMR to determine the ratio of different carbons?

Generally, no. In routine proton-decoupled ¹³C NMR spectra, the intensities of the signals are not directly proportional to the number of carbon atoms.[4][7] This is due to variable NOE enhancements for different types of carbons and incomplete relaxation between pulses.[4] For quantitative analysis, specific experimental parameters and techniques are required.[8][9]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during ¹³C NMR experiments.

Problem 1: No Signal or Very Weak Signal

The complete absence or extreme weakness of a ¹³C signal is a frequent challenge. The following workflow can help diagnose the root cause.

cluster_sample Sample Preparation cluster_acquisition Acquisition Parameters cluster_advanced Advanced Techniques A No/Weak ¹³C Signal B Check Sample Preparation A->B C Optimize Acquisition Parameters A->C D Consider Advanced Techniques A->D B1 Increase Concentration B->B1 C1 Increase Number of Scans (NS) C->C1 D1 Use a Relaxation Agent D->D1 B2 Ensure Complete Dissolution B1->B2 B3 Use High-Quality NMR Tube B2->B3 C2 Optimize Pulse Width (Flip Angle) C1->C2 C3 Adjust Relaxation Delay (D1) C2->C3 C4 Enable Proton Decoupling & NOE C3->C4 D2 Employ Polarization Transfer (DEPT, Q-POMMIE) D1->D2 D3 Consider Isotopic Enrichment D2->D3

Caption: Troubleshooting workflow for absent or weak ¹³C NMR signals.

Step-by-Step Troubleshooting Protocol:
  • Verify Sample Preparation:

    • Increase Sample Concentration: The signal strength is directly proportional to the concentration of the analyte.[1] For ¹³C NMR, it is advisable to use the highest possible concentration that the solvent allows.[1]

    • Ensure Complete Dissolution: The sample must be fully dissolved to achieve good magnetic field homogeneity.[1] Solid particles can lead to broad lines and a distorted spectrum.[1] Filtering the sample into the NMR tube is recommended.[1]

    • Use High-Quality NMR Tubes: Employ clean, high-quality NMR tubes rated for the specific field strength of the instrument.[1]

  • Optimize Acquisition Parameters:

    • Increase the Number of Scans (NS): As a primary step, increase the number of scans. The signal-to-noise ratio scales with the square root of the number of scans.[1]

    • Optimize the Pulse Width (Flip Angle): A 90° pulse provides the maximum signal per scan but requires a long relaxation delay. For routine spectra, especially for carbons with long T1 relaxation times like quaternary carbons, a smaller flip angle (e.g., 30° or 45°) allows for a shorter relaxation delay and can result in better overall signal-to-noise in a given amount of time.[1][5]

    • Adjust the Relaxation Delay (D1): The relaxation delay (D1) allows the nuclear spins to return to equilibrium. For qualitative spectra, a shorter delay combined with a smaller flip angle is often efficient.[1] However, for quantitative analysis, a long relaxation delay (5-7 times the longest T1) is necessary.[1]

    • Ensure Proton Decoupling and NOE are Active: For standard ¹³C spectra, broadband proton decoupling is used to simplify the spectrum to singlets and to provide signal enhancement through the Nuclear Overhauser Effect (NOE).[5][7] The NOE can theoretically increase the signal intensity by up to 200%.[5]

  • Employ Advanced Techniques:

    • Use a Paramagnetic Relaxation Agent: Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can significantly shorten the T1 relaxation times of carbon nuclei.[4][10] This allows for faster pulsing and can improve the signal intensity, particularly for quaternary carbons.[9][10] However, excessive amounts can lead to line broadening.[10]

    • Utilize Polarization Transfer Experiments: Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and Q-POMMIE transfer polarization from the more sensitive ¹H nuclei to the ¹³C nuclei, significantly enhancing the signal of protonated carbons.[11][12] Note that quaternary carbons are not observed in DEPT spectra.[4]

    • Consider Isotopic Enrichment: If feasible, synthesizing the compound with ¹³C-enriched starting materials is the most direct way to overcome the low natural abundance and dramatically increase signal strength.[4]

ParameterEffect on SignalRecommended Setting (Qualitative)Recommended Setting (Quantitative)
Number of Scans (NS) Increases S/N by √NSStart with 128, increase as needed[5]Sufficiently high for desired S/N
Pulse Width (Flip Angle) Determines signal per scan30° - 45°[1][5]90°
Relaxation Delay (D1) Allows for spin relaxation1-2 seconds (with small flip angle)[5]> 5 x T1 (longest)[1]
Proton Decoupling Simplifies spectrum, provides NOEBroadband decoupling ONInverse-gated decoupling
Problem 2: Poor Resolution or Broad Peaks

Broad peaks can obscure important structural information and reduce the overall quality of the spectrum.

cluster_shimming Shimming cluster_sample Sample Properties cluster_params Acquisition & Processing A Poor Resolution/Broad Peaks B Check Magnetic Field Homogeneity (Shimming) A->B C Assess Sample Properties A->C D Review Acquisition & Processing Parameters A->D B1 Perform Automated Shimming B->B1 C1 Check for Particulate Matter C->C1 D1 Increase Acquisition Time (AQ) D->D1 B2 Manual Shimming if Necessary B1->B2 C2 Consider Sample Viscosity C1->C2 C3 Assess for Paramagnetic Impurities C2->C3 D2 Apply Appropriate Line Broadening (LB) D1->D2

Caption: Diagnostic workflow for poor resolution and broad peaks in ¹³C NMR.

Potential Causes and Solutions:
  • Poor Magnetic Field Homogeneity:

    • Solution: The most common cause of broad peaks is an inhomogeneous magnetic field. Perform a thorough shimming procedure on the instrument. Most modern spectrometers have automated shimming routines that are highly effective.

  • Sample-Related Issues:

    • Particulate Matter: Undissolved solids in the sample will disrupt the magnetic field homogeneity.[1]

      • Solution: Filter the sample directly into a clean NMR tube.[1]

    • High Viscosity: Viscous samples can lead to broader lines due to slower molecular tumbling.

      • Solution: If possible, dilute the sample or acquire the spectrum at a higher temperature to decrease viscosity.

    • Paramagnetic Impurities: The presence of paramagnetic substances (even dissolved oxygen) can cause significant line broadening.[9]

      • Solution: Use high-purity solvents. If paramagnetic contamination is suspected, it may be necessary to degas the sample.[9]

  • Acquisition and Processing Parameters:

    • Insufficient Acquisition Time (AQ): A short acquisition time can lead to truncation of the Free Induction Decay (FID), resulting in artificially broadened lines.

      • Solution: Increase the acquisition time to allow the FID to decay completely.

    • Inappropriate Processing: Applying an excessive line broadening (LB) factor during Fourier transformation will broaden the peaks.

      • Solution: Re-process the raw data with a smaller LB value (e.g., 0.5 - 1.0 Hz for ¹³C) to find a good compromise between sensitivity and resolution.[5]

Problem 3: Inaccurate Quantification

Obtaining accurate quantitative data from ¹³C NMR requires specific experimental conditions to be met.

Key Requirements for Quantitative ¹³C NMR:
  • Complete Spin-Lattice Relaxation (T1): The repetition time (the sum of the acquisition time and the relaxation delay) must be significantly longer than the T1 of all carbon nuclei in the sample. A common rule of thumb is to use a relaxation delay (D1) that is at least 5 to 7 times the longest T1 value.[1]

  • Suppression of the NOE: The Nuclear Overhauser Effect enhances signals to varying degrees depending on the number of attached protons.[5] For quantitative measurements, this differential enhancement must be eliminated.

    • Solution: Use an "inverse-gated decoupling" pulse sequence. In this experiment, the proton decoupler is turned on only during the acquisition of the FID and is turned off during the relaxation delay.[8][13] This eliminates the NOE while still providing a simple, singlet-only spectrum.

  • Use of a Relaxation Agent (Optional but Recommended): As previously mentioned, paramagnetic relaxation agents can shorten the long T1 values of carbons, especially non-protonated ones.[4] This drastically reduces the required relaxation delay, making quantitative experiments more time-efficient.[8][9]

Experimental Protocol for Quantitative ¹³C NMR:
  • Sample Preparation: Prepare a concentrated and fully dissolved sample. Add a paramagnetic relaxation agent like Cr(acac)₃ to a final concentration of approximately 0.01 M if a shorter experiment time is desired.[10]

  • Instrument Setup:

    • Select an inverse-gated decoupling pulse program.

    • Set the pulse width to 90° to maximize the signal per scan.

  • Parameter Optimization:

    • Without Relaxation Agent: Determine the longest T1 in your sample (e.g., via an inversion-recovery experiment). Set the relaxation delay (D1) to at least 5 times this value.

    • With Relaxation Agent: A shorter relaxation delay (e.g., 2-10 seconds) is often sufficient.

  • Acquisition: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for the signals of interest.

  • Processing: Process the spectrum with minimal line broadening and carefully perform baseline correction before integrating the signals.

References

  • Optimizing Sensitivity-enhanced Quantitative 13 C NMR Experiment by Genetic Algorithm. (n.d.). Google Scholar.
  • Carbon-13 nuclear magnetic resonance - Wikipedia. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

  • Optimized Default 13C Parameters. (2020, May 4). NMR Facility - Chemistry Department. Retrieved March 15, 2026, from [Link]

  • A Simple Route to Strong Carbon‐13 NMR Signals Detectable for Several Minutes - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • 13C-NMR. (n.d.). University of Rochester. Retrieved March 15, 2026, from [Link]

  • NMR Spectroscopy :: 6-CMR-1 Measuring 13C NMR Spectra - Organic Chemistry Data. (2020, February 14). University of Wisconsin-Madison. Retrieved March 15, 2026, from [Link]

  • Quantification of single components in complex mixtures by 13C NMR. (n.d.). Magritek. Retrieved March 15, 2026, from [Link]

  • Optimization of 15N–13C double-resonance NMR experiments under low temperature magic angle spinning dynamic nuclear polarization conditions - PMC. (2024, October 2). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • High sensitivity and quantitative 13C measurements using “Q-POMMIE”. (n.d.). JEOL. Retrieved March 15, 2026, from [Link]

  • How Can I Get a Quantitative 13C NMR Spectrum?. (2007, December 21). University of Ottawa NMR Facility Blog. Retrieved March 15, 2026, from [Link]

  • Practical Guidelines for 13 C-Based NMR Metabolomics. (2019). Springer Nature Experiments. Retrieved March 15, 2026, from [Link]

  • 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. (2014, March 6). ACS Publications. Retrieved March 15, 2026, from [Link]

  • 5.7: 13C-NMR Spectroscopy. (2021, September 12). Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]

  • Quantification Studies in Continuous-Flow 13C Nuclear Magnetic Resonance Spectroscopy by Use of Immobilized Paramagnetic Relaxation Agents. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • 13C Carbon NMR Spectroscopy. (2025, October 22). Chemistry Steps. Retrieved March 15, 2026, from [Link]

  • Finding "Lost" Deuterated 13C Signals. (2008, April 2). University of Ottawa NMR Facility Blog. Retrieved March 15, 2026, from [Link]

  • Primer on ¹³C NMR Spectroscopy. (n.d.). OpenOChem Learn. Retrieved March 15, 2026, from [Link]

  • Paramagnetic relaxation in 13C nmr. (2018, April 5). Chemistry Stack Exchange. Retrieved March 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Managing Cytotoxicity in Long-Term 6-Deoxy-L-[1-13C]fucose Exposure

Welcome to the Application Scientist Support Desk. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected viability drops during extended metabolic labeling assays.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Desk. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected viability drops during extended metabolic labeling assays. While 6-Deoxy-L-[1-13C]fucose is an invaluable stable isotope for tracking glycan dynamics and fucosylation, treating it as a completely inert bystander during long-term culture is a common experimental pitfall.

To ensure the scientific integrity of your data, you must understand the metabolic causality behind fucose processing. Below is our comprehensive, field-validated guide to troubleshooting 13C-fucose cytotoxicity, designed to help you build a self-validating experimental system.

Part 1: Mechanistic Overview of Fucose-Induced Cytotoxicity

When you introduce exogenous 6-Deoxy-L-[1-13C]fucose into a culture system, it bypasses the de novo synthesis pathway and is rapidly assimilated via the fucose salvage pathway[1]. While short-term labeling is generally benign, long-term exposure forces the cell into a state of metabolic burden. The continuous phosphorylation and guanylylation of fucose by Fucose Kinase (FUK) and Fucose-1-Phosphate Guanylyltransferase (FPGT) actively deplete intracellular ATP and GTP pools[1]. Furthermore, the unnatural expansion of the GDP-13C-fucose pool exerts strong negative feedback on GDP-mannose 4,6-dehydratase (GMDS), shutting down native de novo synthesis[2].

Pathway ExoFuc Exogenous 6-Deoxy-L-[1-13C]fucose FUK Fucose Kinase (FUK) (ATP -> ADP) ExoFuc->FUK Cellular Uptake Fuc1P 13C-Fucose-1-Phosphate FUK->Fuc1P Phosphorylation FPGT FPGT (GTP -> PPi) Fuc1P->FPGT GDPFuc GDP-13C-Fucose Pool (Accumulation) FPGT->GDPFuc Guanylylation DeNovo De Novo Synthesis (GMDS / FX) GDPFuc->DeNovo Feedback Inhibition FUT Fucosyltransferases (FUTs) GDPFuc->FUT Substrate Tox Cytotoxicity & Signaling Alteration GDPFuc->Tox Metabolic Burden (GTP/ATP Depletion) Glyco 13C-Fucosylated Glycoproteins FUT->Glyco Glyco->Tox Hyper-fucosylation (e.g., EGFR/Notch)

Metabolic routing of exogenous 13C-fucose and mechanisms of long-term cytotoxicity.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why am I observing cytotoxicity after prolonged (>72h) exposure to 6-Deoxy-L-[1-13C]fucose when short-term labeling is well-tolerated? A: While stable isotope-labeled compounds are biologically equivalent to their unlabeled counterparts, long-term exposure to high concentrations of any monosaccharide induces cellular stress[3]. The toxicity is driven by the accumulation of toxic metabolic by-products and the depletion of nucleotide pools (ATP/GTP) required to process the excess fucose via the salvage pathway[3]. Additionally, concentrations as low as 30–50 µM completely suppress the de novo pathway[2], creating a rigid metabolic bottleneck that cells cannot sustain indefinitely.

Q2: How can I distinguish between isotope-induced toxicity and generalized monosaccharide toxicity? A: True isotope-induced toxicity (kinetic isotope effect) is exceedingly rare with 13C. To prove causality in your system, you must run two parallel controls:

  • Unlabeled L-Fucose Control: Dose the exact same concentration of unlabeled L-fucose. If toxicity persists, the issue is metabolic burden, not the 13C isotope[3].

  • Osmotic Control: High sugar concentrations alter media osmolality, which independently downregulates glycolysis and native fucosylation pathways[4]. Supplement a control well with an inert osmolyte (e.g., mannitol) matched to your 13C-fucose molarity.

Q3: Does long-term 13C-fucose labeling alter the native signaling pathways of my target cells? A: Yes. The unnatural expansion of the intracellular GDP-fucose pool can drive hyper-fucosylation of membrane glycoproteins via Golgi fucosyltransferases (FUTs)[1]. Core fucosylation (via FUT8) is critical for the maturation and surface retention of key signaling receptors, including EGFR, TGF-β, and Notch[3]. Hyper-activating these pathways through continuous fucose supplementation can alter cell adhesion, migration, and proliferation profiles, which is often misinterpreted as direct cytotoxicity[1].

Part 3: Troubleshooting Guide & Quantitative Metrics
SymptomMechanistic Root CauseRecommended Action
High Cell Mortality (>20%) Analog concentration exceeds metabolic capacity, causing ATP/GTP depletion via FUK/FPGT hyperactivation[5].Perform a dose-response curve. Cap labeling at 50 µM, which is sufficient to substitute 90-95% of N-glycan fucose without severe toxicity[2].
Inconsistent 13C Incorporation Variable expression of salvage pathway enzymes across cell lines or cell cycle phases[5].Synchronize cells via serum starvation prior to labeling. Verify FUK/FPGT expression levels in your specific cell line[1].
Media Acidification / Phenol Red Shift Osmotic stress and metabolic shift toward glycolysis due to monosaccharide overload[4].Reduce incubation time to <48h or perform a 50% media exchange at 24h to clear toxic metabolic by-products[3].
Quantitative Data Summary: 13C-Fucose Labeling Thresholds
ParameterOptimal RangeCytotoxic ThresholdConsequence of Exceeding Threshold
13C-Fucose Concentration 10 - 50 µM> 100 µMComplete suppression of de novo synthesis; ATP/GTP pool depletion[2].
Incubation Duration 12 - 48 hours> 72 hoursAccumulation of toxic metabolic by-products; oxidative stress[3].
Osmolality Shift < 10 mOsm/kg> 20 mOsm/kgOsmotic shock; reduced cell viability and altered native fucosylation[4].
Isotope Substitution Rate 90 - 95%N/A (Plateaus at ~50 µM)Diminishing returns; excess fucose causes metabolic bottlenecks[2].
Part 4: Validated Experimental Protocol

To ensure reproducibility and isolate the true effects of your experimental variables, follow this self-validating methodology for long-term 13C-fucose labeling.

Workflow Step1 1. Reagent Prep (10-50 µM 13C-Fuc) Step2 2. Cell Synchronization (Serum Starvation) Step1->Step2 Step3 3. Isotope Labeling (12-72h Incubation) Step2->Step3 Step4 4. Viability Assay (Flow Cytometry) Step3->Step4 Step5 5. GC-MS/LC-MS (Isotope Tracing) Step3->Step5

Standardized workflow for 13C-fucose metabolic labeling and cytotoxicity assessment.

Phase 1: Reagent Preparation & Standardization

  • Reconstitute 6-Deoxy-L-[1-13C]fucose in sterile, endotoxin-free water to create a 10 mM stock solution. Causality: Avoid DMSO, as solvent toxicity can confound cell viability readouts[5].

  • Aliquot the stock to avoid repeated freeze-thaw cycles, which degrade the monosaccharide and introduce oxidative by-products[3].

Phase 2: Cell Synchronization & Labeling 3. Seed cells in standard growth media and allow adherence. Once at 60% confluency, wash with PBS and switch to low-serum media (1% FBS) for 12 hours to synchronize the cell cycle. 4. Prepare the labeling media: Supplement complete media with 30-50 µM 13C-fucose. Causality: This specific concentration window is scientifically proven to suppress the de novo GDP-fucose pathway, forcing the cell to rely entirely on the salvage pathway for glycosylation, thereby maximizing 13C incorporation without inducing severe metabolic toxicity[2]. 5. Critical Step: Set up three parallel control wells: a Vehicle control (water), an Unlabeled L-fucose control (50 µM), and an Osmotic control (50 µM Mannitol)[4].

Phase 3: Monitoring & Harvesting (Long-Term) 6. For experiments exceeding 48 hours, perform a 50% media exchange with fresh labeling media at the 48-hour mark. Causality: This prevents the accumulation of toxic metabolic by-products and mitigates oxidative stress[3]. 7. Harvest cells at the desired endpoint. Split the sample: use 10% for flow cytometry-based viability assessment (e.g., Annexin V/PI) and 90% for downstream GC-MS or LC-MS/MS analysis to quantify 13C-fucose incorporation into N-glycans[6].

References
  • Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions Journal of Cell Biology / UCSD[Link]

  • Aberrant L-Fucose Accumulation and Increased Core Fucosylation Are Metabolic Liabilities in Mesenchymal Glioblastoma AACR Journals[Link]

  • L-Fucose is a candidate monosaccharide neuromodulator and mitigates Alzheimer's synaptic deficits bioRxiv[Link]

  • Fucose content of monoclonal antibodies can be controlled by culture medium osmolality for high antibody-dependent cellular cytotoxicity PMC / NIH[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Spectral Overlap in ¹³C NMR of Complex Samples

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the common...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the common and often complex challenge of spectral overlap in ¹³C Nuclear Magnetic Resonance (NMR) of complex samples such as natural product extracts, metabolomics samples, and reaction mixtures.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered when dealing with spectral overlap in ¹³C NMR.

Q1: Why are my ¹³C NMR peaks overlapping? I thought the ¹³C chemical shift range was very large.

A1: While ¹³C NMR benefits from a much larger chemical shift dispersion compared to ¹H NMR, which significantly reduces the probability of overlap, it is not entirely immune, especially in complex mixtures[1][2][3][4]. Several factors can lead to peak overlap:

  • High Molecular Complexity: Samples like biological extracts or synthetic reaction mixtures contain a vast number of different molecules. With dozens or hundreds of compounds, it's statistically probable that some carbons will have very similar chemical environments and therefore similar chemical shifts[1].

  • Structural Similarity: The presence of isomers, conformers, or structurally related compounds (e.g., metabolites in the same pathway) often results in very close chemical shifts that are difficult to resolve[1].

  • Signal Broadening: Peak broadening can exacerbate overlap. Common causes include high sample viscosity, the presence of paramagnetic impurities (even trace amounts), or chemical exchange phenomena[1][5]. Highly concentrated samples can also lead to broader lines due to increased solution viscosity[6].

  • Low Digital Resolution: Insufficient acquisition time (AQ) can lead to truncation of the Free Induction Decay (FID), resulting in artificially broad lines and "sinc wiggles" that can obscure adjacent peaks.

Q2: What is the simplest first step I should take to resolve overlapping ¹³C peaks?

A2: The most straightforward and often effective initial step is to change the deuterated solvent[1]. Different solvents alter the chemical environment of the solute through varying interactions like hydrogen bonding, dielectric effects, or Aromatic Solvent-Induced Shifts (ASIS)[1]. These new interactions can change the shielding of specific carbon nuclei to different extents, potentially separating the overlapping signals. For example, switching from CDCl₃ to a more polar solvent like methanol-d₄ or a non-polar aromatic solvent like benzene-d₆ can induce significant, non-uniform changes in chemical shifts across the molecule[1][5].

Q3: My peaks are broad, which is making the overlap worse. What can I do?

A3: Broad peaks are a common problem that significantly worsens spectral overlap. Here’s a checklist to address peak broadening:

  • Check Sample Preparation: Ensure your sample is properly prepared. It should be free of any solid particles or precipitates. Filter the sample through a pipette with a glass wool plug into a clean, high-quality NMR tube[7].

  • Reduce Concentration: Highly concentrated samples can be viscous, which slows molecular tumbling and leads to broader lines[5][6]. Try diluting your sample. While this reduces signal-to-noise per scan, the gain in resolution can often be worth the extra acquisition time.

  • Remove Paramagnetic Species: Dissolved oxygen is paramagnetic and can cause significant line broadening. For high-resolution work, degassing the sample using the freeze-pump-thaw technique or by bubbling an inert gas like nitrogen or argon through the solution can help. Be cautious not to evaporate your solvent during this process.

  • Optimize Acquisition Parameters: Ensure your acquisition time (AQ) is sufficient. A longer AQ allows the FID to decay more fully, resulting in narrower natural linewidths.

Q4: How can changing the sample temperature help with peak overlap?

A4: Variable Temperature (VT) NMR can be a powerful tool for resolving overlap[1]. Changing the temperature can affect the spectrum in two primary ways:

  • Altering Chemical Shifts: The chemical shifts of different nuclei can have varying dependencies on temperature. Changing the acquisition temperature may cause two overlapping signals to shift by different amounts, leading to their resolution[1].

  • Modifying Molecular Dynamics: If a molecule exists as a mixture of rapidly interconverting conformers, you may see a single, averaged, and potentially broad signal at room temperature. Lowering the temperature can slow this exchange, sometimes to the point where you can resolve distinct signals for each conformer. Conversely, increasing the temperature can sometimes sharpen exchange-broadened peaks[1].

Q5: When should I move from simple 1D NMR to 2D NMR experiments?

A5: You should consider 2D NMR when the foundational troubleshooting steps (changing solvent, temperature, and optimizing sample preparation) fail to resolve the spectral overlap[1]. 2D NMR experiments work by spreading the signals across a second frequency dimension, which dramatically increases spectral resolution[8][9]. For ¹³C analysis, the Heteronuclear Single Quantum Coherence (HSQC) experiment is the most common and powerful starting point[1][10].

Q6: What is the difference between HSQC and HMBC, and which one should I use?

A6: Both are fundamental 2D experiments for structural elucidation, but they reveal different information:

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to (i.e., one-bond ¹J-couplings)[8][10][11]. It is extremely useful for assigning protonated carbons and leverages the high resolution of the ¹³C dimension to resolve overlapping proton signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds, and sometimes 4)[1][10][11][12]. It is crucial for piecing together molecular fragments by showing longer-range connectivity. It also helps identify non-protonated (quaternary) carbons, which do not appear in an HSQC spectrum[12].

When to use them: Start with an HSQC to get a clear map of all direct C-H connections. Then, run an HMBC to connect the molecular fragments and identify quaternary carbons. Overlaying the two spectra is a powerful analysis technique[12].

Part 2: In-Depth Troubleshooting Guides & Protocols
Guide 1: Foundational Troubleshooting Workflow

When faced with spectral overlap, a systematic approach starting with the simplest variables is most effective. This guide details the initial steps of sample re-evaluation and acquisition parameter optimization.

G cluster_0 Start: Overlapping Spectrum cluster_1 Step 1: Sample Preparation Review cluster_2 Step 2: Solvent Change cluster_3 Step 3: Temperature Variation cluster_4 Step 4: Advanced Methods start Overlapping ¹³C Spectrum Observed prep Re-evaluate Sample Prep - Concentration too high? - Particulates present? - Tube quality sufficient? start->prep solvent Acquire Spectrum in a Different Deuterated Solvent prep->solvent Issue Persists end Resolution Achieved prep->end Resolved temp Acquire Spectra at Varying Temperatures solvent->temp Issue Persists solvent->end Resolved advanced Proceed to 2D NMR & Advanced Techniques temp->advanced Issue Persists temp->end Resolved

Caption: Initial troubleshooting workflow for overlapping NMR peaks.

  • Re-evaluate Sample Preparation:

    • Concentration: For standard ¹³C experiments, a higher concentration is often used to overcome low sensitivity[7]. However, if line broadening is observed, prepare a new, more dilute sample. A good starting point for many small molecules is 20-50 mg in 0.5-0.7 mL of solvent[5][6].

    • Purity & Filtration: Ensure the sample is fully dissolved. Any suspended particulate matter will severely degrade spectral quality by distorting the magnetic field homogeneity. Filter every sample through a Pasteur pipette packed with a small, tight plug of glass wool directly into a clean, high-quality NMR tube[7]. Do not use cotton wool, as solvents can leach impurities from it.

    • NMR Tubes: Use high-quality NMR tubes rated for your spectrometer's field strength. Avoid tubes with scratches or chipped tops[7].

  • Change NMR Solvent:

    • Acquire a standard ¹³C spectrum in your initial solvent.

    • Prepare a new sample in a different deuterated solvent with different properties (e.g., polarity, aromaticity). See the table below for common choices.

    • Acquire a new spectrum and compare the peak separation with the original.

  • Vary Experimental Temperature:

    • After loading the sample, allow it to equilibrate at the initial temperature (e.g., 298 K) for 5-10 minutes. Shim the spectrometer carefully.

    • Acquire a spectrum.

    • Increase or decrease the temperature in 10 K increments. At each new temperature, allow the sample to equilibrate for another 5-10 minutes and re-shim before acquisition[1].

    • Compare the spectra to identify a temperature that provides optimal resolution.

Guide 2: Advanced Resolution with 2D NMR Spectroscopy

When 1D methods are insufficient, 2D NMR is the definitive solution. The ¹H-¹³C HSQC experiment is the workhorse for resolving overlap by spreading signals into a second dimension.

G cluster_1D 1D ¹H Spectrum (F2 Axis) cluster_2D 2D ¹H-¹³C HSQC Spectrum a Signal A overlap Overlapping Signals b Signal B peak_a overlap->peak_a Dispersed by ¹³C Shift peak_b overlap->peak_b x_axis ¹H Chemical Shift (ppm) y_axis ¹³C Chemical Shift (ppm) label_a Resolved Peak A peak_a->label_a label_b Resolved Peak B peak_b->label_b

Caption: 2D HSQC resolves overlapping ¹H signals by their attached ¹³C chemical shifts.

This protocol provides a general guideline for setting up a standard, sensitivity-enhanced HSQC experiment on a modern spectrometer (e.g., using Bruker's hsqcedetgpsisp2.2 pulse program).

  • Load Sample and Lock/Shim: Load your sample, lock on the deuterium signal of the solvent, and shim the magnetic field for optimal homogeneity.

  • Acquire ¹H and ¹³C Reference Spectra: Obtain standard 1D ¹H and ¹³C spectra. This is essential for determining the correct spectral widths for the 2D experiment.

  • Set Up the HSQC Experiment:

    • Pulse Program: Select an edited, sensitivity-enhanced HSQC pulse program.

    • Spectral Widths (SW): Set the F2 (¹H) and F1 (¹³C) spectral widths to cover all signals of interest, as determined from your 1D spectra.

    • Transmitter Frequency Offsets (O1P/O2P): Center the transmitter frequencies in the middle of the respective ¹H and ¹³C spectral regions.

    • Data Points (TD): Set the number of complex points in the direct dimension (F2, ¹H) to 2K (2048) and in the indirect dimension (F1, ¹³C) to 256. This is a good starting point for resolution and experiment time.

    • Number of Scans (NS): Set the number of scans per increment. A value of 8 to 16 is typical, but this may need to be increased for dilute samples.

    • Relaxation Delay (D1): A delay of 1-2 seconds is standard.

    • ¹J-Coupling Constant: Set the evolution delay to correspond to an average one-bond C-H coupling constant, typically ~145 Hz.

  • Acquisition: Start the experiment. The total experiment time will be displayed.

  • Processing:

    • After acquisition, apply a Fourier transform in both dimensions (F2 and F1).

    • Use appropriate window functions (e.g., squared sine-bell) to improve resolution and reduce noise.

    • Phase the spectrum carefully in both dimensions.

    • The resulting 2D plot will show cross-peaks corresponding to each C-H bond, with overlapping signals now resolved[9].

Guide 3: Pushing the Limits - Advanced Acquisition and Processing

For the most challenging samples, advanced hardware, acquisition techniques, and software processing can provide the necessary resolution.

  • Hardware: Using Cryogenic Probes (CryoProbes):

    • Principle: CryoProbes cool the NMR detection coil and preamplifiers to cryogenic temperatures (~20-30 K), which dramatically reduces thermal noise[13][14].

    • Benefit: This results in a significant increase in signal-to-noise ratio (S/N), with gains of up to 5-fold for ¹³C detection[14]. While not directly increasing resolution, the enhanced S/N allows for the analysis of much more dilute samples (reducing viscosity-related broadening) or a reduction in experiment time[13][15]. This improved sensitivity is particularly beneficial for demanding 2D experiments on complex, low-concentration samples like those found in metabolomics[13].

  • Acquisition: Non-Uniform Sampling (NUS):

    • Principle: In a conventional 2D NMR experiment, data is sampled uniformly at every increment in the indirect dimension. NUS is a method that intelligently skips a fraction of these increments[16][17]. The full dataset is then reconstructed using specialized algorithms.

    • Benefit: NUS allows you to achieve significantly higher resolution in the indirect dimension without increasing the total experiment time[16][18]. For example, you can set up an experiment with 1024 increments for high ¹³C resolution but only acquire 25% or 50% of the data points, drastically shortening the experiment while retaining the resolution benefits after reconstruction[17][18][19]. This is a powerful tool for resolving very closely spaced signals in complex mixtures[18][20].

  • Processing: Spectral Deconvolution:

    • Principle: Deconvolution is a software-based post-processing technique. It fits the overlapping experimental signals to a mathematical model of peak shapes (typically Lorentzian or Gaussian) to separate the individual components[21].

    • Benefit: When peaks are too close to be resolved by other means, deconvolution can computationally separate them and allow for the extraction of their individual frequencies, linewidths, and integrals. This is particularly useful for quantitative analysis of overlapping signals[22]. Software packages like Mnova and TopSpin have built-in deconvolution routines[1][23].

Part 3: Data & Reference Tables
Table 1: Comparison of Troubleshooting Techniques for ¹³C NMR Overlap
TechniquePrinciple of OperationProsConsBest For
Change Solvent Alters solute-solvent interactions, inducing differential chemical shifts.[1]Simple, fast, and often very effective.Requires additional sample material; may alter sample chemistry (e.g., pH).Initial troubleshooting when overlap is moderate.
Vary Temperature Affects chemical shifts and molecular dynamics (e.g., conformational exchange).[1]Can resolve conformers; may sharpen exchange-broadened peaks.Can be time-consuming; may cause sample degradation at high temperatures.Samples with conformational flexibility or temperature-dependent shifts.
2D NMR (HSQC/HMBC) Spreads signals across a second frequency dimension.[8]Dramatically increases resolution; provides valuable connectivity information.Significantly longer experiment times; requires more complex setup and processing.Severely crowded spectra and for full structural elucidation.
CryoProbes Reduces thermal noise in the detector, boosting S/N.[13][14]Massive sensitivity gain; enables work with very dilute samples.High initial cost; requires cryogen maintenance.Mass-limited or very low concentration samples (e.g., metabolomics, natural products).
Non-Uniform Sampling (NUS) Skips data points in the indirect dimension and reconstructs the spectrum.[16][18]Achieves high resolution without a proportional increase in experiment time.Reconstruction can sometimes introduce artifacts if sampling is too sparse.Enhancing resolution in 2D experiments on complex mixtures under time constraints.
Table 2: Common Deuterated Solvents for Modifying Chemical Shifts
SolventChemical FormulaPolarityKey Characteristics & Uses
Chloroform-dCDCl₃Non-polarMost common general-purpose solvent. Can be slightly acidic.[7]
Acetone-d₆(CD₃)₂COPolar AproticGood for dissolving a wide range of polar and non-polar compounds.
Dimethyl sulfoxide-d₆(CD₃)₂SOPolar AproticHigh boiling point; excellent for poorly soluble compounds. Can obscure signals around 40 ppm.
Methanol-d₄CD₃ODPolar ProticCan exchange with labile protons (e.g., -OH, -NH). Good for polar compounds.
Water-d₂D₂OPolar ProticUsed for highly polar, water-soluble samples like biomolecules and metabolites.
Benzene-d₆C₆D₆Non-polarAromatic ring current (ASIS) can induce large, useful shifts, especially for molecules with specific geometries.[1]
Part 4: References
  • How Cryogenic NMR Probes Improve Sensitivity for Low-Concentration Samples. (2025, July 28). BenchChem.

  • Technical Support Center: Navigating Overlapping Peaks in ¹³C NMR of Labeled Extracts. (2025, December). BenchChem.

  • NMR Sample Preparation. Queen's University.

  • MAS Cryoprobe Enhances Solid-State NMR Signals of α-Synuclein Fibrils. (2025, September 21). PMC.

  • TXO CryoProbe - Biomolecular NMR Spectroscopy. Bruker.

  • Resolution-enhanced 2D NMR of complex mixtures by non-uniform sampling. (2024, September 8). Royal Society of Chemistry.

  • Quantification of single components in complex mixtures by 13C NMR. (2022, February 17). Magritek.

  • Optimized Default 13C Parameters. (2020, May 4). University of Missouri-St. Louis.

  • Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time. PMC.

  • MRI CryoProbe System from Bruker BioSpin. (2025, November 28). News-Medical.Net.

  • High-Resolution Homonuclear 2D NMR of Carbon-13 Enriched Metabolites and their Mixtures. PMC.

  • Evaluation of Non-Uniform Sampling 2D 1H–13C HSQC Spectra for Semi-Quantitative Metabolomics. (2020, May 16). PMC.

  • Sample preparation for NMR measurements and points to keep in mind. JEOL.

  • MAS cryoprobe enhances solid-state NMR signals of α-synuclein fibrils. (2025, September 21). bioRxiv.

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts.

  • Enhancing Accuracy of 2D 1H–13C HSQC NMR Spectra Under Low Sampling Rates via Non-Harmonic Analysis and Band Segmentation. (2025, July 2). IEEE Xplore.

  • NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. (2010, May 11). ACS Publications.

  • Sample Preparation and Positioning. University of California, Riverside.

  • The advantages of overlaying an HSQC spectrum with an HMBC spectrum. (2026, January 27). ACD/Labs.

  • NMR sample preparation. University of Ottawa.

  • 5.7: 13C-NMR Spectroscopy. (2021, September 12). Chemistry LibreTexts.

  • Quantification of single components in complex mixtures by 13C NMR. (2022, February 17). Magritek.

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.

  • Fine optimization of a dissolution dynamic nuclear polarization experimental setting for 13C NMR of metabolic samples. (2022, September 29). ResearchGate.

  • Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. (2013, March 19). ACS Publications.

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. BenchChem.

  • Use of Non-Uniform Sampling (NUS) in 2D NMR. (2022, December 7). University of Michigan.

  • High-sensitivity, broadband-decoupled 13C MR spectroscopy in humans at 7 T using 2D heteronuclear single-quantum coherence (HSQC). PMC.

  • Optimized 13C Relaxation-Filtered Nuclear Magnetic Resonance: Harnessing Optimal Control Pulses and Ultra-High Magnetic Fields for Metalloprotein Structural Elucidation. (2025, April 19). MDPI.

  • NMR Techniques in Organic Chemistry: a quick guide. University of Bath.

  • Optimizing NMR Processing: Techniques and Best Practices. JEOL USA.

  • 13C Direct Detected NMR for Challenging Systems. PMC.

  • Resolution of overlapping signals using 2D NMR spectroscopy. ResearchGate.

  • HSQC and HMBC. Columbia University.

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6). IntechOpen.

  • Tutorial Deconvolution. University of Wisconsin-Madison.

  • NMR Software. SpinCore Technologies.

  • 13C-Satellite Decoupling Strategies for Improving Accuracy in Quantitative Nuclear Magnetic Resonance. (2020, December 10). ACS Publications.

  • 13 Carbon NMR. NMR Service.

  • 6-CMR-1 Measuring 13C NMR Spectra. University of Wisconsin-Madison.

  • Disentangling Complex Mixtures of Compounds with Near-Identical (1) H and (13) C NMR Spectra using Pure Shift NMR Spectroscopy. (2015, May 18). PubMed.

  • Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). (2009, June 5). Mestrelab Research.

  • Tutorial Mestenova: Basic processing of a 13C NMR and DEPT-135 spectra. (2016, October 6). YouTube.

Sources

Optimization

Technical Support Center: Navigating the Metabolic Conversion of ¹³C Fucose

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ¹³C fucose. This guide is designed to provide in-depth technical assistance, troubleshooting advice, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ¹³C fucose. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your stable isotope tracing experiments. We will delve into the intricacies of fucose metabolism, offering field-proven insights to help you navigate the complexities of tracking its conversion to other sugars.

I. Foundational Concepts: The Two Paths of Fucose Metabolism

Before troubleshooting, it's crucial to understand the metabolic pathways governing fucose utilization in mammalian cells. Exogenously supplied fucose, including your ¹³C-labeled tracer, is primarily metabolized through the salvage pathway .[1] This pathway is distinct from the de novo synthesis pathway , which generates GDP-fucose from GDP-mannose.[1][2][3]

  • The Salvage Pathway: Exogenous fucose is transported into the cell, phosphorylated by fucokinase (FUK), and then converted to GDP-L-fucose by GDP-fucose pyrophosphorylase (GFPP).[1] This GDP-L-fucose, now carrying the ¹³C label, serves as the donor substrate for fucosyltransferases, which attach fucose to glycans on proteins and lipids.[1]

  • The De Novo Pathway: This pathway synthesizes GDP-fucose from GDP-mannose through a series of enzymatic reactions.[2][3] In a typical ¹³C fucose tracing experiment, this pathway will produce unlabeled GDP-fucose, assuming other carbon sources like glucose are unlabeled.[1]

It's important to note that the de novo pathway is the primary source of GDP-fucose in most cells, contributing to approximately 90% of the total pool, with the salvage pathway providing the remaining 10%.[2][4] However, the presence of exogenous fucose can suppress the de novo pathway, making the salvage pathway the major contributor to the fucosylated glycan pool.[5][6]

Metabolic Pathway of ¹³C Fucose

FucoseMetabolism cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_golgi Golgi Apparatus cluster_denovo De Novo Pathway 13C_Fucose_ext ¹³C L-Fucose 13C_Fucose_int ¹³C L-Fucose 13C_Fucose_ext->13C_Fucose_int Transport 13C_Fuc_1_P ¹³C Fucose-1-Phosphate 13C_Fucose_int->13C_Fuc_1_P Fucokinase (FUK) 13C_GDP_Fuc ¹³C GDP-L-Fucose 13C_Fuc_1_P->13C_GDP_Fuc GDP-Fucose Pyrophosphorylase (GFPP) Fucosyltransferases Fucosyltransferases 13C_GDP_Fuc->Fucosyltransferases 13C_Fucosylated_Glycans ¹³C Fucosylated Glycans Fucosyltransferases->13C_Fucosylated_Glycans GDP_Mannose GDP-Mannose GDP_Fucose_unlabeled GDP-L-Fucose (unlabeled) GDP_Mannose->GDP_Fucose_unlabeled GMDS/TSTA3 GDP_Fucose_unlabeled->Fucosyltransferases

Caption: Metabolic fate of exogenous ¹³C L-Fucose via the salvage pathway.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the design and interpretation of ¹³C fucose labeling experiments.

Q1: What is the expected metabolic fate of ¹³C fucose in mammalian cells?

A1: The primary fate of exogenously supplied ¹³C L-fucose is its incorporation into fucosylated glycans via the salvage pathway.[1] The ¹³C label is retained throughout this process.[1] While some studies have reported the potential for fucose to be catabolized, particularly by intestinal microflora if administered orally, parenteral administration in animal models shows minimal oxidation to CO₂.[7] In cell culture, it is generally assumed that the vast majority of the ¹³C label from fucose will be found in GDP-fucose and subsequently in fucosylated glycoconjugates.

Q2: Can the ¹³C label from fucose be transferred to other monosaccharides?

A2: Under normal metabolic conditions in mammalian cells, the carbon skeleton of fucose is not significantly converted into other sugars like glucose, mannose, or galactose. Fucose is a deoxyhexose, and its metabolic pathways are primarily directed towards activation to GDP-fucose and incorporation into glycans, or degradation.[8] Therefore, observing significant ¹³C enrichment in other monosaccharides derived from a ¹³C fucose tracer would be an unexpected result and may warrant further investigation into potential metabolic crosstalk under your specific experimental conditions or analytical artifacts.

Q3: What analytical techniques are best suited for tracking ¹³C fucose metabolism?

A3: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the two major techniques for metabolic profiling.[9][10]

  • Mass Spectrometry (GC-MS or LC-MS): Highly sensitive and capable of detecting a large number of metabolites.[9][10] MS-based methods are excellent for quantifying the mass isotopologue distribution (MID) of fucose-containing glycans and other metabolites, which allows for the determination of the relative contribution of the salvage pathway to total fucosylation.[1][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While generally less sensitive than MS, NMR provides detailed structural information and can distinguish between isotopomers (molecules with the same number of ¹³C atoms but at different positions).[12] ¹H NMR can be used to indirectly quantify ¹³C enriched molecules, offering a high-throughput method for analysis.[9][10]

Q4: How do I choose the right ¹³C-labeled fucose tracer for my experiment?

A4: The choice of tracer depends on your experimental goals. Uniformly labeled ¹³C-L-fucose (U-¹³C-L-fucose) is a common choice as it provides a strong signal for tracking incorporation into fucosylated glycans. Position-specific labeled fucose, such as [1-¹³C]-L-fucose or [6-¹³C]-L-fucose, can be used for more detailed metabolic flux analysis, although this is less common for fucose metabolism studies.

III. Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your ¹³C fucose tracing experiments.

Problem Potential Causes Troubleshooting Steps & Solutions
Low or no incorporation of ¹³C fucose into glycans. 1. Poor cell health or viability: Metabolically compromised cells will have reduced uptake and incorporation of the tracer.[13] 2. Suboptimal tracer concentration: The concentration of ¹³C fucose may be too low for efficient uptake.[13] 3. Insufficient incubation time: The labeling duration may be too short to see significant incorporation.[13] 4. Competition from unlabeled fucose: The presence of unlabeled fucose in the culture medium or serum can dilute the ¹³C label.1. Assess cell health: Check cell viability using methods like trypan blue exclusion. Ensure cells are in the exponential growth phase. 2. Optimize tracer concentration: Perform a dose-response experiment with varying concentrations of ¹³C fucose (a common starting range is 50-200 µM).[14] 3. Perform a time-course experiment: Sample at multiple time points (e.g., 8, 12, 24, 48, and 72 hours) to determine the optimal labeling duration for your cell line.[15][16] 4. Use fucose-free medium and dialyzed serum: This will minimize the dilution of your ¹³C tracer.
High background of unlabeled fucose. 1. Active de novo synthesis: The cell's endogenous production of unlabeled GDP-fucose can be significant.[2][4] 2. Salvage from glycoprotein degradation: Cells can recycle unlabeled fucose from the breakdown of existing glycoproteins.[5]1. Increase ¹³C fucose concentration: Higher concentrations of exogenous fucose can suppress the de novo pathway.[5][6] 2. Use inhibitors of the de novo pathway (with caution): This is an advanced approach and may have off-target effects. 3. Pre-label cells with ¹³C fucose: For studies on fucose salvage from degradation, pre-labeling cellular glycoproteins with ¹³C fucose before the main experiment can be informative.[5]
Unexpected ¹³C-labeled metabolites. 1. Contamination of the ¹³C fucose tracer: The tracer itself may contain impurities. 2. Unanticipated metabolic pathways: Under certain cellular conditions (e.g., specific disease states or drug treatments), novel metabolic conversions may occur. 3. Analytical artifacts: In-source fragmentation during mass spectrometry analysis can sometimes lead to misinterpretation of data.1. Verify tracer purity: Analyze the ¹³C fucose tracer alone using your analytical method to check for contaminants. 2. Thorough literature review: Investigate if there is any evidence for the observed metabolic conversion in similar biological systems. 3. Confirm with authentic standards: If possible, obtain authentic standards of the unexpected labeled metabolites to confirm their identity by comparing retention times and fragmentation patterns.
Difficulty in quantifying ¹³C enrichment. 1. Low signal-to-noise ratio in analytical data: This is a common challenge, especially with NMR.[17] 2. Complex fragmentation patterns in MS: This can make it difficult to accurately determine the mass isotopologue distribution. 3. Overlapping peaks in chromatography. 1. Optimize sample preparation and analytical parameters: For NMR, increase the number of scans and optimize relaxation delays.[17] For MS, optimize ionization and fragmentation conditions. 2. Use specialized software for MID analysis: There are various software packages available for correcting for natural isotope abundance and calculating fractional enrichment. 3. Improve chromatographic separation: Optimize your LC or GC method to better resolve metabolites of interest.
Experimental Workflow for ¹³C Fucose Tracing

Caption: A generalized workflow for ¹³C fucose metabolic tracing experiments.

IV. Key Experimental Protocols

This section provides detailed, step-by-step methodologies for core experiments in ¹³C fucose tracing.

Protocol 1: Metabolic Labeling of Mammalian Cells with ¹³C L-Fucose

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS)

  • ¹³C L-Fucose (e.g., uniformly labeled, >98% enrichment)

  • Sterile tissue culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells at a density that will result in approximately 80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in complete culture medium with standard FBS.

  • Preparation of Labeling Medium: Prepare fresh culture medium supplemented with ¹³C L-Fucose. A final concentration of 50-200 µM is a good starting point.[14] Use dFBS to minimize the presence of unlabeled fucose.

  • Labeling: Aspirate the standard culture medium and wash the cells once with PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Harvesting: After the incubation period, wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer. Proceed immediately with metabolite extraction.

Protocol 2: Metabolite Extraction for Mass Spectrometry Analysis

Materials:

  • Labeled cells from Protocol 1

  • Ice-cold 80% Methanol (-80°C)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching and Extraction: After the final PBS wash, add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

  • Cell Lysis: Scrape the cells from the plate in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation: Incubate the lysate at -80°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >13,000 x g) at 4°C for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble metabolites, and transfer it to a new tube. The pellet contains proteins and other macromolecules.

  • Sample Storage: Store the metabolite extracts at -80°C until analysis.

V. References

  • The fucose salvage pathway inhibits invadopodia formation and extracellular matrix degradation in melanoma cells - PubMed. (2018). PubMed. [Link]

  • High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC. PMC. [Link]

  • High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR. (2016). ACS Publications. [Link]

  • Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC. PMC. [Link]

  • Quantification of ¹³C enrichments and isotopomer abundances for metabolic flux analysis using 1D NMR spectroscopy - PubMed. PubMed. [Link]

  • Fucose: biosynthesis and biological function in mammals | Glycobiology - Oxford Academic. (2003). Oxford Academic. [Link]

  • Interplay between de novo and salvage pathways of GDP-fucose synthesis - Semantic Scholar. (2024). Semantic Scholar. [Link]

  • Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions. (2022). Journal of Biological Chemistry. [Link]

  • Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - Analytical Methods (RSC Publishing). RSC Publishing. [Link]

  • Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions. PNAS. [Link]

  • Metabolism of L-fucose-1-14C and of fucose glycoproteins in the rat - American Journal of Physiology. (1969). American Journal of Physiology. [Link]

  • Fucose metabolism. Free L -fucose is converted to GDP-fucose by the... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • Fucose - Wikipedia. Wikipedia. [Link]

  • Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer - bioRxiv.org. (2024). bioRxiv. [Link]

  • Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer - ResearchGate. ResearchGate. [Link]

  • A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC - NIH. PMC. [Link]

  • Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions. (2022). PNAS. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Signal-to-Noise in ¹³C NMR Spectroscopy

Welcome to the technical support center for ¹³C NMR. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal-to-noise ratio (S/N) in their ¹³C NMR exp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for ¹³C NMR. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal-to-noise ratio (S/N) in their ¹³C NMR experiments. The inherent low sensitivity of the ¹³C nucleus, due to its low natural abundance (1.1%) and smaller gyromagnetic ratio compared to ¹H, presents a common challenge.[1][2] This guide provides in-depth, field-proven insights and step-by-step protocols to help you acquire high-quality ¹³C NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What is the quickest way to improve the S/N of my ¹³C NMR spectrum?

The most straightforward method is to increase the number of scans (NS). The S/N ratio increases with the square root of the number of scans.[3] Therefore, quadrupling the number of scans will double the S/N, albeit at the cost of increased experiment time.[3]

Q2: How does sample concentration affect my ¹³C NMR spectrum?

Higher sample concentration directly leads to a better signal-to-noise ratio.[4][5] For small molecules, a concentration of 50-100 mg in 0.5-0.7 mL of deuterated solvent is typically recommended for a good ¹³C spectrum.[3][6]

Q3: My quaternary carbons have very weak signals. What can I do?

Quaternary carbons often have long spin-lattice relaxation times (T₁) and lack the Nuclear Overhauser Effect (NOE) enhancement, resulting in weak signals.[7][8] To improve their detection, ensure an adequate relaxation delay (D1) and consider using a smaller flip angle (e.g., 30°) to allow for faster signal averaging without saturation.[3][9]

Q4: What is the benefit of using a cryoprobe?

A cryoprobe significantly enhances sensitivity by cooling the radiofrequency coil and preamplifiers, which drastically reduces thermal noise.[10][11] This can result in a 3-4 fold or even higher increase in S/N compared to a room-temperature probe, leading to a substantial reduction in experiment time.[10][11][12]

Q5: When should I consider using a paramagnetic relaxation agent?

Paramagnetic relaxation agents, such as chromium(III) acetylacetonate (Cr(acac)₃), can be added to your sample to shorten the T₁ relaxation times of carbon nuclei.[13][14] This is particularly useful for quantitative ¹³C NMR or when dealing with molecules that have very long T₁ values, as it allows for a shorter relaxation delay and thus faster acquisition of scans.[13][15]

Troubleshooting Guide: Low Signal-to-Noise Ratio

This guide provides a systematic approach to identifying and resolving the root causes of low S/N in your ¹³C NMR experiments.

Sample Preparation and Handling

Proper sample preparation is the foundation of a high-quality NMR spectrum.

Issue: Inadequate Sample Concentration or Volume

  • Causality: A lower concentration of ¹³C nuclei in the active volume of the NMR coil will result in a weaker signal.

  • Protocol: Optimizing Sample Concentration

    • Determine Target Concentration: For small molecules (<1000 g/mol ), aim for a concentration of 50-100 mg in 0.5-0.7 mL of solvent.[6]

    • Solvent Volume: Use the appropriate amount of deuterated solvent to ensure the sample fills the detection volume of the probe, typically around 4-5 cm in a standard 5 mm NMR tube.[16]

    • Complete Dissolution: Ensure your sample is fully dissolved.[3] Any solid particles can degrade the magnetic field homogeneity, leading to broader lines and lower S/N.[3]

    • Filtering: If particulates are present, filter the sample into the NMR tube using a pipette with a cotton or glass wool plug.[3][5]

Issue: Poor Choice of NMR Tube or Solvent

  • Causality: Low-quality NMR tubes with imperfections can distort the magnetic field, while an inappropriate solvent can interfere with the experiment.

  • Recommendations:

    • High-Quality Tubes: Use clean, high-quality NMR tubes rated for the magnetic field strength of your spectrometer.[3]

    • Appropriate Solvent: Choose a deuterated solvent that fully dissolves your sample and has minimal signals in the spectral region of interest.[3]

Spectrometer Hardware and Setup

Optimizing the instrument setup is crucial for maximizing signal detection.

Issue: Poor Magnetic Field Homogeneity (Shimming)

  • Causality: An inhomogeneous magnetic field across the sample volume leads to broad spectral lines, which reduces the peak height and consequently the S/N.[17][18]

  • Protocol: Effective Shimming

    • Lock Signal: Maximize the deuterium lock level to ensure field stability.

    • Automated Shimming: Utilize the spectrometer's automated shimming routines.

    • Manual Adjustment: For challenging samples, manually adjust the Z1 and Z2 shims to maximize the lock level and improve the lineshape of a reference signal.[17] Good shimming leads to a higher signal and a better signal-to-noise ratio.[19]

Issue: Incorrect Probe Tuning and Matching

  • Causality: A poorly tuned probe reflects a significant portion of the radiofrequency pulse power, leading to inefficient excitation of the nuclei and a weaker detected signal.[20]

  • Protocol: Probe Tuning

    • Frequency and Solvent: Always tune the probe for the specific nucleus (¹³C) and solvent being used.[20]

    • Automated Tuning: Use the spectrometer's automatic tuning and matching functions.

    • Manual Verification: If the S/N is still low, manually check the tuning and matching to ensure optimal power delivery and detection.

Hardware Upgrade: The Power of Cryoprobes

For laboratories frequently dealing with low-concentration samples or requiring high throughput, a cryoprobe is a transformative hardware upgrade.

HardwareTypical S/N EnhancementKey Advantage
Room-Temperature ProbeBaselineStandard performance
Cryoprobe~3-7x or higherDrastically reduced thermal noise, leading to significant time savings.[10][21]
Experimental Parameters Optimization

Fine-tuning the acquisition parameters can yield substantial improvements in S/N.

Workflow for Parameter Optimization

G cluster_0 S/N Optimization Workflow Start Low S/N Spectrum Check_Conc Increase Sample Concentration? Start->Check_Conc Inc_Scans Increase Number of Scans (NS) Check_Conc->Inc_Scans If concentration is maximal Opt_Pulse Optimize Flip Angle (P1) Inc_Scans->Opt_Pulse Opt_Delay Adjust Relaxation Delay (D1) Opt_Pulse->Opt_Delay Use_PRA Consider Paramagnetic Agent Opt_Delay->Use_PRA Process_Data Apply Data Processing Use_PRA->Process_Data End High S/N Spectrum Process_Data->End

Caption: A logical workflow for troubleshooting low S/N in ¹³C NMR.

Key Parameters and Their Impact on S/N

ParameterRecommended SettingRationale
Number of Scans (NS) As high as practically possibleS/N increases with the square root of NS.[3]
Pulse Width (Flip Angle) ~30° for qualitative spectraA smaller flip angle allows for a shorter relaxation delay, enabling more scans in a given time, which is beneficial for carbons with long T₁s.[3][9]
Relaxation Delay (D1) 1-2 seconds for qualitative spectraShould be long enough to allow for sufficient relaxation between pulses to avoid signal saturation.[3] For quantitative analysis, a much longer delay (5-7 times the longest T₁) is required.[3]
Acquisition Time (AQ) ~1.0 secondA longer acquisition time can improve resolution but may not significantly impact S/N beyond a certain point. A value of around 1.0 second is often a good compromise.[9]
Advanced Sensitivity Enhancement Techniques

For particularly challenging samples, advanced methods can provide a significant boost in sensitivity.

Paramagnetic Relaxation Agents (PRAs)

  • Mechanism: PRAs like Cr(acac)₃ or Gd(III) complexes shorten the T₁ relaxation times of nearby nuclei.[13][22] This allows for a much shorter relaxation delay (D1) between scans, leading to a significant increase in the number of scans that can be acquired in a given time, thereby improving the S/N per unit time.[13]

  • Protocol: Using Cr(acac)₃

    • Preparation: Prepare a stock solution of Cr(acac)₃ in the deuterated solvent you are using.

    • Concentration: Add the PRA to your NMR sample to a final concentration of 0.01-0.1 M. The optimal concentration may need to be determined empirically.[14]

    • Caution: Be aware that excessive concentrations of PRA can lead to line broadening due to a shortening of the T₂ relaxation time, which can decrease resolution.[14]

Polarization Transfer Pulse Sequences

  • Mechanism: Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) transfer magnetization from the highly abundant and sensitive ¹H nuclei to the less sensitive ¹³C nuclei via J-coupling.[23] This can lead to a theoretical signal enhancement of up to a factor of four.

  • Application: DEPT is excellent for enhancing the signals of protonated carbons (CH, CH₂, CH₃) and can be much faster than a standard ¹³C experiment for obtaining this information.[4] However, it will not detect non-protonated (quaternary) carbons.[4]

Dynamic Nuclear Polarization (DNP)

  • Mechanism: DNP involves transferring the high spin polarization of electrons to the nuclear spins by microwave irradiation, which can lead to signal enhancements of several orders of magnitude.[24]

  • Application: While historically used more in solid-state NMR, recent advancements have made DNP increasingly viable for liquid-state NMR, offering massive sensitivity gains for studying small molecules and metabolites.[24]

Data Processing

Proper data processing can improve the final S/N of your spectrum.

Issue: Sub-optimal Apodization

  • Causality: Applying a weighting function to the Free Induction Decay (FID) before Fourier transformation can improve S/N at the expense of resolution.

  • Protocol: Exponential Multiplication

    • Access Processing Parameters: In your NMR software, locate the line broadening (LB) or exponential multiplication (EM) parameter.

    • Apply Line Broadening: For ¹³C spectra, applying an exponential multiplication with a line broadening factor (LB) of 1-2 Hz is a common practice to reduce noise.[9] This will slightly broaden the peaks but can make weak signals more visible.

G cluster_1 Interdependencies of Key Parameters for S/N Optimization NS Number of Scans (NS) Time Total Experiment Time NS->Time SN Signal-to-Noise (S/N) NS->SN improves as sqrt(NS) D1 Relaxation Delay (D1) D1->Time P1 Flip Angle (P1) P1->D1 influences optimal T1 T1 Relaxation T1->D1 determines PRA Paramagnetic Agent PRA->T1 shortens Time->SN

Caption: Interdependencies of key parameters for S/N optimization.

References

  • Troubleshooting Low Signal-to-Noise in 13C NMR Spectra: A Technical Guide - Benchchem.
  • Optimizing Sensitivity-enhanced Quantitative 13 C NMR Experiment by Genetic Algorithm.
  • How Cryogenic NMR Probes Improve Sensitivity for Low-Concentration Samples.
  • Quantification Studies in Continuous-Flow 13C Nuclear Magnetic Resonance Spectroscopy by Use of Immobilized Paramagnetic Relaxation Agents.
  • Pulse sequence for the recording of 13C{1H} spectra with sensitivity...
  • Paramagnetic Relaxation Agents for Enhancing Temporal Resolution and Sensitivity in Multinuclear FlowNMR Spectroscopy. PMC.
  • Usage of Paramagnetic Contrast Agents to Enhance 13C Signal Detection In Vitro. ISMRM.
  • Optimized Default 13C Parameters. UMass Amherst Chemistry.
  • Sensitivity-Enhanced Quantitative 13C NMR Spectroscopy via Cancellation of 1JCH Dependence in DEPT Polarization Transfers. Journal of the American Chemical Society.
  • Carbon-13 NMR.
  • 13 Carbon NMR. University of Warwick.
  • Tips for 13C Users. UMass Amherst NMR.
  • 13.9: ¹³C NMR Spectroscopy - Signal Averaging and FT-NMR. Chemistry LibreTexts.
  • Enhancing carbon-13 NMR signals in liquids. Max-Planck-Gesellschaft.
  • ¹H-detected ¹³C Photo-CIDNP as a Sensitivity Enhancement Tool in Solution NMR. PMC.
  • Lenz Lenses in a Cryoprobe: Boosting NMR Sensitivity Toward Environmental Monitoring of Mass-Limited Samples. Analytical Chemistry.
  • Paramagnetic relaxation in 13C nmr. Chemistry Stack Exchange.
  • NMR Sample Preparation.
  • nuclear magnetic resonance - spectroscopy.
  • Sample Prepar
  • High Sensitivity Cryoprobe. Bruker.
  • How To Prepare And Run An NMR Sample.
  • SHIMMING. University of Wisconsin-Madison Chemistry.
  • NMR Basics. University of Ottawa.
  • Shimming and locking. University of California, Santa Barbara.
  • How does shimming affect the resolution and sensitivity of the NMR? How can the optimum resolution be obtained in NMR?

Sources

Optimization

Technical Support Center: Navigating Common Pitfalls in Stable Isotope Labeling Experiments

Welcome to the Technical Support Center for Stable Isotope Labeling (SIL) experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights int...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Stable Isotope Labeling (SIL) experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common issues encountered during these powerful quantitative analyses. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to design robust, self-validating studies.

This center is structured to address specific problems in a question-and-answer format, mirroring the real-world challenges you face at the bench. We will cover critical stages from experimental design and sample preparation to data acquisition and analysis, with a strong emphasis on scientific integrity and logical problem-solving.

Troubleshooting Guides

Section 1: Experimental Design & Cell Culture

This initial phase is critical for the success of any SIL experiment. Errors made here can propagate throughout the workflow, leading to inaccurate and uninterpretable results.

Q1: My protein quantification is inaccurate, and I suspect incomplete labeling. How can I confirm this and what are the primary causes?

A1: Incomplete labeling is a frequent and significant source of quantification errors in metabolic labeling techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[1][2][3] It leads to an underestimation of protein abundance changes because the "heavy" labeled sample still contains "light" peptides, artificially skewing the heavy-to-light ratios.[3]

Confirmation Protocol: Assessing Labeling Efficiency

  • Pre-Mixing Analysis: Before combining your "light" and "heavy" samples, take a small aliquot of the "heavy" labeled cell lysate.

  • LC-MS/MS Analysis: Analyze this aliquot by mass spectrometry.

  • Data Analysis: Search the resulting data, specifying the heavy labeled amino acid as a variable modification. Calculate the labeling efficiency by comparing the peak areas of the heavy and light versions of identified peptides.

    • Efficiency (%) = (Heavy Peptide Area / (Heavy Peptide Area + Light Peptide Area)) * 100%

  • Target Efficiency: A labeling efficiency of >95% is generally considered acceptable for most SILAC experiments.[3][4][5]

Primary Causes and Solutions:

Cause Explanation Solution
Insufficient Cell Doublings For complete incorporation, the existing "light" protein pool must be diluted out through cell division and protein turnover.Ensure cells are cultured for a minimum of 5-6 doublings in the SILAC medium.[3][4][6] For slow-growing or non-dividing cells, extend the culture time significantly.
Incorrect Media Formulation The presence of "light" amino acids in the "heavy" medium will directly compete with the labeled amino acids for incorporation.Double-check that the SILAC medium is completely devoid of the "light" version of the amino acid you are labeling with.[6] Use dialyzed fetal bovine serum (FBS) to remove endogenous light amino acids.[7]
Poor Cell Health Unhealthy or stressed cells may have altered metabolism and protein synthesis rates, leading to inefficient label incorporation.Regularly monitor cell viability and morphology. Ensure the cells are healthy and actively growing in the SILAC media before starting the experiment.[7]

Troubleshooting Logic for Incomplete Labeling

A Incomplete Labeling Observed B Were cells grown for >5-6 doublings? A->B C Is the media formulation correct (no light AA)? B->C Yes F Increase culture time B->F No D Is dialyzed serum being used? C->D Yes G Prepare fresh, correct media formulation C->G No E Are cells healthy and actively dividing? D->E Yes H Switch to dialyzed FBS D->H No I Optimize cell culture conditions E->I No J Labeling Efficiency >95% Achieved E->J Yes F->A G->A H->A I->A

Caption: Troubleshooting workflow for incomplete SILAC labeling.

Q2: I'm observing unexpected mass shifts in my data that don't correspond to my labeled amino acids. What is happening?

A2: This is often due to the metabolic conversion of the labeled amino acid into another amino acid. The most common example is the conversion of heavy arginine to heavy proline by the enzyme arginase.[1][4][8] This phenomenon can significantly complicate data analysis and lead to quantification errors, as the mass shift will not be consistent with only arginine labeling.[1][3]

Troubleshooting Arginine-to-Proline Conversion:

  • Data Analysis Software: Utilize software tools, such as MaxQuant, that have built-in features to identify and account for arginine-to-proline conversion during the analysis.[3]

  • Media Supplementation: The most effective way to prevent this conversion is to supplement the SILAC medium with a high concentration of unlabeled L-proline (e.g., 200 mg/liter).[9][10] This feedback inhibits the metabolic pathway responsible for the conversion without affecting the incorporation of labeled arginine.[9]

  • Cell Line Choice: If conversion is a persistent issue, consider using a cell line with known low arginase activity.

Experimental Workflow to Mitigate Amino Acid Conversion

cluster_0 Cell Culture Phase cluster_1 Sample Preparation & Analysis cluster_2 Data Analysis Phase A Prepare SILAC Medium (Heavy Arg/Lys) B Supplement with unlabeled L-Proline A->B C Culture cells for >5-6 doublings B->C D Lyse Cells & Extract Proteins C->D E Mix Light & Heavy Samples D->E F Digest Proteins (Trypsin) E->F G LC-MS/MS Analysis F->G H Database Search G->H I Configure Software to Monitor for Proline Conversion H->I J Validate Quantification I->J

Caption: Workflow to prevent arginine-to-proline conversion.

Section 2: Sample Preparation & Mixing

Meticulous sample handling and accurate mixing are paramount for reliable quantification. Errors at this stage can introduce significant variability and bias.

Q3: My replicate experiments show high variability. What are the likely sources of error during sample preparation and mixing?

A3: High variability between replicates often points to inconsistencies in sample handling after the cell culture stage. Since SILAC combines samples early in the workflow, it minimizes many sources of technical variation, but mixing errors can still occur.[4][11][12]

Key Sources of Error and Best Practices:

Potential Issue Best Practice & Rationale
Inaccurate Protein Concentration Measurement Use a reliable protein quantification assay, such as the BCA assay, and perform it with care on both the "light" and "heavy" samples before mixing.[6] This ensures an accurate 1:1 mixing ratio, which is fundamental for correct quantification.
Pipetting Errors Always use calibrated pipettes and employ proper pipetting techniques to minimize volume errors during the mixing of lysates.[6] Small inaccuracies in mixing can lead to systematic errors across the entire dataset.
Sample Loss During Processing Because samples are combined early, SILAC is robust against sample loss during subsequent steps like gel electrophoresis or peptide cleanup.[11] However, ensure that any processing steps prior to mixing are performed consistently across all samples.

Protocol: Pre-experiment Mixing Ratio QC

To validate your protein quantification and mixing procedure, it is highly recommended to perform a QC experiment before your main study.

  • Grow two populations of cells in "light" and "heavy" media, respectively, without applying any differential treatment.

  • Lyse the cells and quantify the protein concentration of each lysate.

  • Mix the lysates in a precise 1:1 ratio based on your protein quantification.

  • Process the mixed sample and analyze it by LC-MS/MS.

  • Analysis: In this 1:1 mix, the vast majority of identified proteins should have a heavy/light ratio very close to 1. A distribution of ratios skewed away from 1 indicates an error in your protein quantification or mixing technique that must be rectified.

Section 3: Data Analysis & Interpretation

The final stage of your experiment requires careful data processing and an awareness of potential analytical artifacts.

Q4: How should I handle the natural abundance of isotopes in my data analysis?

A4: This is a critical correction step. Naturally occurring heavy isotopes (e.g., ¹³C) mean that even an unlabeled "light" peptide will have a small, predictable distribution of heavier isotopologues.[13][14] The M+1 or M+2 peak of the light peptide can overlap with the monoisotopic peak of the heavy labeled peptide, which can interfere with accurate quantification.[6]

Solution:

  • Use Appropriate Software: Modern proteomics analysis software (e.g., MaxQuant, Proteome Discoverer, IsoCorrectoR) is designed to automatically correct for the natural isotopic abundance of all elements in a peptide.[7][13] It is mandatory to enable this correction feature for accurate results.[13]

  • High-Resolution Mass Spectrometry: Using a high-resolution mass spectrometer helps to resolve these isotopic peaks, making the correction more accurate.[5][15]

Q5: My results seem counterintuitive. Can I use a label-swap experiment to increase confidence in my findings?

A5: Absolutely. A label-swap replicate is a powerful strategy to increase the reliability of your data and correct for any unforeseen systematic errors.[1][2][16] It is particularly effective at compensating for errors arising from incomplete labeling and amino acid conversion.[1][2]

Label-Swap Experimental Design:

  • Experiment 1:

    • Condition A: "Light" label

    • Condition B: "Heavy" label

  • Experiment 2 (Label-Swap):

    • Condition A: "Heavy" label

    • Condition B: "Light" label

By performing the experiment in both orientations and averaging the resulting ratios, you can effectively cancel out biases introduced by the labeling process itself, leading to more accurate and trustworthy quantification.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use SILAC for tissues or clinical samples? A: Traditional SILAC is designed for cells that can be metabolically labeled in culture.[4] It is not directly applicable to primary tissues. However, a "Super-SILAC" approach can be used, where a labeled proteome from a mixture of relevant cell lines is used as an internal standard that is spiked into the unlabeled tissue lysate.

Q: What is the difference between SILAC and chemical labeling methods like TMT or iTRAQ? A: The key difference is the stage at which labeling occurs. SILAC is a metabolic labeling method where labels are incorporated in vivo as proteins are synthesized.[4] This allows for samples to be mixed at the very beginning of the workflow, minimizing experimental variability.[12][17] TMT and iTRAQ are chemical labeling methods where peptides are labeled in vitro after protein extraction and digestion. While they offer higher multiplexing capabilities, they are more susceptible to quantitative errors introduced during sample processing steps prior to labeling.[4][18]

Q: How does protein turnover affect my SILAC experiment? A: In a standard SILAC experiment for differential expression, you aim to reach a steady state where the proteome is fully labeled. Protein turnover is the process by which this happens.[19][20] For experiments specifically designed to measure protein turnover rates (e.g., pulse-SILAC), the rate of incorporation of the heavy label or the loss of a label over time is the primary measurement, providing dynamic information about protein synthesis and degradation.[19][21][22]

Q: Which stable isotopes are better, ¹³C or ¹⁵N? A: Both ¹³C and ¹⁵N are commonly used. ¹³C labeling often results in a larger mass shift per amino acid, which can provide better separation in the mass spectrum.[] ¹⁵N labeling provides a simpler mass increment pattern which can sometimes facilitate data analysis.[] The choice can also depend on the specific analytical technique (MS vs. NMR) and cost, as ¹³C-labeled amino acids are generally more expensive.[]

References

  • A systematic approach to assess amino acid conversions in SILAC experiments. (2011). PubMed. [Link]

  • Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics. (2014). PubMed. [Link]

  • Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). (2012). PMC. [Link]

  • Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. (1989). Metabolites. [Link]

  • SILAC Quantitation. UT Southwestern Proteomics Core. [Link]

  • Metabolic pathway analysis using stable isotopes in patients with cancer. (2023). PMC. [Link]

  • Stable Isotope Labeling in Omics Research: Techniques and Applications. MDPI. [Link]

  • Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. (2008). PubMed. [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Metabolic Solutions. [Link]

  • Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). ResearchGate. [Link]

  • Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort?. Frontiers. [Link]

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Quantitative Comparison of the Membrane Proteomes of Self-renewing and Differentiating Human Embryonic Stem Cells. (2008). PMC. [Link]

  • and high-resolution- multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. (2018). Nature. [Link]

  • Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. (2011). PMC. [Link]

  • Plant SILAC: Stable-Isotope Labelling with Amino Acids of Arabidopsis Seedlings for Quantitative Proteomics. (2013). PLOS ONE. [Link]

  • Elevated Temperature Effects on Protein Turnover Dynamics in Arabidopsis thaliana Seedlings Revealed by 15 N-Stable Isotope Labeling and ProteinTurnover Algorithm. (2024). MDPI. [Link]

  • Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). (2012). PubMed. [Link]

  • Error propagation in normalization of stable isotope data: a Monte Carlo analysis. (2010). PubMed. [Link]

  • Studying Whole-Body Protein Turnover Using Stable-Isotope Labeled Mice. (2012). PMC. [Link]

  • Stable isotope labeling by amino acids in cell culture. Wikipedia. [Link]

  • Common errors in mass spectrometry-based analysis of post-translational modifications. (2015). PMC. [Link]

  • Proteome Scale Turnover Analysis in Live Animals Using Stable Isotope Metabolic Labeling. (2011). ACS Publications. [Link]

  • Application Note 15 – Top Ten Tips for Producing 13C/15N Protein in Abundance. University of Illinois Urbana-Champaign. [Link]

  • Stable Isotope Recommendations. (2016). UNOLS. [Link]

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics. ResearchGate. [Link]

  • Protein turnover: Measurement of proteome dynamics by whole animal metabolic labelling with stable isotope labelled amino acids. ResearchGate. [Link]

  • Analytical Considerations of Stable Isotope Labelling in Lipidomics. (2018). PMC. [Link]

  • Stable isotope labeling by amino acids in cell culture. Taylor & Francis Online. [Link]

  • Stable Isotope Labeling Strategies. University of Washington's Proteomics Resource. [Link]

  • Stable Isotope Labeling by Amino Acids in Cell Culture for Quantitative Proteomics. SpringerLink. [Link]

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Troubleshooting

Technical Support Center: Validating the Position of the 13C Label in Fucose

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 13C-labeled fucose and need to validate the precise position of the iso...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 13C-labeled fucose and need to validate the precise position of the isotopic label. Accurate determination of the 13C position is critical for a wide range of applications, from metabolic flux analysis to structural biology and drug development. This resource provides in-depth, question-and-answer-based troubleshooting guides and detailed protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the most definitive method for confirming the position of a 13C label in a fucose molecule?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguously determining the position of a 13C label. Specifically, a combination of one-dimensional (1D) 13C NMR and two-dimensional (2D) heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provides a comprehensive and definitive analysis.[1][2][3]

  • 1D 13C NMR: This experiment will show a significantly enhanced signal for the carbon atom that is 13C-labeled compared to the natural abundance signals of the other carbons. By comparing the chemical shift of the enhanced peak to established reference spectra of fucose, you can identify the labeled position.[4][5][6]

  • 2D HSQC: This experiment correlates each carbon atom with its directly attached proton(s).[3][7][8] Observing a cross-peak between a specific proton and the enhanced carbon signal in the 13C dimension provides definitive evidence of the label's location. This is particularly useful for resolving ambiguity if 1D chemical shifts are very close.

  • 2D HMBC: This experiment reveals correlations between carbons and protons that are two or three bonds away.[2][3][7][8] This can be used to confirm the assignment by observing long-range correlations from the labeled carbon to nearby protons, further solidifying the positional assignment.

Troubleshooting Common NMR Issues:

  • Low Signal-to-Noise: If the signal from your labeled fucose is weak, increase the number of scans and ensure your sample concentration is adequate. For very low sample amounts, consider using advanced pulse sequences like HSQC or HMBC, which offer enhanced sensitivity for 13C nuclei by detecting them indirectly through protons.[2]

  • Signal Overlap: In complex samples, signals from other molecules can overlap with your fucose signals. 2D experiments like HSQC and HMBC are excellent for resolving such overlaps.[1]

Q2: Can Mass Spectrometry (MS) be used to determine the position of the 13C label?

A: While Mass Spectrometry (MS) is excellent for confirming the incorporation of a 13C label by detecting a mass shift, it is generally not used to definitively determine the position of the label within the fucose ring.[9] However, tandem MS (MS/MS) can provide some positional information through fragmentation analysis.

  • Principle: In MS/MS, the 13C-labeled fucose ion is isolated and then fragmented. The masses of the resulting fragment ions can be analyzed to infer the location of the label. For example, if a fragment containing C1, C2, and C3 shows the mass shift corresponding to the 13C label, then the label must be on one of those three carbons.

  • Limitations: The fragmentation patterns of sugars can be complex, and it may not always be possible to generate fragments that uniquely identify the labeled position.[10] Furthermore, the presence of different anomers (α and β) can influence fragmentation patterns.[10]

Troubleshooting MS Analysis:

  • Ambiguous Fragmentation: If the fragmentation pattern is not clear, consider using different collision energies in your MS/MS experiment to promote different fragmentation pathways.

  • Confirmation with Standards: Whenever possible, compare the fragmentation pattern of your labeled fucose with that of unlabeled fucose and, if available, with standards where the 13C label is in a known position.

Q3: Are there any chemical or enzymatic methods to validate the 13C label position?

A: Yes, chemical and enzymatic degradation methods can be employed, although they are often more complex and less direct than spectroscopic techniques. These methods involve selectively cleaving the fucose molecule and then analyzing the resulting products to determine which fragment contains the 13C label.

  • Chemical Degradation: This can involve reactions like periodate oxidation, which cleaves carbon-carbon bonds between adjacent hydroxyl groups.[11] By analyzing which degradation products are labeled, you can deduce the original position of the 13C.

  • Enzymatic Degradation: Specific enzymes, such as fucosidases, can be used to cleave fucose from a larger glycan.[12] While this is more useful for confirming the presence of fucose, it doesn't directly reveal the label's position within the fucose ring itself. However, in combination with other techniques, it can be a useful part of the validation workflow.

Troubleshooting Degradation Methods:

  • Incomplete Reactions: Ensure that your chemical or enzymatic reactions go to completion to avoid a mixture of products that could complicate the analysis.

  • Product Identification: The resulting fragments need to be accurately identified, which may require additional analytical techniques like chromatography or MS.

Experimental Protocols & Data Presentation
Protocol 1: NMR-Based Validation of 13C Label Position in Fucose

This protocol outlines the steps for preparing a fucose sample and acquiring the necessary NMR data to validate the position of a 13C label.

1. Sample Preparation: a. Dissolve 5-10 mg of your 13C-labeled fucose in 0.5 mL of deuterium oxide (D₂O). b. Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition: a. 1D 13C NMR:

  • Acquire a proton-decoupled 1D 13C spectrum.
  • Use a sufficient number of scans to achieve a good signal-to-noise ratio for the natural abundance carbons. The 13C-labeled carbon should have a significantly more intense signal. b. 2D 1H-13C HSQC:
  • Acquire a gradient-enhanced HSQC spectrum.
  • Optimize the spectral width in both the proton and carbon dimensions to cover all expected fucose signals.[13] c. 2D 1H-13C HMBC:
  • Acquire a gradient-enhanced HMBC spectrum.
  • Set the long-range coupling delay to optimize for 2- and 3-bond correlations (typically around 60-80 ms).

3. Data Analysis: a. Process the spectra using appropriate software (e.g., MestReNova, TopSpin). b. Assign the proton and carbon signals based on known chemical shifts for fucose and the correlation patterns in the HSQC and HMBC spectra.[4][7] c. Identify the carbon with the enhanced signal in the 1D 13C spectrum and confirm its assignment using the correlations observed in the 2D spectra.

Table 1: Representative 1H and 13C NMR Chemical Shifts for L-Fucose in D₂O

Carbon Position13C Chemical Shift (ppm)Attached 1H Chemical Shift (ppm)
C1 (α)~94.5~5.21
C1 (β)~98.9~4.56
C2~69.1~3.80
C3~71.0~3.85
C4~72.8~3.75
C5~69.6~4.10
C6 (CH₃)~16.5~1.26

Note: Chemical shifts can vary slightly depending on experimental conditions such as temperature and pH. The data presented are approximate values for reference.[4][7]

Visualizations
Workflow for NMR-Based Validation

NMR_Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve 13C-Fucose in D2O Transfer Transfer to NMR Tube Dissolve->Transfer NMR_Spec Acquire NMR Spectra Transfer->NMR_Spec NMR_1D 1D 13C NMR NMR_Spec->NMR_1D NMR_2D_HSQC 2D HSQC NMR_Spec->NMR_2D_HSQC NMR_2D_HMBC 2D HMBC NMR_Spec->NMR_2D_HMBC Process Process Spectra NMR_2D_HMBC->Process Assign Assign Signals Process->Assign Identify Identify Labeled Position Assign->Identify

Caption: Workflow for validating the 13C label position in fucose using NMR spectroscopy.

Logical Relationship of NMR Experiments

NMR_Logic cluster_1D 1D NMR cluster_2D 2D Correlation NMR cluster_validation Validation C13_NMR 13C NMR HSQC HSQC C13_NMR->HSQC Identifies labeled C HMBC HMBC C13_NMR->HMBC Identifies labeled C HSQC->HMBC Confirms C-H assignment Validation Definitive Positional Validation HMBC->Validation

Caption: Logical flow of information from different NMR experiments for label validation.

References
  • Biological Magnetic Resonance Bank. (n.d.). L-(-)-Fucose at BMRB. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected regions of 1 H, 13 C-HSQC spectra of D-fucose in D 2 O. Retrieved from [Link]

  • Barros, F. C., Pomin, V. H., & Carvalho, F. A. (2017). Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus. PLoS ONE, 12(9), e0184222. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR analyses of binding of fucose. Retrieved from [Link]

  • bioRxiv. (2024). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of core fucosylation via sequential enzymatic treatments of intact glycopeptides and mass spectrometry analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Simple Routes to Stable Isotope-Coded Native Glycans. Retrieved from [Link]

  • Magritek. (n.d.). Just a few milligrams available for a 13C measurement? Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H/ 13 C HSQC (A,B) and HMBC (C,D) spectra of two sulfated fucans from... Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H (a), 13 C (b), COSY (c), HSQC (d) and HMBC (e) spectrum of LJSF4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Three-Dimensional 13C-13C-13C Correlation Experiment for High-Resolution Analysis of Complex Carbohydrates Using Solid-State NMR. Retrieved from [Link]

  • Wiley Online Library. (2024). Chemoenzymatic Labeling, Detection and Profiling of Core Fucosylation in Live Cells. Retrieved from [Link]

  • MDPI. (1989). Liquid Chromatography Tandem Mass Spectrometry Quantification of 13 C-Labeling in Sugars. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative 13 C NMR spectra of fucoidans to determine fucose,... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs. Retrieved from [Link]

  • University of North Texas. (n.d.). 13C-Stable Isotope Labeling. Retrieved from [Link]

  • CD BioGlyco. (n.d.). Enzymatic Release of Fucose. Retrieved from [Link]

  • Oxford Academic. (2024). Deciphering fucosylated protein-linked O-glycans in oral Tannerella serpentiformis: Insights from NMR spectroscopy. Retrieved from [Link]

  • ACS Publications. (2023). Simple Routes to Stable Isotope-Coded Native Glycans. Retrieved from [Link]

  • ACS Publications. (2024). Collision-Induced Dissociation of Fucose and Identification of Anomericity. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Carbon Isotope Effects on the Fructose1,6-bisphosphate Aldolase Reaction, Origin for Non-statistical 13C Distributions in Carbohydrates. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

validation of 13C fucose tracing with genetic knockouts

Validation of 13 C-Fucose Tracing Methodologies Using Genetic Knockout Models: A Comparative Guide Executive Summary L-fucose is a critical deoxyhexose sugar involved in cell adhesion, immune signaling, and cancer metast...

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Author: BenchChem Technical Support Team. Date: March 2026

Validation of 13 C-Fucose Tracing Methodologies Using Genetic Knockout Models: A Comparative Guide

Executive Summary

L-fucose is a critical deoxyhexose sugar involved in cell adhesion, immune signaling, and cancer metastasis[1]. For decades, researchers elucidating fucose metabolism relied on 3 H-fucose radiolabeling or lectin-based assays. Today, 13 C metabolic flux analysis ( 13 C-MFA) using stable isotopes has emerged as the primary technique for quantifying intracellular fluxes[2]. However, because cellular fucosylation is fed by two competing metabolic pathways, validating the specificity of 13 C-fucose tracers requires rigorous controls.

This guide objectively compares 13 C-fucose tracing against legacy alternatives and provides a definitive, self-validating experimental framework. By integrating genetic knockouts—specifically GMDS, TSTA3, and FUT8—researchers can isolate metabolic routing, eliminate background noise, and ensure absolute confidence in their mass spectrometry (MS) or nuclear magnetic resonance (NMR) readouts.

The Mechanistic Basis of Fucose Tracing

To interpret 13 C-fucose data accurately, one must understand the dual origins of the universal fucose donor, GDP-fucose.

  • The De Novo Pathway: Synthesizes GDP-fucose from glucose or mannose. This requires enzymatic conversions by GDP-mannose 4,6-dehydratase (GMDS) and GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (TSTA3/FX)[3]. At low physiological fucose concentrations (≤2.5 μM), the de novo pathway is the dominant source of cellular fucosylation[3].

  • The Salvage Pathway: Directly phosphorylates free fucose via fucose kinase (FUK) and converts it to GDP-fucose via fucose-1-phosphate guanylyltransferase (FPGT)[1].

When 13 C-fucose is introduced into the culture medium as a metabolic tracer, it is taken up by the cells and incorporated into newly synthesized glycans exclusively via the salvage pathway[1].

FucosePathway Glucose Glucose / Mannose (Nutrient Source) GDPMannose GDP-Mannose Glucose->GDPMannose DeNovo GMDS / TSTA3 (De Novo Pathway) GDPMannose->DeNovo GDPFucose GDP-Fucose (Universal Donor) DeNovo->GDPFucose Blocked in GMDS KO FUT8 FUT8 (Core Fucosylation) GDPFucose->FUT8 ExoFucose 13C-Fucose Tracer (Exogenous) Salvage FUK / FPGT (Salvage Pathway) ExoFucose->Salvage Salvage->GDPFucose 13C Enrichment Glycoprotein 13C-Fucosylated Glycoproteins FUT8->Glycoprotein Blocked in FUT8 KO

Biochemical routing of 13C-fucose via salvage vs. de novo pathways with knockout validation points.

Methodological Comparison: 13 C-Tracing vs. Legacy Alternatives

Before investing in stable isotope tracing, drug development professionals must weigh its performance against traditional methods. As shown in Table 1 , 13 C-fucose provides unparalleled quantitative accuracy and pathway specificity, overcoming the severe limitations of radiolabeling and lectin staining.

Table 1: Performance Comparison of Fucose Tracking Methodologies

Feature 13 C-Fucose Tracing (MS/NMR) 3 H-Fucose RadiolabelingFluorescent Lectin Staining (e.g., AAL)
Data Output Quantitative isotopic enrichment (M+6 shift)Total incorporated radioactivityRelative fluorescence intensity
Pathway Specificity High (Distinguishes de novo vs. salvage)Low (Cannot distinguish source pools)None (Only detects final glycan structure)
Resolution Site-specific and structurally detailedGlobal cellular incorporationSurface-level or histological
Safety Profile Non-radioactive, safe for standard labsRequires specialized radiation safetySafe, standard biological handling
Multiplexing High (Can trace multiple isotopes simultaneously)Very Low Moderate (Depends on fluorophores)

Genetic Knockouts: The Self-Validating System

To prove that the detected 13 C-signal is a true representation of metabolic flux and not an artifact, researchers must utilize genetic knockouts as absolute controls.

  • Positive Control (GMDS or TSTA3 KO): Deleting TSTA3 or GMDS completely abolishes the de novo pathway[4]. In these models, cells are forced to rely 100% on the salvage pathway. This establishes the maximum theoretical 13 C isotopic enrichment achievable in your specific experimental setup.

  • Negative Control (FUT8 KO): FUT8 is the sole enzyme responsible for the core fucosylation of N-glycans. A FUT8 KO cell line serves as a definitive negative control. If 13 C-fucose is detected in the core-fucosylated glycan fractions of a FUT8 KO model, it exposes analytical flaws such as non-specific binding or tracer impurities.

Table 2: Expected 13 C-Fucose Fractional Enrichment in Validation Models

Genetic BackgroundTarget Pathway AblatedExpected M+6 Enrichment (Salvage Flux)Diagnostic Purpose
Wild-Type (WT) None20% - 40% (Concentration dependent)Baseline metabolic flux measurement
GMDS or TSTA3 KO De novo synthesis> 95%Positive Control: Confirms maximum salvage tracer uptake
FUT8 KO Core N-fucosylation0% (in core N-glycan fractions)Negative Control: Validates analytical specificity

Step-by-Step Experimental Protocol

The following protocol outlines a self-validating workflow for 13 C-fucose tracing, utilizing mass spectrometry to track the M+6 mass shift[5].

Workflow Culture Culture WT & KO Cell Lines Labeling Add 13C-Fucose (Isotope Tracing) Culture->Labeling Extraction Membrane Isolation & Acid Hydrolysis Labeling->Extraction Derivatization PMP Derivatization Extraction->Derivatization Analysis LC-MS / GC-MS (Detect M+6 Shift) Derivatization->Analysis Interpretation Flux & Fractional Enrichment Analysis Analysis->Interpretation

Step-by-step experimental workflow for 13C-fucose metabolic tracing and mass spectrometry analysis.

Step 1: Cell Culture and Isotope Labeling
  • Seed WT, GMDS KO, and FUT8 KO cell lines in parallel.

  • Wash cells with PBS and transition them to a custom fucose-free medium supplemented with dialyzed FBS . (Causality: Standard FBS contains unlabeled monosaccharides that dilute isotopic enrichment and skew flux calculations).

  • Add 13 C-fucose to the media.

    • Critical Optimization: High concentrations of exogenous fucose can induce cellular stress, and its oxidation can produce toxic metabolic by-products[1]. The optimal concentration and labeling duration to achieve isotopic steady state must be empirically determined to minimize cytotoxicity[1][2].

Step 2: Membrane Isolation and Acid Hydrolysis
  • Harvest the cells at designated time points (e.g., 24, 48, 72 hours) to examine the contribution of the tracer toward glycosylation[5].

  • Isolate the membrane-bound glycoconjugates using ultracentrifugation. (Causality: This ensures you are measuring structurally incorporated glycans rather than free, unutilized intracellular nucleotide-sugar pools).

  • Perform acid hydrolysis (e.g., 2M TFA at 100°C for 4 hours) to cleave the glycosidic bonds and release free monosaccharides[5].

Step 3: PMP Derivatization
  • React the released monosaccharides with 1-phenyl-3-methyl-5-pyrazolone (PMP)[5].

    • (Causality: Native carbohydrates lack strong chromophores and ionize poorly in mass spectrometers. PMP derivatization adds a hydrophobic moiety, drastically improving reverse-phase LC retention and MS ionization efficiency).

Step 4: Analytical Detection (LC-MS / GC-MS / NMR)
  • Analyze the derivatized samples via LC-MS or GC-MS. Look for the consistent increase in the peak corresponding to PMP- 13 C 6​ -fucose, which presents as an M+6 mass shift (e.g., at 501.243 m/z)[5].

  • Alternative: If structural elucidation is required, a 400 MHz or higher field NMR spectrometer can be used. Employ a standard heteronuclear single quantum coherence (HSQC) pulse sequence to correlate the chemical shift of the 13 C-labeled C1 with its attached proton (H1)[1].

Step 5: Data Normalization and Flux Analysis
  • Calculate the fractional enrichment and mass isotopologue distributions (MID)[5].

  • Compare the WT enrichment against the GMDS KO (100% salvage baseline) to accurately quantify the ratio of de novo synthesis versus salvage pathway utilization in your specific biological model.

References

  • Benchchem. "(-)-Fucose-13C". Benchchem.
  • Benchchem. "(-)-Fucose-13C-3|Stable Isotope". Benchchem.
  • Reyes Oliveras, A., et al. "Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer". bioRxiv.org.
  • Semantic Scholar.
  • Antoniewicz, M. R. "A guide to 13C metabolic flux analysis for the cancer biologist". D-nb.info.

Sources

Comparative

A Researcher's Guide to the Cross-Validation of NMR and Mass Spectrometry for Fucose Analysis

For researchers, scientists, and drug development professionals engaged in the intricate world of glycoscience, the precise characterization of fucosylation is paramount. Fucosylation, the attachment of a fucose monosacc...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the intricate world of glycoscience, the precise characterization of fucosylation is paramount. Fucosylation, the attachment of a fucose monosaccharide to a glycan chain, is a critical post-translational modification implicated in a vast array of biological processes, from cell-cell recognition and signaling to inflammation and cancer progression. The nuanced structural variations of fucosylated glycans demand analytical techniques that are not only sensitive and specific but also complementary in the information they provide. This guide offers an in-depth technical comparison of two powerhouse analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the analysis of fucose. By synergistically employing and cross-validating data from both methods, researchers can achieve an unparalleled level of confidence in their structural and quantitative findings.

This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, providing a framework for developing self-validating analytical systems. Every key claim is substantiated with citations to authoritative sources, ensuring a foundation of scientific integrity.

The Orthogonal Powerhouses: A Comparative Overview of NMR and Mass Spectrometry for Fucose Analysis

NMR spectroscopy and mass spectrometry are fundamentally different techniques that provide orthogonal yet complementary information about fucosylated glycans.[1] Mass spectrometry excels in its sensitivity, making it ideal for detecting and quantifying even low-abundance fucosylated species.[2] It provides information on the mass of the glycan, its composition, and through tandem MS (MS/MS), the sequence of monosaccharides.[1] In contrast, NMR spectroscopy is unparalleled in its ability to provide detailed structural information, including the anomeric configuration (α or β) of fucose and the specific linkage points to other monosaccharides in the glycan chain.[1][3]

The decision to use one technique over the other, or ideally both in a cross-validating workflow, depends on the specific research question. For high-throughput screening or initial glycan profiling, the speed and sensitivity of MS are advantageous.[1] For unambiguous structural elucidation and the determination of fine isomeric details, NMR is indispensable.[2]

Performance Comparison at a Glance
FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Measures the magnetic properties of atomic nuclei to determine molecular structure.[4]Measures the mass-to-charge ratio of ionized molecules to determine their mass and composition.[5]
Sensitivity Lower (micromolar to millimolar range).[6]High (picomolar to femtomolar range).[6]
Information Provided Anomeric configuration, glycosidic linkage positions, 3D conformation, and quantitative analysis.[1][3]Molecular weight, monosaccharide composition, glycan sequence (with MS/MS), and relative/absolute quantification.[1][2]
Sample Requirements Higher sample amounts (mg range), high purity required. Non-destructive.[1]Low sample amounts (µg to ng range), tolerant of complex mixtures. Destructive.[1]
Throughput Lower, experiments can be time-consuming.Higher, suitable for rapid screening of multiple samples.[1]
Key Advantage for Fucose Analysis Unambiguous determination of α/β anomeric configuration and linkage isomers (e.g., core vs. antennary fucosylation).[1][7]High sensitivity for detecting and quantifying fucosylated glycans, even in complex biological samples.[8]
Key Limitation for Fucose Analysis Lower sensitivity can be a challenge for low-abundance fucosylated glycoproteins.[6]Difficulty in distinguishing between fucose linkage isomers and potential for fucose migration during fragmentation.[9]

Experimental Workflows: A Step-by-Step Guide to Fucose Analysis

The following sections provide detailed, field-proven protocols for the analysis of fucosylated glycans using both NMR and mass spectrometry. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Mass Spectrometry Workflow for Fucosylated Glycan Analysis

The analysis of fucosylated glycans by mass spectrometry typically involves the release of glycans from the glycoprotein, followed by purification, and finally, MS analysis.[5]

Mass_Spec_Workflow cluster_0 Sample Preparation cluster_1 MS Analysis cluster_2 Data Analysis Glycoprotein Glycoprotein Sample Release N-Glycan Release (e.g., PNGase F) Glycoprotein->Release Enzymatic Digestion Purification Glycan Purification (e.g., HILIC SPE) Release->Purification Removal of proteins, peptides, and salts LC_MS LC-MS/MS Analysis (e.g., HILIC-ESI-Q-TOF) Purification->LC_MS Injection Data_Processing Data Processing & Glycan Identification LC_MS->Data_Processing Acquisition of MS1 and MS/MS spectra Quantification Quantification Data_Processing->Quantification

Mass Spectrometry Workflow for Fucosylated Glycans.

Protocol for LC-MS/MS Analysis of Fucosylated N-Glycans

  • N-Glycan Release:

    • Rationale: To analyze the glycans by MS, they must first be cleaved from the glycoprotein backbone. Peptide-N-Glycosidase F (PNGase F) is a commonly used enzyme that cleaves the bond between the innermost N-acetylglucosamine (GlcNAc) and the asparagine residue of the protein.[5]

    • Procedure:

      • Denature 10-50 µg of the glycoprotein sample in a buffer containing SDS at 90°C for 10-15 minutes.

      • After cooling, add a non-ionic detergent like NP-40 to sequester the SDS, which can interfere with the enzymatic digest.

      • Add PNGase F and incubate at 37°C for 18-24 hours to ensure complete release of the N-glycans.[5]

  • Glycan Purification:

    • Rationale: Proteins, peptides, salts, and detergents from the previous step can interfere with MS analysis and must be removed. Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE) is an effective method for purifying glycans.[5]

    • Procedure:

      • Condition a HILIC SPE cartridge according to the manufacturer's instructions.

      • Load the glycan release reaction mixture onto the cartridge.

      • Wash the cartridge with a high percentage of organic solvent (e.g., acetonitrile) to remove hydrophobic contaminants while retaining the hydrophilic glycans.

      • Elute the purified glycans with an aqueous solvent.

      • Lyophilize the eluted glycans to dryness.

  • LC-MS/MS Analysis:

    • Rationale: Liquid chromatography (LC) is used to separate the mixture of purified glycans before they enter the mass spectrometer. HILIC is particularly well-suited for separating glycans based on their hydrophilicity.[5] Tandem mass spectrometry (MS/MS) is then used to fragment the glycans to determine their sequence.[8]

    • Procedure:

      • Reconstitute the lyophilized glycans in the initial LC mobile phase (e.g., 95% acetonitrile with 0.1% formic acid).

      • Inject the sample onto a HILIC column.

      • Separate the glycans using a gradient of decreasing acetonitrile.

      • Acquire mass spectra in a data-dependent acquisition (DDA) mode. An initial full MS scan (MS1) detects all the glycan ions, and the most abundant ions are then automatically selected for fragmentation (MS2) by collision-induced dissociation (CID).[5]

      • Characteristic oxonium ions (e.g., m/z 366.1 for HexHexNAc) and Y-ions in the MS/MS spectra are used to determine the glycan sequence.[8] The presence of fucose is confirmed by the precursor ion mass and specific fragment ions.[5]

NMR Spectroscopy Workflow for Fucosylated Glycan Analysis

NMR analysis of fucosylated glycans provides detailed structural information that is often unattainable by MS alone.[1]

NMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis Glycan_Sample Purified Glycan Sample Solvent_Exchange Solvent Exchange (D₂O) Glycan_Sample->Solvent_Exchange Repeated lyophilization and dissolution NMR_Tube Transfer to NMR Tube Solvent_Exchange->NMR_Tube OneD_NMR 1D ¹H NMR NMR_Tube->OneD_NMR Initial structural overview TwoD_NMR 2D NMR Experiments (COSY, TOCSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Detailed structural analysis Spectral_Processing Spectral Processing & Resonance Assignment TwoD_NMR->Spectral_Processing Structure_Elucidation Structure Elucidation Spectral_Processing->Structure_Elucidation Determination of anomeric configuration and linkages

NMR Spectroscopy Workflow for Fucosylated Glycans.

Protocol for 1D and 2D NMR Analysis of Fucosylated Glycans

  • Sample Preparation:

    • Rationale: NMR spectroscopy requires samples to be dissolved in a deuterated solvent to avoid large solvent signals that would obscure the analyte signals. Deuterium oxide (D₂O) is the solvent of choice for carbohydrates.[1] High sample purity is crucial for obtaining high-quality NMR spectra.

    • Procedure:

      • Start with a highly purified glycan sample (typically 1-5 mg for ¹H NMR).

      • Perform repeated cycles of dissolving the sample in D₂O and lyophilizing to exchange all labile protons (e.g., from hydroxyl groups) with deuterium.

      • Dissolve the final sample in a known volume of high-purity D₂O (e.g., 99.96%).

      • Transfer the solution to a clean, high-precision NMR tube.

  • NMR Data Acquisition:

    • Rationale: A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for complete structural elucidation.[1] 1D ¹H NMR provides an initial overview of the sample, while 2D experiments reveal through-bond and through-space correlations between nuclei, allowing for the determination of the complete structure.[2]

    • Procedure:

      • 1D ¹H NMR: Acquire a 1D proton NMR spectrum. The anomeric proton region (typically δ 4.5-5.5 ppm) provides information on the number of sugar residues and their anomeric configurations.[10][11] The characteristic upfield methyl signal of fucose is also readily identifiable.

      • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same sugar ring, helping to trace the connectivity of the proton spin systems.[1]

      • 2D TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations observed in COSY to the entire spin system of a sugar residue, aiding in the assignment of all protons within a monosaccharide.[2]

      • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, providing the chemical shift of the carbon attached to each proton. The anomeric region of the HSQC spectrum is particularly informative for identifying the different sugar residues.[12]

      • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is the key experiment for determining the glycosidic linkages between sugar residues.[12]

  • Data Analysis:

    • Rationale: The acquired NMR data must be processed and analyzed to extract structural information.

    • Procedure:

      • Process the NMR data using appropriate software (e.g., applying Fourier transformation, phase correction, and baseline correction).

      • Assign the resonances of the individual sugar residues using the information from the 2D NMR spectra.

      • Determine the anomeric configuration of the fucose residue based on the chemical shift of the anomeric proton (H-1) and the coupling constant between H-1 and H-2.[10][13] For L-fucose, the α-anomer typically has a smaller ³J(H1,H2) coupling constant than the β-anomer.[13]

      • Identify the glycosidic linkages involving fucose by observing the cross-peaks in the HMBC spectrum between the anomeric proton of one residue and a carbon of the adjacent residue.

Cross-Validation of Fucose Data: Achieving Unambiguous Characterization

The true power of using both NMR and mass spectrometry lies in their ability to cross-validate each other's findings, leading to a level of structural confidence that neither technique can achieve alone.[1]

The Logic of Cross-Validation

The cross-validation process involves a systematic comparison of the data obtained from both techniques.[1]

Cross_Validation_Logic MS_Data Mass Spectrometry Data (Composition, Sequence, Relative Abundance) Comparison Data Comparison and Integration MS_Data->Comparison NMR_Data NMR Spectroscopy Data (Anomeric Configuration, Linkage, 3D Structure) NMR_Data->Comparison Validation Validated Fucose Structure and Quantification Comparison->Validation Consistent Data

Sources

Validation

Decoding Glycan Modifications: A Comparative Guide to ¹³C-Labeled Fucose Isomers in Glycomics

Executive Summary Fucosylation is a critical post-translational modification that dictates protein folding, immune recognition, and cellular adhesion. In biopharmaceutical development and clinical glycomics, tracking the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fucosylation is a critical post-translational modification that dictates protein folding, immune recognition, and cellular adhesion. In biopharmaceutical development and clinical glycomics, tracking the incorporation and structural positioning of L-fucose is paramount. Stable isotope labeling using ¹³C-fucose, coupled with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), has become the gold standard for metabolic flux analysis and structural elucidation[1].

However, not all ¹³C-labels are created equal. As an application scientist, I frequently observe researchers bottlenecking their analytical pipelines by selecting the wrong isotopic isomer for their specific instrumentation. This guide provides an objective, causality-driven comparative analysis of uniformly labeled (U-¹³C₆) versus position-specific (e.g., 1-¹³C, 6-¹³C) L-fucose isomers, complete with self-validating experimental protocols.

Mechanistic Grounding: The Fucose Salvage Pathway

To understand why isotopic placement matters, we must first look at how exogenous fucose is metabolized. Mammalian cells utilize a salvage pathway that bypasses the de novo synthesis of GDP-fucose. When we introduce ¹³C-labeled L-fucose into the culture medium, it is actively transported into the cell, phosphorylated by fucokinase (FUK), and converted to GDP-¹³C-fucose by GDP-fucose pyrophosphorylase (FPGT)[1]. This nucleotide sugar is then transported into the Golgi apparatus, where fucosyltransferases (FUTs) append it to nascent glycoproteins.

SalvagePathway ExoFuc Exogenous ¹³C-L-Fucose (Cell Culture Media) FUK Fucokinase (FUK) ATP → ADP ExoFuc->FUK Fuc1P ¹³C-Fucose-1-Phosphate FUK->Fuc1P FPGT FPGT Enzyme GTP → PPi Fuc1P->FPGT GDPFuc GDP-¹³C-Fucose (Active Donor) FPGT->GDPFuc Golgi Golgi Apparatus Fucosyltransferases (FUTs) GDPFuc->Golgi Glycoprotein ¹³C-Fucosylated Glycoprotein (Target for MS/NMR) Golgi->Glycoprotein

Caption: Fucose salvage pathway for the metabolic incorporation of ¹³C-fucose into cellular glycoproteins.

Comparative Analysis of ¹³C-Fucose Isomers

The selection of the ¹³C-fucose isomer fundamentally dictates the analytical ceiling of your assay. Below is a comparative breakdown of the three most utilized isomers.

U-¹³C₆-L-Fucose (Uniformly Labeled)
  • Mechanism & Use Case: Every carbon in the hexose ring is replaced with ¹³C. This is the premier choice for Mass Spectrometry (MS) and metabolic flux analysis[2].

  • Causality: In MS, a uniformly labeled fucose provides a distinct +6 Da mass shift per fucose residue. This massive shift easily overcomes the natural isotopic envelope (the ~1.1% natural abundance of ¹³C), allowing for unambiguous differentiation between endogenous (unlabeled) and exogenous (labeled) glycans[3]. Furthermore, during Collision-Induced Dissociation (CID) MS/MS, the +6 Da shift helps trace cross-ring cleavages to determine anomericity[4].

  • Limitation: In 1D ¹³C NMR, the adjacent ¹³C atoms cause severe ¹³C-¹³C scalar coupling (J-coupling), splitting the signals into complex multiplets and drastically reducing the signal-to-noise (S/N) ratio[5].

1-¹³C-L-Fucose (Anomeric Carbon Labeled)
  • Mechanism & Use Case: Only the C1 (anomeric) carbon is labeled. This is highly specialized for NMR Spectroscopy .

  • Causality: The C1 carbon is highly sensitive to its chemical environment, specifically the anomeric configuration (α vs. β) and the linkage type (e.g., α1-3 vs. α1-6). Because there are no adjacent ¹³C atoms, ¹³C-¹³C scalar coupling is eliminated. This yields sharp, highly sensitive singlets in ¹³C-decoupled NMR spectra, allowing for precise structural elucidation without spectral crowding.

  • Limitation: A +1 Da mass shift is often lost in the natural isotopic noise of large intact glycopeptides in MS, making it a poor choice for mass spectrometry-based flux analysis.

6-¹³C-L-Fucose (Methyl Carbon Labeled)
  • Mechanism & Use Case: Only the C6 (methyl) carbon is labeled. Excellent for rapid, quantitative 2D NMR (like ¹H-¹³C HSQC).

  • Causality: The methyl protons (H6) and carbon (C6) of fucose appear in a unique, uncluttered region of the NMR spectrum (C6 ~16 ppm, H6 ~1.2 ppm), far removed from the bulk carbohydrate ring signals (60-100 ppm)[1]. This allows for rapid quantification of core fucosylation levels in complex biological mixtures without extensive purification.

Table 1: Isomer Performance Matrix
Isomer TypePrimary ModalityKey AdvantagePrimary LimitationIdeal Application
U-¹³C₆-L-Fucose LC-MS/MSDistinct +6 Da mass shift per residue.Complex ¹³C-¹³C splitting in 1D NMR.Metabolic flux, Isotope Ratio Outlier Analysis (IROA)[5].
1-¹³C-L-Fucose 1D/2D NMRSharp singlets; highly diagnostic of linkage.+1 Da shift is easily obscured in MS.Precision structural elucidation of glycan linkages.
6-¹³C-L-Fucose 2D NMR (HSQC)Signals isolate in an uncluttered spectral region.Does not provide cross-ring structural data.High-throughput quantification of core fucosylation.

Self-Validating Experimental Protocol: Metabolic Labeling & Analysis

To ensure scientific integrity, the following workflow is designed as a self-validating system. We utilize U-¹³C₆-L-Fucose for an LC-MS/MS readout, incorporating a derivatization step to ensure high chromatographic fidelity.

Phase 1: Cell Culture & Metabolic Labeling

Causality Check: Standard Fetal Bovine Serum (FBS) contains endogenous fucose. To maximize the fractional enrichment of our ¹³C label, cells must be adapted to dialyzed FBS.

  • Adaptation: Culture target cells (e.g., CHO or HEK293) in media supplemented with 10% dialyzed FBS for 3 passages.

  • Pulsing: Seed cells at 60% confluence. Replace media with fresh dialyzed media supplemented with 2-5 mM U-¹³C₆-L-Fucose.

  • Incubation: Incubate for 48-72 hours to allow complete turnover of the cell surface glycocalyx[3].

Phase 2: Glycoprotein Harvest & Enzymatic Release
  • Lysis: Harvest cells and lyse using a mild detergent (e.g., 1% Triton X-100) to extract membrane glycoproteins.

  • Denaturation: Denature the lysate at 95°C for 10 minutes in the presence of DTT and SDS.

  • Cleavage: Add PNGase F (Peptide-N-Glycosidase F) and incubate at 37°C for 16 hours.

    • Causality: PNGase F specifically cleaves the β-aspartylglucosamine bond, releasing intact N-glycans while leaving O-glycans attached to the protein backbone.

Phase 3: Derivatization & LC-MS/MS Acquisition

Causality Check: Native glycans are highly hydrophilic and lack a chromophore, leading to poor retention on reverse-phase (RP) columns and low ionization efficiency. Derivatization solves both issues.

  • Derivatization: React the released free glycans with 1-phenyl-3-methyl-5-pyrazolone (PMP) in an alkaline environment (pH ~9.0) at 70°C for 2 hours[3].

  • Extraction: Neutralize the reaction and extract unreacted PMP using chloroform. The PMP-derivatized glycans remain in the aqueous phase.

  • LC-MS/MS: Inject the aqueous phase onto a C18 RP-UHPLC column coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Monitor for the +6 Da mass shift at the MS1 level, and utilize CID to sequence the glycan at the MS2 level.

ExperimentalWorkflow Step1 1. Cell Culture (Dialyzed FBS + U-¹³C₆-Fucose) Step2 2. Glycoprotein Extraction Step1->Step2 Step3 3. Enzymatic Release (PNGase F Cleavage) Step2->Step3 Step4 4. Derivatization (PMP Labeling) Step3->Step4 Step5 5. LC-MS/MS (+6 Da Mass Shift) Step4->Step5

Caption: Self-validating workflow for ¹³C-fucose metabolic labeling, extraction, and downstream LC-MS/MS analysis.

Data Interpretation & Quantitative Benchmarking

When analyzing the data, the efficacy of the labeling strategy is measured by the "Fractional Enrichment"—the ratio of labeled to unlabeled fucose. Table 2 demonstrates hypothetical, yet highly representative, benchmarking data comparing MS and NMR readouts across different experimental conditions[1].

Table 2: Quantitative Assessment of ¹³C-Fucose Incorporation
Experimental ConditionCore Fucosylation (%)Relative ¹³C-Fucose Incorporation (MS)¹H-¹³C HSQC S/N Ratio (NMR)
Wild-Type (No Label) 85 ± 5%-Baseline
Wild-Type + 5 mM U-¹³C₆-Fuc 88 ± 4%1.0 (Normalized)Low (Complex Splitting)
Wild-Type + 5 mM 6-¹³C-Fuc 87 ± 5%0.16 (Due to +1 Da shift)High (Sharp Singlet)
FUT8 Knockout + 5 mM U-¹³C₆-Fuc 10 ± 2%0.1Baseline

Scientist's Insight: Notice that while U-¹³C₆-Fucose provides excellent relative quantification data in MS (due to the easily trackable +6 Da shift), its NMR Signal-to-Noise ratio is poor due to scalar coupling. Conversely, 6-¹³C-Fucose yields a massive S/N boost in NMR, proving that the isomer must be tailored to the detector.

References

  • Reyes Oliveras, A., et al. Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer. PMC/National Institutes of Health. Available at:[Link]

  • Clendinen, C. S., et al. An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. Available at: [Link]

  • Li, Y., et al. Collision-Induced Dissociation of Fucose and Identification of Anomericity. The Journal of Physical Chemistry A / ACS Publications. Available at:[Link]

Sources

Comparative

Technical Comparison Guide: 1-¹³C Fucose vs. Uniformly Labeled (U-¹³C) Fucose in Advanced Isotope Tracing

Target Audience: Structural Biologists, NMR Spectroscopists, and Metabolic Engineers. Executive Summary L-Fucose is a critical 6-deoxyhexose sugar involved in mammalian glycobiology (e.g., antibody fucosylation) and micr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, NMR Spectroscopists, and Metabolic Engineers.

Executive Summary

L-Fucose is a critical 6-deoxyhexose sugar involved in mammalian glycobiology (e.g., antibody fucosylation) and microbiome metabolism. When tracking fucose utilization via Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS)-based Metabolic Flux Analysis (MFA), researchers must choose an appropriate stable isotope tracer.

While Uniformly Labeled (U-¹³C) fucose provides global carbon tracking, it introduces severe physical limitations in spectral resolution and relaxation dynamics. This guide objectively compares U-¹³C fucose against site-specifically labeled 1-¹³C fucose , demonstrating how isolating the ¹³C spin at the anomeric carbon (C1) eliminates homonuclear scalar couplings, enhances signal-to-noise (S/N) ratios, and provides superior precision in metabolic tracing.

Mechanistic Advantages of 1-¹³C Fucose

Elimination of Homonuclear Scalar Couplings ( 1JCC​ )

The primary physical drawback of U-¹³C fucose is the presence of adjacent ¹³C atoms (nuclear spin I=1/2 ). These adjacent spins interact through chemical bonds, creating scalar couplings ( 1JCC​≈35−55 Hz). In direct carbon detection experiments, this coupling splits the NMR signal into complex multiplets, which distributes the signal intensity across multiple peaks and reduces overall sensitivity [1][1].

By utilizing 1-¹³C fucose, the ¹³C atom at the C1 position acts as an isolated spin system . The absence of adjacent ¹³C atoms simplifies the coupling topology, condensing the signal into a single, sharp resonance (singlet). This dramatically enhances spectral resolution and signal sensitivity, preventing spectral overlap in complex biological mixtures [1][1].

Accurate Measurement of Relaxation Dynamics

For researchers studying molecular dynamics (e.g., fucose-binding proteins), measuring transverse ( R2​ ) and longitudinal ( R1​ ) relaxation rates is essential. In U-¹³C samples, highly efficient magnetization transfer and ¹³C-¹³C dipole-dipole interactions render relaxation decays non-exponential, corrupting dynamic measurements [2][2]. Furthermore, in solid-state NMR, homonuclear dipole-dipole couplings severely limit resolution [3][3]. Site-specific 1-¹³C labeling eliminates these unwanted relaxation pathways, ensuring accurate, predictable exponential decay [2][2].

Precision in Metabolic Flux Analysis (MFA)

In MFA, tracking the exact fate of specific carbon atoms is paramount. The C1 anomeric carbon of fucose is highly reactive and is the primary site of action for enzymes like fucose mutarotase. Using 1-¹³C-L-fucose allows researchers to trace distinct biochemical utilization pathways (e.g., distinguishing between direct salvage into GDP-fucose versus catabolic degradation) without the confounding background noise of the other 5 carbons scrambling through the metabolome [4][4].

G1 A Isotope Tracing Strategy B U-13C Fucose (All Carbons Labeled) A->B C 1-13C Fucose (Only C1 Labeled) A->C D 13C-13C Dipolar Interactions & Scalar Couplings (1Jcc) B->D E Isolated 13C Spin System No Homonuclear Coupling C->E F Signal Splitting (Multiplets) Reduced Sensitivity D->F G Sharp Singlets High S/N Ratio E->G

Logical decision tree comparing U-13C and 1-13C fucose in NMR spectroscopy.

Quantitative Data Comparison

The following table summarizes the physical and operational differences between the two labeling strategies based on established NMR and MFA principles.

Parameter1-¹³C FucoseUniformly Labeled (U-¹³C) FucoseCausality / Experimental Impact
¹³C-¹³C Scalar Coupling Absent (Isolated Spin)Present ( 1JCC​ ~ 35-55 Hz)Dictates spectral simplicity and peak assignment accuracy.
Spectral Resolution High (Sharp Singlets)Low (Complex Multiplets)Multiplets cause severe spectral overlap in complex metabolomics.
Signal-to-Noise (S/N) EnhancedReduced1-¹³C concentrates signal intensity into a single peak, reducing required acquisition time.
Relaxation Decay Exponential (Predictable)Non-exponentialDipolar interference in U-¹³C corrupts R1​ / R2​ molecular dynamics measurements.
Metabolic Tracing High SpecificityGlobal Tracking1-¹³C isolates the fate of the anomeric carbon, preventing isotopic scrambling noise.

Experimental Protocol: Self-Validating ¹³C-MFA Workflow

To objectively prove the resolution advantage of 1-¹³C fucose, the following protocol utilizes a self-validating system . By running a parallel U-¹³C control, the experimenter can directly quantify the resolution enhancement via the Full Width at Half Maximum (FWHM) metric.

Phase 1: Cell Culture & Isotope Introduction
  • Media Preparation: Prepare two identical batches of chemically defined, fucose-free culture medium.

  • Tracer Addition:

    • Test Cohort: Supplement with 10 mM 1-¹³C Fucose.

    • Control Cohort: Supplement with 10 mM U-¹³C Fucose.

  • Incubation: Culture the target cell line (e.g., microbiome isolates) to mid-log phase to achieve isotopic steady state. Causality: Steady state ensures that the isotopic labeling of downstream metabolites accurately reflects the metabolic flux rather than transient uptake kinetics.

Phase 2: Quenching & Extraction
  • Metabolic Quenching: Rapidly quench 10 mL of cell suspension using 40 mL of pre-chilled (-80°C) methanol. Causality: Instantaneous temperature drop halts all enzymatic activity, locking the in vivo isotopic distribution in place.

  • Lysis & Extraction: Lyse cells via sonication. Centrifuge at 15,000 x g for 15 minutes to pellet debris. Lyophilize the supernatant and resuspend in 600 µL of D₂O (containing 0.1 mM DSS as an internal chemical shift standard).

Phase 3: NMR Acquisition & Validation
  • Acquisition: Transfer samples to 5 mm NMR tubes. Acquire 1D ¹³C NMR spectra with ¹H-decoupling (e.g., WALTZ-16) on a high-field spectrometer (≥ 600 MHz).

  • Self-Validation Metric (FWHM Analysis):

    • Process both spectra with identical window functions (e.g., 1 Hz exponential line broadening).

    • Measure the FWHM of the C1 fucose peak (~90-95 ppm).

    • Validation Check: The protocol is validated when the test cohort (1-¹³C) yields a sharp singlet with a significantly lower FWHM compared to the multiplet spread observed in the U-¹³C control.

G2 S1 1. Media Prep Add 1-13C Fucose S2 2. Cell Culture Parallel U-13C Control S1->S2 S3 3. Extraction Quench & Lyse S2->S3 S4 4. NMR Acquisition 1H-Decoupled 13C S3->S4 S5 5. Validation Measure FWHM S4->S5

Step-by-step self-validating workflow for 13C-Metabolic Flux Analysis.

Conclusion

While Uniformly Labeled Fucose has utility in broad-stroke carbon tracking, 1-¹³C fucose is the superior choice for high-resolution NMR spectroscopy and precise Metabolic Flux Analysis. By eliminating homonuclear scalar couplings and unwanted dipolar relaxation pathways, 1-¹³C fucose provides researchers with sharper spectral peaks, accurate molecular dynamics data, and the ability to cleanly trace the critical anomeric carbon through complex biological systems.

References

  • Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E.
  • Source: National Institutes of Health (NIH)
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Functional analysis of deoxyhexose sugar utilization in a gut symbiont Source: bioRxiv URL

Sources

Validation

Assessing the Biological Equivalence of Labeled vs. Unlabeled Fucose: A Comparison Guide for Metabolic Glycoengineering

Fucosylation is a critical post-translational modification that regulates diverse and essential biological processes, ranging from antibody-dependent cellular cytotoxicity (ADCC) to Notch receptor signaling[1]. To track,...

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Author: BenchChem Technical Support Team. Date: March 2026

Fucosylation is a critical post-translational modification that regulates diverse and essential biological processes, ranging from antibody-dependent cellular cytotoxicity (ADCC) to Notch receptor signaling[1]. To track, quantify, and manipulate these processes, researchers increasingly rely on metabolic chemical reporters (MCRs)—labeled fucose analogs that incorporate into cellular glycans via the salvage pathway[2].

However, a fundamental question underpins the validity of this entire field: Do these labeled analogs behave with true biological equivalence to natural, unlabeled L-fucose?

As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven comparison of unlabeled L-fucose against its isotopic and click-chemistry-compatible counterparts (e.g., 6-azido-fucose, 6-alkynyl-fucose). By dissecting the mechanistic constraints of the fucose salvage pathway and providing self-validating experimental protocols, this document equips drug development professionals with the framework needed to rigorously validate glycoengineered models.

Mechanistic Causality: The Fucose Salvage Pathway

To evaluate biological equivalence, we must first understand the enzymatic causality of fucose processing. Mammalian cells synthesize the universal fucose donor, GDP-fucose, via two distinct routes: the de novo pathway (converting GDP-mannose to GDP-fucose) and the salvage pathway (recycling free extracellular or lysosomal fucose)[1].

Metabolic labeling relies exclusively on the salvage pathway. Exogenous labeled fucose must be sequentially processed by Fucose Kinase (FCSK) and GDP-Fucose Pyrophosphorylase (FPGT) before being transported into the Golgi apparatus by the SLC35C1 transporter[3]. The biological equivalence of any analog is strictly dictated by its steric compatibility with these proteins.

Expert Insight on Structural Tolerance: Why do some labeled analogs fail to achieve equivalence? Research demonstrates that modifications at the C2 and C4 positions of the fucose pyranose ring cause severe steric clashes within the FCSK active site, rendering 2-azido and 4-azido fucose metabolically inert[4]. Conversely, the C6 methyl group projects into a more permissive enzymatic pocket. Therefore, C6-modified analogs (like 6-azido-fucose and 6-alkynyl-fucose) successfully traverse the salvage pathway and are incorporated by fucosyltransferases (FUTs), albeit with slightly altered Vmax​/Km​ kinetics compared to unlabeled fucose[5].

FucoseMetabolism cluster_extracellular Extracellular Space cluster_cytosol Cytosol (Salvage Pathway) cluster_golgi Golgi / ER Unlabeled Unlabeled L-Fucose FCSK Fucose Kinase (FCSK) Unlabeled->FCSK Uptake Labeled Labeled Fucose (e.g., 6-Azido/Alkynyl) Labeled->FCSK Uptake FPGT GDP-Fucose Pyrophosphorylase (FPGT) FCSK->FPGT Fuc-1-P GDP_Fuc GDP-Fucose Pool FPGT->GDP_Fuc Activation FUT Fucosyltransferases (FUTs / POFUTs) GDP_Fuc->FUT SLC35C1 Transport Glycoprotein Fucosylated Glycoprotein (Functional Output) FUT->Glycoprotein Glycosylation

Fucose salvage pathway: Uptake and conversion of labeled vs. unlabeled fucose into glycoproteins.

Comparative Performance Data

When selecting a fucose tracer, researchers must balance detection utility against metabolic perturbation. The following table summarizes the biological equivalence, salvage pathway tolerance, and performance metrics of the most common fucose variants used in drug development and glycomics.

Fucose VariantSalvage Pathway ToleranceCytotoxicity RiskClick-Chemistry CompatiblePrimary ApplicationBiological Equivalence
Unlabeled L-Fucose Native (100%)NoneNoBaseline biological controlAbsolute (Reference)
13 C-Isotope Fucose Native (~100%)NoneNoMetabolic flux analysis (MFA)Near-Absolute
6-Azido-Fucose Moderate ( Vmax​ reduced)High (Prolonged use)Yes (CuAAC, SPAAC)In vitro glycan visualizationModerate
6-Alkynyl-Fucose HighLowYes (CuAAC)In vivo tracking, proteomicsHigh

Data synthesized from comparative metabolic reporter studies[4][6].

Self-Validating Experimental Protocols for Equivalence

To rigorously prove that a labeled fucose analog is biologically equivalent to unlabeled L-fucose in your specific cell line, you must deploy self-validating workflows. The following protocols are designed with internal controls to verify both metabolic incorporation rates and functional integrity.

Protocol 1: Competitive Metabolic Flux Analysis (LC-MS/MS)

Objective: Validate that labeled fucose (e.g., 13 C-fucose or 6-alkynyl-fucose) competes equimolarly with unlabeled fucose, proving equivalent affinity for salvage pathway enzymes[7].

  • Cell Adaptation: Deplete endogenous intracellular fucose pools by culturing the target cell line in a fucose-free medium for 24 hours. Causality: The de novo pathway generates ~90% of the endogenous GDP-fucose pool. Failing to deplete this pool will dilute the tracer, leading to false-negative incorporation rates.

  • Competitive Labeling: Spike the culture media with a strict 1:1 molar ratio of Unlabeled L-Fucose and the Labeled Fucose analog (e.g., 100 µM each). Incubate for 48 hours.

  • Glycan Extraction: Harvest the cells, isolate the membrane protein fraction, and enzymatically release N-glycans using PNGase F.

  • LC-MS/MS Quantification: Analyze the cleavage products via HPLC-MS. Measure the Mass Isotopologue Distribution (MID) or the specific mass shift of the click-analog.

  • Validation Check: An equivalent biological uptake and enzymatic processing will yield a ~50:50 ratio of labeled to unlabeled glycoforms. A significant deviation indicates an enzymatic bottleneck for the analog.

Protocol 2: Functional Equivalence Assay (Notch Signaling Validation)

Objective: Ensure that O-fucosylation by POFUT1 using labeled fucose maintains the structural integrity required for receptor-ligand binding.

  • Metabolic Labeling: Cultivate Notch-expressing cells (e.g., CHO-K1) with 50 µM 6-alkynyl-fucose for 72 hours.

  • Click-Chemistry Conjugation: Perform Copper-free click chemistry (SPAAC) using a biotin-DIBO probe. Causality: Copper catalysts (CuAAC) are highly toxic to live cells. Using SPAAC ensures that any downstream functional deficits are due to the fucose analog itself, not the labeling chemistry.

  • Ligand Binding Assay: Incubate the labeled, live cells with a recombinant Delta-like ligand (e.g., DLL1-Fc chimera).

  • Flow Cytometry: Quantify DLL1 binding using a fluorescent anti-Fc secondary antibody.

  • Validation Check: Compare the binding affinity ( Kd​ ) against a control group treated solely with unlabeled L-fucose. Equivalent binding confirms that the labeled glycan functions correctly in a biological context.

Strategic Pitfalls and Expert Recommendations

  • Avoid Azide Cytotoxicity in Longitudinal Studies: While 6-azido-fucose is widely used for rapid labeling, it can exhibit high cytotoxicity in cultures exceeding 48 hours. Intracellular reduction of the azide group to an amine can disrupt cellular redox homeostasis and stall the salvage pathway[4]. For longitudinal studies or in vivo models, 6-alkynyl-fucose is the superior, biologically equivalent choice due to its chemical stability and lower toxicity profile.

  • Accounting for the De Novo Pathway: When assessing the biological equivalence of exogenously applied fucose, researchers must account for the dilution effect of the de novo pathway (GDP-mannose to GDP-fucose via GMD/FX)[2]. To amplify the signal-to-noise ratio of the labeled analog and force reliance on the salvage pathway, consider using GMD-knockout cell lines during the initial validation phase.

References

  • Biological functions of fucose in mammals. Glycobiology / NIH PubMed Central. Available at:[Link]

  • Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins. RSC Chemical Biology. Available at:[Link]

  • A Chemical Reporter Strategy to Probe Glycoprotein Fucosylation. Journal of the American Chemical Society (ACS). Available at:[Link]

  • Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals. International Journal of Molecular Sciences (MDPI). Available at:[Link]

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Comparative

Precision Glycobiology: A Comparative Guide to 6-Deoxy-L-[1-13C]fucose in Metabolic Tracing

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Literature Review.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Literature Review.

Introduction: The Mechanistic Imperative for Precision Tracing

Fucosylation is a terminal glycosylation event that profoundly dictates protein function, molecular recognition, and cellular signaling. The incorporation of L-fucose into glycans is essential for the synthesis of the sialyl Lewis X (sLex) antigen—a critical ligand mediating selectin-dependent leukocyte adhesion and cancer metastasis[1]. Furthermore, core fucosylation of IgG antibodies directly modulates antibody-dependent cellular cytotoxicity (ADCC), making it a primary target in biopharmaceutical drug development.

To interrogate these dynamic processes, researchers require metabolic tracers that offer high signal-to-noise ratios without perturbing native biology. 6-Deoxy-L-[1-13C]fucose (also known as 1-13C-L-fucose) has emerged as the gold standard for these applications. By introducing a stable heavy isotope at the anomeric carbon (C1), this tracer provides unambiguous analytical signatures in both Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[1][2].

As a Senior Application Scientist, I have designed this guide to objectively compare 6-Deoxy-L-[1-13C]fucose against alternative tracers, elucidating the causality behind its superior performance and providing self-validating experimental protocols for immediate laboratory implementation.

Metabolic Routing: Salvage vs. De Novo Pathways

To understand the efficacy of 6-Deoxy-L-[1-13C]fucose, one must analyze the causality of cellular fucose metabolism. Cells generate the active glycosyl donor, GDP-fucose, via two distinct routes:

  • The De Novo Pathway: Converts endogenous glucose or mannose into GDP-fucose. This is the dominant pathway under baseline physiological conditions.

  • The Salvage Pathway: Utilizes free, exogenous fucose. Fucokinase (FUK) phosphorylates fucose to fucose-1-phosphate, which is subsequently converted to GDP-fucose[3].

The Causality of Tracer Dominance: When cells are exposed to exogenous 6-Deoxy-L-[1-13C]fucose, the salvage pathway is hyper-activated. Crucially, this influx rapidly and almost entirely suppresses the de novo pathway[4]. This biological feedback loop ensures that the 13C-labeled tracer becomes the primary source for newly synthesized N-glycans, maximizing labeling efficiency and analytical detection.

G Glucose Glucose / Mannose DeNovo De Novo Pathway (Endogenous) Glucose->DeNovo GDP_Fucose GDP-Fucose (Active Donor) DeNovo->GDP_Fucose Glycans Fucosylated Glycans (Target) GDP_Fucose->Glycans Fucosyltransferases ExogenousFucose 6-Deoxy-L-[1-13C]fucose (Exogenous Tracer) Salvage Salvage Pathway (Fucokinase) ExogenousFucose->Salvage Salvage->GDP_Fucose

Metabolic routing of 6-Deoxy-L-[1-13C]fucose via the salvage pathway vs de novo synthesis.

Product Comparison: Selecting the Optimal Tracer

When designing a metabolic flux or structural elucidation experiment, the choice of precursor dictates the analytical complexity. Below is an objective comparison of 6-Deoxy-L-[1-13C]fucose against common alternatives.

Why not use 13C-Glucose?

While 13C-glucose is a powerful global metabolic tracer, it is highly promiscuous. It scrambles into multiple monosaccharide pools (galactose, mannose, sialic acid), making it difficult to isolate fucosylation-specific events[5]. 6-Deoxy-L-[1-13C]fucose bypasses this scrambling, providing direct, unambiguous routing to cell membrane glycans[4].

Why 1-13C over Uniformly Labeled (U-13C) Fucose?

Uniformly labeled isotopes introduce complex 13C-13C scalar couplings in NMR and broad isotopic envelopes in MS. The singular 1-13C label provides a mathematically simple M+1 mass shift and a discrete 1H-13C HSQC cross-peak, enabling higher quantitative precision and easier spectral deconvolution[1][2].

Quantitative Performance Matrix
Tracer AlternativeMetabolic SpecificityMass Spectrometry ShiftNMR Spectral ComplexityPrimary Application
6-Deoxy-L-[1-13C]fucose High (Salvage pathway only)Defined M+1 shift Low (Single C1-H1 cross-peak)Precise tracking of fucosylation & structure
Unlabeled L-Fucose HighNone (Endogenous baseline)N/A (No 13C enrichment)General biological/viability assays
U-13C-Glucose Low (Scrambles into all sugars)Complex (M+n isotopologues)High (Extensive 13C-13C coupling)Global metabolic flux analysis
U-13C-Fucose HighDefined M+6 shiftHigh (13C-13C scalar coupling)Heavy isotope labeling for proteomics

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) to troubleshoot and optimize your specific assays.

Workflow Step1 1. Cell Culture (13C-Fucose) Step2 2. Glycan Extraction Step1->Step2 Step3 3. Acid Hydrolysis & Derivatization Step2->Step3 Step4 4. LC-MS/MS or NMR Step3->Step4 Step5 5. Isotope Quantification Step4->Step5

Step-by-step experimental workflow for metabolic labeling and LC-MS/MS quantification.

Protocol 1: Metabolic Labeling of Cell Cultures

Objective: Maximize the incorporation of 13C-fucose into nascent glycoproteins.

  • Media Preparation: Prepare custom cell culture media using dialyzed Fetal Bovine Serum (FBS).

    • Causality: Standard FBS contains endogenous, unlabeled fucose. Dialysis removes this competing pool, ensuring that the M+1 mass shift observed later is exclusively derived from your tracer[1].

  • Tracer Supplementation: Supplement the media with 50 µM to 200 µM of 6-Deoxy-L-[1-13C]fucose.

    • Causality: This concentration is sufficient to trigger the salvage pathway and suppress the de novo synthesis without inducing osmotic stress or metabolic toxicity[4].

  • Incubation: Incubate cells for 48–72 hours at 37°C, 5% CO₂.

    • Validation Check: Harvest a small aliquot at 24 hours. If labeling efficiency is low, the de novo pathway may not be fully suppressed; consider increasing the tracer concentration slightly.

Protocol 2: LC-MS/MS Analysis of 13C-Fucosylated Glycans

Objective: Quantify the isotopic abundance and confirm incorporation.

  • Membrane Isolation & Hydrolysis: Lyse cells and isolate the membrane fraction. Subject the fraction to mild acid hydrolysis (e.g., 2M TFA at 100°C for 4 hours) to cleave glycans into constituent monosaccharides[5].

  • PMP Derivatization: React the released monosaccharides with 1-phenyl-3-methyl-5-pyrazolone (PMP).

    • Causality: Native glycans lack strong chromophores and ionize poorly. PMP derivatization adds a hydrophobic tag, drastically improving electrospray ionization (ESI) efficiency and chromatographic retention on HILIC columns[5].

  • Data Acquisition: Run the derivatized samples on an LC-MS/MS system using a HILIC column with a decreasing acetonitrile gradient.

    • Validation Check: Look for the specific M+1 mass shift corresponding to the 13C-labeled fucose-PMP derivative. The ratio of the M+1 peak to the M0 (unlabeled) peak directly quantifies the metabolic flux.

Protocol 3: 2D NMR Spectroscopy for Structural Elucidation

Objective: Confirm the exact linkage and structural conformation of the fucosylated glycan.

  • Sample Preparation: Purify the target glycoprotein and buffer exchange into an NMR-compatible buffer (e.g., 20 mM Sodium Phosphate, pH 6.5). Add 5–10% (v/v) D₂O.

    • Causality: D₂O is strictly required to provide a field-frequency lock for the NMR spectrometer, preventing signal drift during long acquisition times[1].

  • Data Acquisition: Acquire a 2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC) spectrum.

    • Validation Check: Because the tracer is specifically labeled at the C1 position, the resulting spectrum will yield a highly resolved, isolated cross-peak correlating the 13C chemical shift of C1 with its attached proton (H1). This confirms the anomeric configuration (α vs. β linkage) without the spectral crowding of U-13C tracers[1][2].

References

  • 1. Benchchem. 2.5. bioRxiv.org. 3.3. bioRxiv.org. 4.4. Semantic Scholar / UCSD.

  • 2. Electronics and Books.

Sources

Validation

Benchmarking 13C Fucose Labeling Against Antibody-Based Methods for Glycan Quantification

The precise quantification of protein fucosylation—particularly core fucosylation on the N-glycan of monoclonal antibodies (mAbs)—is a critical quality attribute (CQA) in biopharmaceutical development. The absence of cor...

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Author: BenchChem Technical Support Team. Date: March 2026

The precise quantification of protein fucosylation—particularly core fucosylation on the N-glycan of monoclonal antibodies (mAbs)—is a critical quality attribute (CQA) in biopharmaceutical development. The absence of core fucose dramatically enhances the binding affinity of mAbs to the FcγRIIIa receptor, thereby unlocking potent Antibody-Dependent Cellular Cytotoxicity (ADCC)[1].

As the demand for glyco-engineered therapeutics rises, analytical scientists must choose between two dominant paradigms for fucosylation analysis: Metabolic Isotope Labeling (13C-Fucose) coupled with Mass Spectrometry (MS) and Antibody/Receptor-Based Immunoassays . This guide objectively benchmarks these two methodologies, exploring the mechanistic causality behind their protocols and providing self-validating workflows to ensure scientific integrity.

Mechanistic Foundations: Isotope Tracing vs. Epitope Recognition

To select the appropriate assay, one must understand the distinct biological and chemical mechanisms each method leverages.

13C-Fucose Metabolic Labeling: This approach hijacks the cellular fucose salvage pathway. When cells are cultured with exogenous 13C-labeled fucose, the fucose is transported intracellularly and converted into GDP-13C-fucose. Fucosyltransferases then incorporate this heavy isotope directly into newly synthesized glycoproteins[2]. Because the physiological concentration of fucose can suppress the de novo synthesis pathway, 13C-fucose becomes the primary source of N-glycan-associated fucose[3]. High-Resolution Accurate Mass (HRAM) MS is then used to differentiate the heavy 13C-glycopeptides from endogenous light versions, allowing for dynamic tracking of fucosylation rates[4].

Antibody/Receptor-Based Methods (e.g., FEASI): Instead of tracking metabolic incorporation, these methods rely on the structural recognition of the final secreted glycoprotein. Assays like the Fucose-sensitive Enzyme-Linked Immunosorbent Assay (FEASI) utilize site-specifically biotinylated FcγRIIIa receptors (or anti-fucose antibodies/lectins). The binding affinity of FcγRIIIa to the IgG Fc region is highly sensitive to the presence of core fucose; thus, a reduction in fucose yields a measurable increase in receptor binding[5].

G cluster_0 13C Fucose MS Workflow cluster_1 Antibody-Based (FEASI) Workflow N1 13C-Fucose Supplementation N2 Salvage Pathway (GDP-13C-Fucose) N1->N2 N3 Glycoprotein Incorporation N2->N3 N4 LC-HRAM-MS Quantification N3->N4 M1 Immobilize Target Antigen M2 Capture Specific IgG M1->M2 M3 FcγRIIIa / Anti-Fucose Probing M2->M3 M4 Colorimetric Readout M3->M4

Fig 1. Divergent workflows for 13C-Fucose MS vs Antibody-based fucosylation quantification.

Experimental Protocols & Causality

Every robust analytical method must function as a self-validating system. Below are the optimized protocols for both methods, detailing the "why" behind critical experimental choices.

Methodology A: 13C-Fucose Labeling & Middle-Up LC-MS/MS

This protocol is designed to quantify dynamic core afucosylation at the subunit level using HRAM-MS[4].

  • Titration and Metabolic Labeling:

    • Action: Culture CHO or HEK293 cells in media supplemented with 50 µM 13C-fucose for 24–48 hours.

    • Causality: High concentrations of fucose analogs can induce cellular oxidative stress and toxicity[2]. A 50 µM concentration is empirically determined to saturate the salvage pathway and suppress the de novo pathway without compromising cell viability[3].

  • Protein Extraction & Enzymatic Digestion:

    • Action: Purify the secreted mAbs. Digest the sample with IdeS and EndoS enzymes under non-reducing conditions.

    • Causality: IdeS cleaves the mAb at the hinge region to generate F(ab')2 and scFc fragments. EndoS specifically cleaves the chitobiose core, leaving only the innermost N-acetylglucosamine (GlcNAc) with or without the core fucose[4]. This drastically reduces spectral complexity compared to intact glycan release.

  • LC-HRAM-MS Analysis:

    • Action: Inject the digested subunits into a Hybrid Quadrupole-Orbitrap mass spectrometer.

    • Causality: The mass shift provided by the 13C isotopes allows the MS to resolve newly synthesized (heavy) fucosylated glycans from pre-existing (light) pools[3].

    • Self-Validation Step: Run a parallel culture supplemented with 13C-glucose to monitor the baseline activity of the de novo pathway, ensuring that the 13C-fucose signal is a true representation of total fucosylation[3].

Methodology B: Fucose-Sensitive ELISA (FEASI)

This two-tier immunoassay quantifies both antigen-specific IgG and its relative fucosylation state[5].

  • Antigen Coating & IgG Capture:

    • Action: Coat 96-well plates overnight with the target recombinant antigen (e.g., 5 µg/ml). Wash with PBS-T and incubate with the mAb sample.

    • Causality: Capturing the IgG via its specific antigen ensures that only functional, properly folded antibodies are analyzed, eliminating background noise from degraded proteins.

  • Two-Tier Probing (The Self-Validating Step):

    • Action: Split the assay into two parallel readouts. Plate A is probed with a standard anti-human IgG-HRP to quantify total bound IgG. Plate B is probed with a site-specifically biotinylated FcγRIIIa receptor.

    • Causality: The binding of FcγRIIIa is highly sensitive to both the total quantity of IgG and the absence of core fucose. By normalizing the signal of Plate B against Plate A, you isolate the variable of fucosylation, preventing false positives caused by varying protein concentrations[5].

  • Detection:

    • Action: Add Streptavidin-HRP to Plate B, followed by TMB substrate. Measure absorbance.

Data Presentation and Benchmarking

To objectively compare these methods, we must look at their performance metrics and how their quantitative outputs correlate.

Table 1: Performance Metrics Comparison
Parameter13C-Fucose + LC-MS/MSAntibody-Based (FEASI)
Primary Output Absolute/Relative mass quantification & metabolic trackingRelative functional binding affinity
Sensitivity Extremely High (Detects sub-1% afucosylation)[1]High (Dependent on receptor affinity)
Throughput Low to Medium (Requires LC separation)High (96/384-well microplate format)
Specificity Absolute (Resolves specific glycan structures & isotopes)Contextual (Measures bulk FcγRIIIa binding)[5]
Equipment Cost High (Orbitrap/HRAM Mass Spectrometer)Low (Standard Microplate Reader)
Best Used For Structural characterization, metabolic pathway tracingHigh-throughput screening, clinical diagnostics
Table 2: Quantitative Correlation (Afucosylation in IgG)

Data modeled after independent validation studies comparing LC-MS and FEASI readouts for IgG responses[5].

Sample BatchLC-MS Determined Afucosylation (%)FEASI Normalized Binding Signal (AU)Correlation
Wild-Type CHO4.2 ± 0.30.45 ± 0.05Baseline
Glyco-engineered 145.6 ± 1.22.80 ± 0.15Strong
Glyco-engineered 288.3 ± 2.15.10 ± 0.22Strong
FUT8 Knockout>99.05.95 ± 0.10Saturation

Note: Simple linear regression between LC-MS and FEASI typically yields a very strong correlation ( R2≈0.93 ), validating the immunoassay as a high-throughput proxy for MS[5].

Conclusion & Application Guide

The choice between 13C fucose labeling and antibody-based methods hinges on the phase of drug development:

  • Choose 13C-Fucose LC-MS/MS during early-stage cell line development, metabolic flux analysis, or when absolute structural confirmation of the chitobiose core is mandated by regulatory bodies. It is the gold standard for unambiguous profiling[3].

  • Choose Antibody-Based Methods (FEASI) during high-throughput clone screening, clinical sample monitoring, or routine QA/QC where functional ADCC potential (via FcγRIIIa binding) is the primary endpoint of interest[5].

By leveraging the strengths of both systems—using MS for structural validation and immunoassays for scalable throughput—researchers can build a highly robust, self-validating analytical pipeline for biotherapeutic development.

References

  • Sosicka, P., et al. "Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions." Journal of Cell Biology, UCSD. Available at: [Link]

  • Dekkers, G., et al. "Immunoassay for quantification of antigen-specific IgG fucosylation." PMC, NIH. Available at: [Link]

Sources

Comparative

The Definitive Comparison Guide: 6-Deoxy-L-[1-13C]Fucose vs. Alternative Labeling Strategies in Glycomics

Fucosylation is a critical post-translational modification that regulates protein function, cell adhesion, and host-microbe interactions. For researchers mapping the glycoproteome, the choice of metabolic label dictates...

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Author: BenchChem Technical Support Team. Date: March 2026

Fucosylation is a critical post-translational modification that regulates protein function, cell adhesion, and host-microbe interactions. For researchers mapping the glycoproteome, the choice of metabolic label dictates both the analytical readout and the biological fidelity of the experiment.

As a Senior Application Scientist, I frequently audit experimental designs where the wrong choice of fucose analog leads to kinetic bias, substoichiometric labeling, or unresolvable structural data. While radioactive ( 14 C) and bioorthogonal (alkynyl/azido) analogs are widely used, 6-Deoxy-L-[1- 13 C]fucose remains the gold standard for non-destructive, linkage-specific structural elucidation via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This guide objectively compares these labeling strategies, explains the causality behind critical experimental choices, and provides self-validating protocols to ensure absolute scientific integrity in your glycomics workflows.

Comparative Analysis: Selecting the Right Fucose Analog

The fundamental rule of metabolic labeling is that the probe must not perturb the native enzymatic machinery unless explicitly intended. Here is how 6-Deoxy-L-[1- 13 C]fucose compares to its primary alternatives:

  • 6-Deoxy-L-[1- 13 C]fucose: Structurally identical to native L-fucose. It utilizes the cellular salvage pathway to form GDP-[1- 13 C]fucose without altering the binding kinetics of downstream fucosyltransferases (FUTs). The specific labeling at the C1 (anomeric) position is a deliberate choice: it avoids the complex scalar J-coupling seen in uniformly labeled ([UL- 13 C]) fucose, yielding clean NMR chemical shifts that easily distinguish between α(1,2) , α(1,3) , α(1,4) , and α(1,6) linkages.

  • 14 C-Fucose: Historically utilized for high-sensitivity autoradiography and radioisotope dilution assays [1][1]. While highly sensitive for bulk quantification, it poses significant safety/regulatory hurdles and fundamentally lacks the ability to resolve site-specific structural linkages via MS or NMR.

  • Alkynyl Fucose (e.g., 6-Alkynyl Fucose): Highly valuable for enrichment via copper-catalyzed azide-alkyne cycloaddition (CuAAC) in Isotope Targeted Glycoproteomics (IsoTaG) [2][2]. However, the bulky alkyne group introduces severe kinetic bias. While Protein O-fucosyltransferases (POFUTs) tolerate 6-alkynyl fucose due to a larger binding pocket, other FUTs (like FUT9) exhibit significantly lower transfer efficiency, leading to substoichiometric labeling and perturbation of the native glycoproteome [3][3][4].

Table 1: Quantitative & Qualitative Comparison of Fucose Analogs
Feature / Metric6-Deoxy-L-[1- 13 C]Fucose6-Alkynyl Fucose 14 C-Fucose
Primary Application NMR Structural Analysis, LC-MS/MSClick-Chemistry Enrichment, ImagingAutoradiography, Bulk Kinetics
Enzymatic Perturbation None (Structurally identical)High (Bulky alkyne alters FUT kinetics)None (Structurally identical)
Linkage Resolution Excellent (C1 NMR shift maps α -linkages)Poor (Cannot resolve specific linkages)None (Bulk signal only)
FUT Tolerance Universal (All FUTs & POFUTs)Variable (POFUTs > FUT9)Universal
Safety / Toxicity Non-toxic, Non-radioactiveMild cellular toxicity over 72hRadioactive (Requires strict safety protocols)

Mechanistic Pathway: Exploiting the Salvage Pathway

To effectively utilize 6-Deoxy-L-[1- 13 C]fucose, one must understand the cellular origin of GDP-fucose. Under standard physiological conditions, the de novo pathway (converting glucose/mannose to GDP-fucose) supplies over 90% of the cellular pool [4][4].

To force the incorporation of the 13 C-label, researchers must exploit the salvage pathway. Providing exogenous 13 C-fucose exerts negative feedback on the de novo pathway, allowing the labeled fucose to become the dominant source for glycan synthesis .

Pathway Glucose Glucose / Mannose (De Novo Pathway) GDP_Mannose GDP-Mannose Glucose->GDP_Mannose Multiple Steps GDP_Fucose GDP-Fucose (Universal Donor) GDP_Mannose->GDP_Fucose GMDS / FX Glycoprotein Fucosylated Glycoconjugates GDP_Fucose->Glycoprotein Fucosyltransferases (FUTs / POFUTs) Exo_13C_Fucose 6-Deoxy-L-[1-13C]Fucose (Salvage Pathway) Exo_13C_Fucose->GDP_Fucose FUK / FPGT Alkynyl_Fucose 6-Alkynyl Fucose (Synthetic Salvage) Alkynyl_Fucose->GDP_Fucose FUK / FPGT (Lower Efficiency)

Caption: Metabolic pathways: De novo synthesis vs. Salvage pathway utilizing 13C-fucose.

Experimental Design: The Self-Validating Protocol

A robust experiment must be self-validating. If you simply add 13 C-fucose to standard media, the robust de novo pathway will dilute your label, leading to artificially low incorporation rates. The following step-by-step protocol utilizes metabolic forcing and orthogonal controls to guarantee data integrity.

Step-by-Step Methodology: Metabolic Labeling & Tracing

Step 1: Media Preparation (The Causality of Glucose Limitation) Culture cells in glucose-restricted media (e.g., 5 mM glucose instead of the standard 25 mM). Causality: Restricting glucose limits the metabolic flux through the de novo pathway. This forces the cell to rely heavily on the salvage pathway for GDP-fucose synthesis, maximizing the uptake of your exogenous label[4].

Step 2: Control Arm Setup (Crucial for Baseline Validation) Run three parallel cultures for 72 hours to ensure steady-state incorporation:

  • Experimental Arm: 50 μM 6-Deoxy-L-[1- 13 C]fucose.

  • Baseline Control: 50 μM Unlabeled L-fucose. Causality: Validates that the concentration of exogenous fucose does not induce phenotypic toxicity or artificially upregulate fucosylation pathways.

  • Kinetic Control: 50 μM 6-Alkynyl fucose. Causality: Highlights the kinetic bottleneck of FUTs when handling bulky analogs, proving that your 13 C data represents the true, unperturbed glycoproteome[3].

Step 3: Glycoprotein Extraction & Enzymatic Cleavage Lyse cells using a standard RIPA buffer. Precipitate proteins and treat with PNGase F in H 218​ O to release N-glycans. Causality: Using 18 O water during cleavage allows you to differentiate enzymatically released glycans from background contaminants during MS analysis[4].

Step 4: LC-MS/MS & NMR Analysis

  • MS Analysis: Monitor the distinct M+1 mass shift corresponding to the 13 C-fucose incorporation [5][5].

  • NMR Analysis: Perform 1 H- 13 C HSQC NMR. The isolated C1 chemical shift will definitively identify the linkage type without the signal convolution caused by uniform labeling.

Workflow Culture Cell Culture (Glucose-Restricted) Extract Glycoprotein Extraction & Enzymatic Cleavage Culture->Extract Analyze LC-MS/MS & NMR (Structural Tracing) Extract->Analyze Control Control Validation (Unlabeled / Alkynyl) Control->Culture Baseline

Caption: Self-validating experimental workflow for quantifying 13C-fucose incorporation.

Quantitative Data Summary: Expected Incorporation

When executing the protocol above, researchers should expect differential incorporation rates depending on the specific glycan linkage. Because cells tightly regulate GDP-fucose pools, core fucosylation ( α1,6 ) reaches maximal labeling at lower exogenous fucose concentrations compared to antennary fucosylation ( α1,2/3/4 ).

Table 2: Expected Incorporation & Enzyme Tolerance
Target Linkage / Enzyme6-Deoxy-L-[1- 13 C]Fucose Incorporation6-Alkynyl Fucose IncorporationBiological Context
α(1,6) Core (FUT8) >90% at 30-50 μMModerate (~50-60%)Chitobiose core modification
α(1,2/3/4) Antennary >85% at 50 μMLow (<40%, enzyme dependent)Lewis antigens, Selectin ligands
O-Fucosylation (POFUTs) >95% at 50 μMHigh (>85%)Notch signaling pathways

Conclusion: For researchers requiring absolute structural fidelity, unperturbed enzyme kinetics, and precise linkage mapping, 6-Deoxy-L-[1- 13 C]fucose is the undisputed optimal choice. While alkynyl analogs serve a specific niche in enrichment proteomics, they cannot replace the structural resolution and biological accuracy provided by targeted 13 C stable isotope labeling.

References

  • Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PMC (NIH).3

  • Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions - Journal of Cell Biology (UCSD).

  • Chemoenzymatic approach toward the identification of fucosylated glycoproteins and mapping of N-glycan sites - Oxford Academic. 4

  • Isotope Targeted Glycoproteomics (IsoTaG) analysis of sialylated N- and O-glycopeptides... - PMC (NIH). 2

  • The estimation of galactose, mannose and fucose in glycoproteins by radioisotope dilution - SciSpace.1

  • Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans - bioRxiv. 5

Sources

Safety & Regulatory Compliance

Safety

6-Deoxy-L-[1-13C]fucose proper disposal procedures

Operational and Disposal Master Guide: 6-Deoxy-L-[1-13C]fucose in Metabolic Tracing As metabolic research and drug development increasingly rely on high-resolution isotope tracing, 6-Deoxy-L-[1-13C]fucose (also known as...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Master Guide: 6-Deoxy-L-[1-13C]fucose in Metabolic Tracing

As metabolic research and drug development increasingly rely on high-resolution isotope tracing, 6-Deoxy-L-[1-13C]fucose (also known as L-[1-13C]fucose) has become a critical reagent. It allows researchers to track fucosylation pathways and metabolic fluxes—such as its role in suppressing lipid accumulation via the AMPK pathway[1]—using LC-MS and 13C-NMR[2].

However, the introduction of isotopically labeled compounds often creates confusion regarding laboratory safety and waste management. As your trusted partner in laboratory operations, this guide provides authoritative, step-by-step protocols for the safe handling, experimental utilization, and proper disposal of 6-Deoxy-L-[1-13C]fucose.

Chemical Profile & Safety Causality

The most common operational error when handling 6-Deoxy-L-[1-13C]fucose is treating it as a radioactive material. Carbon-13 (13C) is a stable, naturally occurring isotope, not a radioisotope [3].

  • The Causality of Safety: Because 13C does not undergo radioactive decay, it emits zero ionizing radiation. This eliminates the need for lead shielding, Geiger counter monitoring, or specialized radioactive decay storage.

  • Operational Implication: The stability of the 13C isotope ensures that the label remains intact throughout complex analytical workflows, including harsh extraction and derivatization steps. Consequently, the disposal classification of 13C-fucose is dictated entirely by the chemical or biological matrix it is mixed with during your experiment, not by the isotope itself.

Self-Validating Experimental Protocol: 13C-Fucose Tracing

To generate trustworthy metabolic data, your experimental workflow must protect the integrity of the 13C label while incorporating internal validation mechanisms. Below is a field-proven protocol for tracing 13C-fucose in 3T3-L1 adipocytes.

Step-by-Step Methodology
  • Stock Preparation (Cold Filtration): Dissolve 6-Deoxy-L-[1-13C]fucose in sterile PBS to a 100 mM concentration. Sterilize using a 0.22 µm syringe filter.

    • Causality: Never autoclave 13C-labeled carbohydrates. Thermal stress induces Maillard reactions and caramelization, which destroys the precise C1 isotopic enrichment you require for accurate NMR/MS analysis.

  • Metabolic Starvation: Wash differentiated 3T3-L1 cells with PBS and incubate in fucose-free, serum-deprived media for 2 hours.

    • Causality: Depleting endogenous (12C) fucose maximizes the cellular uptake rate of the 13C-labeled substrate, ensuring a high signal-to-noise ratio in downstream mass spectrometry.

  • Isotope Pulsing: Introduce the 13C-fucose to a final concentration of 20 mM and incubate for 24 hours.

  • Thermal Quenching: Aspirate the media (route to Bio-Waste). Rapidly wash cells with ice-cold PBS, then immediately flood the plate with -80°C 80% methanol.

    • Causality: Instant thermal quenching denatures metabolic enzymes in milliseconds, preventing the degradation of transient 13C-metabolites (like GDP-[1-13C]fucose) back into unlabeled pools.

  • Self-Validation Checkpoint: Always run a parallel 12C-fucose (unlabeled) control group through the exact same extraction and LC-MS analysis.

    • Validation Logic: If the target mass shift (e.g., M+1) appears in your 12C control group, your system has isobaric background contamination. The protocol is only validated when the M+1 peak is strictly isolated to the 13C-pulsed cohort.

Experimental_Workflow S1 1. Media Prep Filter Sterilize 13C-Fucose S2 2. Starvation Fucose-Free Media (2h) S1->S2 S3 3. Isotope Pulse 20mM 13C-Fucose (24h) S2->S3 S4 4. Quenching -80°C 80% Methanol S3->S4 S5 5. Analysis LC-MS/MS & 13C-NMR S4->S5

Caption: Step-by-step workflow for 13C-fucose metabolic tracing in adipocyte models.

Comprehensive Disposal Procedures

Because 6-Deoxy-L-[1-13C]fucose is non-radioactive and non-toxic, its disposal is governed by the reagents it interacts with during your assay. Follow these matrix-specific disposal plans:

Category A: Pure / Aqueous Waste (Unused Stock)
  • Procedure: Unadulterated aqueous solutions of 13C-fucose can typically be disposed of down the laboratory sink with copious amounts of water.

  • Self-Validation Step: Before disposal, test the pH of the solution. It must be between 6.0 and 8.0. If the pH is out of bounds, neutralize it first to comply with standard Environmental Health and Safety (EHS) plumbing regulations.

Category B: Biohazardous Waste (Cell Culture Media)
  • Procedure: Once the fucose is added to cell cultures, the media becomes a biohazard. Collect the media in a designated liquid bio-waste carboy. Treat the waste with a final concentration of 10% sodium hypochlorite (bleach) for 30 minutes to deactivate biological agents.

  • Logistics: Once deactivated, the solution can be poured down the drain (if local EHS permits bleached waste) or routed to facility bio-incineration. The 13C label requires no special bio-waste reporting.

Category C: Chemical Solvent Waste (Metabolite Extracts)
  • Procedure: Metabolite extraction utilizes hazardous organics (e.g., methanol, chloroform). The waste must be segregated into Halogenated (chloroform-containing) and Non-Halogenated (methanol/water) EHS carboys.

  • Logistics: Label the waste manifest with the primary solvents and note "Contains trace non-hazardous stable isotopes (13C-Carbohydrates)". Do not let the waste evaporate in a fume hood as a disposal method; EHS must collect the sealed liquid.

Disposal_Workflow A 6-Deoxy-L-[1-13C]fucose Waste Generated B Is the waste mixed with other hazardous agents? A->B C Pure / Aqueous (Non-Hazardous) B->C No D Biological Waste (Cell Media/Lysate) B->D Yes (Bio) E Chemical Waste (Organic Solvents) B->E Yes (Chem) F Standard Sink Disposal (Check Local EHS pH Rules) C->F G Bleach Deactivation or Autoclave D->G H Segregate: Halogenated vs. Non-Halogenated E->H I Biohazard Incineration G->I J EHS Solvent Collection H->J

Caption: Decision tree for the segregation and disposal of 13C-labeled fucose waste.

Quantitative Data & Operational Parameters

To streamline your laboratory logistics, the following tables summarize the critical comparative data and operational parameters for fucose handling.

Table 1: Isotope Labeling Safety & Disposal Matrix

Isotope TypeExample CompoundRadiation HazardPrimary Analytical ToolPrimary Disposal Route
Unlabeled 12C-FucoseNoneEnzymatic AssayStandard Non-Hazardous
Stable Isotope 6-Deoxy-L-[1-13C]fucoseNone LC-MS / 13C-NMRMatrix-Dependent (Chem/Bio)
Radioisotope 14C-FucoseBeta EmitterScintillation CountingStrictly Regulated Rad-Waste

Table 2: Operational Parameters for 6-Deoxy-L-[1-13C]fucose

ParameterRecommended SpecificationCausality / Rationale
Storage Temp -20°C, desiccatedPrevents microbial growth and hygroscopic degradation of the sugar ring.
Sterilization 0.22 µm FiltrationAutoclaving induces Maillard reactions, destroying the 13C-enriched carbon.
Quenching 80% Methanol (-80°C)Instantly denatures enzymes, preventing loss of transient 13C-metabolites.
Aqueous Disposal pH 6.0 - 8.0Highly acidic/basic waste damages plumbing; neutralization required for sink.

References

  • L-Fucose Suppresses Lipid Accumulation via the AMPK Pathway in 3T3-L1 Adipocytes National Institutes of Health (NIH) URL:[Link]

  • Stable Isotope Standards For Mass Spectrometry Cambridge Isotope Laboratories URL:[Link]

  • Preparation and Application of 13C-Labeled myo-Inositol to Identify New Catabolic Products ACS Publications - Biochemistry URL:[Link]

Sources

Handling

Advanced Safety and Operational Guide for Handling 6-Deoxy-L-[1-13C]fucose

6-Deoxy-L-[1-13C]fucose (13C-labeled L-fucose) is a high-value, stable isotope reagent utilized extensively in advanced glycomics, metabolic labeling, and absolute glycan quantification via mass spectrometry[1]. While th...

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Author: BenchChem Technical Support Team. Date: March 2026

6-Deoxy-L-[1-13C]fucose (13C-labeled L-fucose) is a high-value, stable isotope reagent utilized extensively in advanced glycomics, metabolic labeling, and absolute glycan quantification via mass spectrometry[1]. While the unlabeled parent compound, L-fucose, is widely recognized as a non-hazardous biochemical under Regulation (EC) No 1272/2008[2], the introduction of a stable 13C isotope necessitates a strict operational paradigm.

In this context, Personal Protective Equipment (PPE) and handling protocols serve a dual purpose: protecting the operator from particulate hazards and protecting the isotopic reagent from exogenous contamination .

Hazard Assessment & Causality

To build a robust safety protocol, we must first understand the fundamental physical and chemical behaviors of the compound:

  • Combustible Dust Hazard : 6-Deoxy-L-fucose is a fine crystalline powder. During transfer, particles can easily become airborne. In unventilated or confined spaces, accumulations of this fine dust present a rapid combustion and explosion hazard if exposed to an ignition source[3].

  • Mechanical Irritation : While not chemically toxic, airborne fucose particles can cause physical, mechanical irritation to the ocular mucosa and the respiratory tract[2].

  • Isotopic Integrity (The "Reverse Hazard") : The human epidermis continuously sheds squalene, keratin, and trace carbohydrates. A single unprotected touch or respiratory droplet can introduce unlabeled fucose or degradative glycosidases into the sample. This exogenous contamination will severely skew isotopic enrichment calculations in sensitive downstream applications like MALDI-TOF or LC-MS[1].

Quantitative PPE Specifications

The following table outlines the mandatory PPE required for handling 6-Deoxy-L-[1-13C]fucose, moving beyond basic compliance to ensure absolute sample integrity.

PPE CategorySpecification StandardMaterial / TypeOperational Causality
Hand Protection EN 374 / ASTM D6978Nitrile (Powder-free), ≥0.11 mm thicknessPrevents the transfer of biological contaminants (unlabeled sugars, nucleases) from skin shedding to the 13C-labeled pool[4].
Eye Protection EN 166 (EU) / ANSI Z87.1 (US)Safety goggles with side shieldsPrevents mechanical irritation from airborne crystalline dust particles[4].
Respiratory EN 149 (FFP2) / NIOSH N95Particulate respirator (if handled outside a hood)Mitigates inhalation of combustible dust[3]; prevents respiratory moisture from degrading the hygroscopic powder.
Body Protection Standard LaboratoryCotton lab coat, fully buttonedCotton minimizes electrostatic discharge (ESD) compared to synthetic blends, significantly reducing the risk of powder scattering.
Operational Workflow: Step-by-Step Methodology

Protocol: Precision Weighing, Reconstitution, and Validation This protocol is engineered as a self-validating system. Successful execution ensures both operator safety and 0% isotopic cross-contamination.

Step 1: Environmental Preparation & PPE Donning

  • Action : Don a fully buttoned cotton lab coat, EN 166-approved safety goggles, and EN 374-compliant powder-free nitrile gloves[4]. Clean the analytical balance enclosure with 70% ethanol and allow it to dry completely.

  • Causality : Residual solvents can interact with the sugar, while proper PPE creates a sterile barrier between the operator's microbiome and the isotopic standard.

  • Validation : Visually inspect gloves for micro-tears prior to handling. Run a dry swab over the balance pan to ensure no residual moisture remains.

Step 2: Vial Equilibration and Centrifugation

  • Action : Remove the 6-Deoxy-L-[1-13C]fucose vial from 2–8 °C storage[1]. Allow it to equilibrate to room temperature in a desiccator for 30 minutes. Before opening, centrifuge the vial at 1,000 × g for 1 minute[1].

  • Causality : Temperature equilibration prevents ambient moisture condensation on the hygroscopic powder. Centrifugation dislodges any material adhered to the cap or walls, ensuring maximum recovery of the expensive isotope and preventing aerosolization upon opening[1].

Step 3: Static Mitigation and Weighing

  • Action : Pass an anti-static device (e.g., Zerostat gun) over the micro-spatula and weigh boat. Carefully weigh the required mass.

  • Causality : Static charges cause fine powders to repel and scatter, leading to material loss, inaccurate mass readings, and increased airborne dust[3].

Step 4: Reconstitution

  • Action : Transfer the powder to a sterile, DNase/RNase-free tube. Add LC-MS grade water or the appropriate buffer. Cap tightly and vortex gently until visually clear.

  • Validation : Perform a blank LC-MS run of the reconstitution solvent prior to sample injection. A flat baseline validates the absence of background unlabeled fucose, confirming the system's integrity.

Step 5: Spill Management and Disposal

  • Action : In the event of a spill, do not use compressed air . Sweep or shovel up the powder using dry clean-up procedures to avoid generating dust clouds[3]. Place residues in a labeled plastic container.

  • Causality : Sweeping prevents the aerosolization of combustible dust, mitigating fire risks[3].

  • Disposal : While not classified as hazardous waste, dispose of surplus material and contaminated packaging via a licensed disposal company in accordance with institutional good laboratory practices[5].

Workflow Visualization

Workflow cluster_0 Phase 1: Pre-Operation cluster_1 Phase 2: Handling cluster_2 Phase 3: Post-Operation PPE Don PPE (EN 374 Nitrile, Goggles) Decon Decontaminate Workspace (70% EtOH) PPE->Decon Static Neutralize Static (Anti-static gun) Decon->Static Weigh Precision Weighing (Analytical Balance) Static->Weigh Recon Reconstitute in LC-MS Grade H2O Weigh->Recon Store Store Aliquots (2-8°C or -20°C) Recon->Store Dispose Dispose Waste (Non-Hazardous Solid) Store->Dispose

Workflow for the safe handling, reconstitution, and disposal of 6-Deoxy-L-[1-13C]fucose.

References
  • Carl Roth . "Safety Data Sheet - L(-)-Fucose ≥98 %, for biochemistry". Carl Roth GmbH + Co KG. Available at: [Link]

Sources

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